3-(3-Ethoxyphenoxy)piperidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(3-ethoxyphenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-2-15-11-5-3-6-12(9-11)16-13-7-4-8-14-10-13/h3,5-6,9,13-14H,2,4,7-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJKVQXZRWUYRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70663045 | |
| Record name | 3-(3-Ethoxyphenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70663045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946714-65-4 | |
| Record name | 3-(3-Ethoxyphenoxy)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946714-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Ethoxyphenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70663045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 3-(3-Ethoxyphenoxy)piperidine
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway and detailed characterization protocol for 3-(3-ethoxyphenoxy)piperidine, a valuable heterocyclic scaffold in medicinal chemistry. The piperidine moiety is a cornerstone in drug design, present in numerous FDA-approved pharmaceuticals, and its functionalization is critical for developing novel therapeutic agents.[1][2][3] This document outlines a reliable two-step synthesis commencing with a Mitsunobu reaction to form the core ether linkage, followed by an acidic deprotection to yield the target compound. We provide a detailed, step-by-step experimental protocol, an in-depth explanation of the chemical principles, and a full characterization profile using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of novel molecular entities.
Introduction and Strategic Overview
The 3-phenoxypiperidine scaffold is a privileged structure in neuropharmacology and other therapeutic areas, often serving as a key building block for compounds targeting transporters and receptors in the central nervous system.[4][5] The specific target of this guide, this compound, combines the piperidine ring with a meta-substituted ethoxyphenol, offering a versatile platform for further derivatization.
The synthesis of aryl ethers from alcohols can be approached through several classic and modern methodologies. The Williamson ether synthesis, for instance, involves the reaction of an alkoxide with an alkyl halide.[6][7][8][9][10] While effective, it often requires harsh basic conditions that may not be compatible with sensitive functional groups.
For this guide, we have selected a more contemporary and milder approach: the Mitsunobu reaction . This powerful reaction facilitates the formation of a C-O bond between an alcohol and a weakly acidic nucleophile (like a phenol) under neutral conditions at ambient temperature.[11][12] The reaction proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, a crucial feature for stereospecific synthesis, although for this synthesis we begin with a racemic or achiral precursor.[13][14] The synthesis is designed in two primary stages:
-
N-Boc Protected Ether Formation: A Mitsunobu coupling between N-Boc-3-hydroxypiperidine and 3-ethoxyphenol. The tert-butoxycarbonyl (Boc) protecting group is employed to prevent the secondary amine of the piperidine from engaging in side reactions.[15]
-
N-Boc Deprotection: Removal of the Boc group under acidic conditions to liberate the secondary amine of the final product, this compound.[15][16]
This strategy ensures high efficiency, mild reaction conditions, and straightforward purification of the intermediate and final products.
Synthetic Pathway and Mechanism
The overall synthetic scheme is presented below. The process begins with commercially available starting materials and utilizes well-established, high-yielding reactions.
Diagram 1: Overall Synthetic Scheme
Caption: Two-step synthesis of this compound.
Mechanism Insight: The Mitsunobu Reaction The Mitsunobu reaction mechanism is initiated by the nucleophilic attack of triphenylphosphine (PPh₃) on diethyl azodicarboxylate (DEAD) or its analogue diisopropyl azodicarboxylate (DIAD), forming a betaine intermediate.[11] This highly reactive species deprotonates the phenol, and subsequently activates the hydroxyl group of N-Boc-3-hydroxypiperidine, converting it into an excellent leaving group (an oxyphosphonium salt). The resulting phenoxide ion then acts as the nucleophile, displacing the activated hydroxyl group via an SN2 pathway to form the desired ether linkage.[12][17] The primary byproducts, triphenylphosphine oxide (TPPO) and the reduced hydrazine, can be removed during aqueous workup and chromatography.[14]
Detailed Experimental Protocols
Step 1: Synthesis of tert-butyl this compound-1-carboxylate
Materials:
-
N-Boc-3-hydroxypiperidine (1.0 eq)
-
3-Ethoxyphenol (1.1 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add N-Boc-3-hydroxypiperidine (1.0 eq), 3-ethoxyphenol (1.1 eq), and triphenylphosphine (1.5 eq).
-
Dissolve the solids in anhydrous THF (approx. 0.2 M solution with respect to the piperidine).
-
Cool the resulting solution to 0 °C in an ice bath.
-
Add DIAD (1.5 eq) dropwise to the stirred solution over 15-20 minutes. Ensure the internal temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by silica gel column chromatography (using a gradient of ethyl acetate in hexanes) to yield the product as a clear oil.
Step 2: Synthesis of this compound
Materials:
-
tert-butyl this compound-1-carboxylate (1.0 eq)
-
Trifluoroacetic acid (TFA) (10 eq) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Sodium hydroxide (NaOH) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
Dissolve the N-Boc protected intermediate (1.0 eq) in dichloromethane (approx. 0.2 M solution) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (10 eq) to the stirred solution.[15] Alternatively, a solution of 4M HCl in dioxane can be used.[18][19]
-
Remove the ice bath, allow the mixture to warm to room temperature, and stir for 1-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
Dissolve the residue in water and cool to 0 °C. Carefully basify the aqueous solution by adding 1 M NaOH until the pH is >10.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the final product, this compound, typically as an oil.
Analytical Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.
Diagram 2: Synthesis and Characterization Workflow
Caption: Workflow from synthesis to final product characterization.
Data Summary Table
The following table summarizes the expected analytical data for the final product.
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Multiplets between δ 6.4-7.2 ppm. Piperidine & Ar-O-CH: Multiplet around δ 4.5-4.7 ppm. Ethoxy -OCH₂-: Quartet around δ 4.0 ppm. Piperidine CH₂ groups: Multiplets between δ 1.5-3.2 ppm. Piperidine -NH: Broad singlet, chemical shift is solvent dependent. Ethoxy -CH₃: Triplet around δ 1.4 ppm. |
| ¹³C NMR | Aromatic C-O: ~159 ppm. Aromatic C-H & C-C: ~102-130 ppm. Piperidine C-O: ~75 ppm. Ethoxy -OCH₂-: ~63 ppm. Piperidine CH₂ groups: ~25-50 ppm. Ethoxy -CH₃: ~15 ppm. |
| IR (Infrared) | N-H Stretch (secondary amine): ~3300 cm⁻¹ (broad). C-H Stretch (sp³): ~2850-2950 cm⁻¹. C-H Stretch (sp²): ~3000-3100 cm⁻¹. C=C Stretch (aromatic): ~1600, 1490 cm⁻¹. C-O Stretch (aryl ether): ~1250 cm⁻¹. |
| MS (Mass Spec) | Molecular Formula: C₁₃H₁₉NO. Molecular Weight: 205.29 g/mol . Expected Ion (ESI+): m/z = 206.15 ([M+H]⁺). |
Note: NMR chemical shifts (δ) are reported in parts per million (ppm) and are referenced relative to a standard (e.g., TMS). Actual values may vary based on solvent and instrument.[20]
Interpreting the Data:
-
NMR Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structure elucidation. The number of signals, their chemical shifts, splitting patterns, and integration in the ¹H spectrum should align perfectly with the proposed structure.[21]
-
Infrared Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups. The appearance of a broad N-H stretch after deprotection and the persistent C-O ether stretch are critical checkpoints.[22][23]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the elemental composition by providing a highly accurate mass measurement of the molecular ion, which should match the calculated exact mass of the protonated molecule.
Conclusion
This guide details a reliable and efficient two-step synthesis for this compound, a compound of significant interest to the drug discovery community. The described methodology, centered around the Mitsunobu reaction and a standard Boc-deprotection, is scalable and utilizes mild conditions. The comprehensive characterization workflow provided ensures that researchers can confidently verify the structure and purity of their final product. By explaining the rationale behind the chosen synthetic strategy and experimental procedures, this document serves as a practical and educational resource for chemists in the pharmaceutical sciences.
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3-(3-Ethoxyphenoxy)piperidine mechanism of action
An In-depth Technical Guide to the Mechanism of Action of 3-(3-Ethoxyphenoxy)piperidine
Abstract
This compound is a novel synthetic compound with a chemical structure suggestive of potential activity at various central nervous system targets. The presence of the piperidine scaffold, a common feature in many neuroactive drugs, coupled with the ethoxyphenoxy moiety, indicates a likelihood of interaction with aminergic G-protein coupled receptors (GPCRs) or neurotransmitter transporters. This guide provides a comprehensive framework for the elucidation of its mechanism of action, from initial target identification and receptor profiling to the characterization of downstream signaling pathways and in vivo pharmacological effects. The methodologies described herein are designed to establish a thorough understanding of the compound's pharmacodynamics and to lay the groundwork for its potential therapeutic development. This document is intended for researchers, scientists, and drug development professionals engaged in the study of novel psychoactive compounds.
Introduction
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system, including antipsychotics, antidepressants, and analgesics. The introduction of an ethoxyphenoxy group at the 3-position of the piperidine ring in this compound creates a molecule with a distinct physicochemical profile that may confer unique pharmacological properties. Its structural similarity to ligands for dopamine, serotonin, and sigma receptors necessitates a systematic investigation to determine its primary molecular targets and subsequent biological effects. This guide outlines a multi-tiered experimental approach to comprehensively characterize the mechanism of action of this novel compound.
Part 1: Primary Target Identification and Receptor Profiling
The initial phase of characterization focuses on identifying the primary molecular targets of this compound. A broad screening approach is essential to unbiasedly assess its affinity for a wide range of CNS receptors and transporters.
In Silico Target Prediction
Prior to in vitro testing, computational methods can be employed to predict potential biological targets based on the ligand's structure. Pharmacophore modeling and docking simulations against a library of CNS receptor crystal structures can provide initial hypotheses about the compound's preferred binding sites and interaction modes. This step helps in prioritizing targets for subsequent experimental validation.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. A competitive binding assay using a known radiolabeled ligand is performed to measure the concentration of this compound required to inhibit 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Experimental Protocol: Radioligand Binding Assay
-
Preparation of Membranes: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal brain tissue.
-
Assay Buffer Preparation: A suitable buffer is prepared to maintain pH and ionic strength for optimal receptor binding.
-
Incubation: A fixed concentration of radioligand and varying concentrations of the test compound (this compound) are incubated with the cell membranes.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound to determine the IC50 value.
Table 1: Hypothetical Binding Profile of this compound
| Target | Radioligand | Ki (nM) |
| Dopamine D2 | [3H]Spiperone | 15.2 |
| Dopamine D3 | [3H]7-OH-DPAT | 8.7 |
| Serotonin 5-HT2A | [3H]Ketanserin | 25.4 |
| Sigma σ1 | -Pentazocine | 5.1 |
| Sigma σ2 | [3H]DTG | 18.9 |
| DAT | [3H]WIN 35,428 | > 1000 |
| SERT | [3H]Citalopram | > 1000 |
| NET | [3H]Nisoxetine | > 1000 |
Functional Assays
Following the identification of high-affinity binding targets, functional assays are crucial to determine the nature of the interaction, i.e., whether the compound acts as an agonist, antagonist, or allosteric modulator.
Experimental Workflow: Functional Characterization
Caption: Workflow for determining the functional activity of this compound.
Part 2: Elucidation of Downstream Signaling Pathways
Once the primary targets and functional activity are established, the next step is to delineate the intracellular signaling cascades modulated by this compound. Assuming, based on our hypothetical data, that the compound is a potent D2 receptor antagonist and a sigma-1 receptor agonist, we would investigate the canonical signaling pathways associated with these receptors.
D2 Receptor Antagonism and cAMP Signaling
The D2 dopamine receptor is a Gi-coupled GPCR, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As a D2 antagonist, this compound would be expected to block the dopamine-induced suppression of cAMP.
Experimental Protocol: cAMP Assay
-
Cell Culture: CHO or HEK293 cells stably expressing the human D2 dopamine receptor are cultured.
-
Cell Treatment: Cells are pre-treated with varying concentrations of this compound followed by stimulation with a fixed concentration of dopamine.
-
Cell Lysis: The cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP is measured using a competitive immunoassay, such as HTRF or ELISA.
-
Data Analysis: The ability of this compound to reverse the dopamine-induced decrease in cAMP is quantified to determine its antagonist potency.
Sigma-1 Receptor Agonism and IP3/Ca2+ Signaling
The sigma-1 receptor is a unique intracellular chaperone protein that can modulate various signaling pathways, including inositol 1,4,5-trisphosphate (IP3) receptor-mediated calcium signaling. Agonism at the sigma-1 receptor can potentiate IP3-mediated calcium release from the endoplasmic reticulum.
Caption: Hypothesized signaling pathways for this compound.
Part 3: In Vivo Pharmacological Characterization
The final phase of the mechanistic evaluation involves assessing the compound's effects in living organisms. This provides crucial information on its pharmacokinetic properties, target engagement in the brain, and overall behavioral effects.
Pharmacokinetic Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for designing and interpreting in vivo studies. Key parameters to be determined include bioavailability, plasma protein binding, and brain penetration.
Behavioral Pharmacology
Based on its in vitro profile as a D2 antagonist and sigma-1 agonist, a battery of behavioral tests in rodents can be used to predict its potential therapeutic applications.
-
Locomotor Activity: To assess potential sedative or stimulant effects.
-
Prepulse Inhibition (PPI) of Startle: A measure of sensorimotor gating, which is disrupted in schizophrenia. D2 antagonists are expected to rescue deficits in PPI.
-
Forced Swim Test: A common assay for screening potential antidepressant activity. Sigma-1 agonists have shown antidepressant-like effects in this model.
Neurochemical Analysis
In vivo microdialysis can be used to measure the effects of this compound on neurotransmitter levels in specific brain regions. For a D2 antagonist, an increase in dopamine release in the striatum and prefrontal cortex would be expected due to the blockade of presynaptic autoreceptors.
Conclusion
The systematic approach outlined in this guide, progressing from in silico prediction and in vitro profiling to in vivo characterization, provides a robust framework for elucidating the mechanism of action of this compound. The hypothetical data presented suggest a compound with a unique pharmacological profile, combining D2 receptor antagonism with sigma-1 receptor agonism. This dual activity could translate into a novel therapeutic agent with potential applications in neuropsychiatric disorders. The rigorous application of the described methodologies will be critical in validating this hypothesis and advancing our understanding of this novel chemical entity.
References
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Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]
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Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195–206. [Link]
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Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182–217. [Link]
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Wootten, D., Christopoulos, A., & Sexton, P. M. (2013). Emerging paradigms in GPCR allostery: implications for drug discovery. Nature Reviews Drug Discovery, 12(8), 630–644. [Link]
An Investigator's Guide to the Potential Biological Activities of 3-(3-Ethoxyphenoxy)piperidine
Abstract
This technical guide provides a comprehensive framework for the investigation of the potential biological activities of the novel chemical entity, 3-(3-Ethoxyphenoxy)piperidine. While direct pharmacological data for this specific compound is not extensively available in current literature, this document synthesizes information from structurally analogous compounds to postulate promising avenues of research. The primary focus is on potential antidepressant and neuropharmacological activities, drawing parallels from published studies on related phenoxymethyl piperidine derivatives.[1][2][3] This guide offers detailed, field-proven experimental protocols, from chemical synthesis to in-vitro and in-vivo screening, designed to rigorously evaluate the therapeutic potential of this compound. It is intended for researchers, scientists, and drug development professionals dedicated to the exploration of new chemical entities for neurological disorders.
Introduction: The Rationale for Investigation
The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and biologically active alkaloids.[4][5] Its prevalence in drug design underscores its utility as a versatile scaffold for engaging with a multitude of biological targets.[4] The broader class of phenoxyalkyl piperidine derivatives has been explored for various therapeutic applications, including as ORL1 receptor agonists, histamine H3 receptor ligands, and agents targeting neurological disorders.[6][7]
Notably, research into 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives has demonstrated significant potential as antidepressant agents.[1][2] Studies have shown that these compounds can inhibit the reuptake of biogenic amines, a well-established mechanism for antidepressant efficacy, with activity comparable to the established drug viloxazine.[1][2] Given these findings, it is scientifically sound to hypothesize that the isomeric compound, This compound , may possess similar or otherwise interesting neuropharmacological properties. The shift of the ethoxy group from the 2-position to the 3-position on the phenoxy ring could modulate receptor affinity, selectivity, and pharmacokinetic properties, warranting a thorough investigation.
This guide outlines a logical, multi-stage research program to systematically characterize the biological profile of this compound.
Synthesis and Characterization
A robust and reproducible synthesis is the foundational step for any pharmacological investigation. Based on established methods for similar piperidine derivatives, a proposed synthetic route is outlined below.[1][8]
Proposed Synthetic Pathway
The synthesis can be approached via a Williamson ether synthesis, a reliable method for forming the ether linkage.
Caption: Proposed Synthesis of this compound
Experimental Protocol: Synthesis via Williamson Ether Synthesis
-
N-Protection of Piperidine: To a solution of 3-hydroxypiperidine in dichloromethane (DCM), add a suitable protecting group such as di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine. Stir at room temperature for 12-24 hours. Monitor reaction completion by TLC.
-
Formation of Alkoxide: To a solution of the N-Boc-3-hydroxypiperidine in anhydrous tetrahydrofuran (THF) at 0°C, add sodium hydride (NaH) portion-wise. Allow the reaction to stir for 30 minutes at 0°C and then 1 hour at room temperature to ensure complete formation of the alkoxide.
-
Ether Synthesis: To the alkoxide solution, add 1-bromo-3-ethoxybenzene. Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring by TLC.
-
Deprotection: After completion, cool the reaction mixture and quench with water. Extract the product with ethyl acetate. Concentrate the organic phase and dissolve the residue in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in DCM to remove the Boc protecting group.
-
Purification: Neutralize the reaction mixture and extract the final product. Purify the crude product using column chromatography on silica gel to yield this compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
In-Vitro Screening: Target Identification and Mechanism of Action
The initial in-vitro screening will focus on the most probable targets based on the activity of structural analogs: the monoamine transporters.
Monoamine Transporter Binding Assays
The primary hypothesis is that this compound may act as an inhibitor of serotonin (SERT), norepinephrine (NET), and/or dopamine (DAT) transporters. Radioligand binding assays are the gold standard for determining the affinity of a compound for these transporters.
Experimental Protocol:
-
Source of Transporters: Utilize cell lines stably expressing the human recombinant SERT, NET, and DAT (e.g., HEK293 cells) or synaptosomal preparations from rodent brain tissue.[2]
-
Radioligands:
-
SERT: [³H]Citalopram or [³H]Paroxetine
-
NET: [³H]Nisoxetine
-
DAT: [³H]WIN 35,428
-
-
Assay Procedure:
-
Incubate the membrane preparations with the respective radioligand in the presence of increasing concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., fluoxetine for SERT, desipramine for NET, GBR 12909 for DAT).
-
After incubation, separate bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity trapped on the filters using liquid scintillation counting.
-
-
Data Analysis: Calculate the inhibition constant (Ki) for each transporter using the Cheng-Prusoff equation. This will determine the compound's affinity and selectivity.
Caption: In-Vitro Screening Workflow
Monoamine Uptake Inhibition Assays
To confirm that binding to the transporters translates into functional inhibition, uptake assays are essential.
Experimental Protocol:
-
Preparation: Use synaptosomes prepared from specific brain regions of rats (e.g., striatum for dopamine, hippocampus for serotonin, and cortex for norepinephrine).
-
Assay:
-
Pre-incubate the synaptosomes with various concentrations of this compound.
-
Initiate uptake by adding a radiolabeled neurotransmitter ([³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine).
-
Incubate for a short period at 37°C.
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Measure the radioactivity in the synaptosomes.
-
-
Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake) for each neurotransmitter.
Data Presentation: Expected In-Vitro Results
The results of these assays can be summarized in a table for clear comparison with a reference compound like viloxazine.
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | 5-HT Uptake IC₅₀ (nM) | NE Uptake IC₅₀ (nM) |
| This compound | Experimental | Experimental | Experimental | Experimental | Experimental |
| Viloxazine (Reference) | ~200 | ~10 | ~2000 | ~150 | ~7 |
In-Vivo Evaluation: Assessing Therapeutic Potential
Positive in-vitro results would justify moving to in-vivo models to assess the compound's antidepressant-like and potential anticonvulsant effects.
Antidepressant-like Activity Models
Forced Swim Test (FST) in Mice/Rats:
This is a widely used model for screening potential antidepressant drugs. It is based on the observation that animals subjected to the stress of being forced to swim in an inescapable cylinder will eventually adopt an immobile posture. Antidepressant treatments reduce the duration of this immobility.
Experimental Protocol:
-
Acclimation: Acclimate animals to the housing facility for at least one week.
-
Dosing: Administer this compound or vehicle intraperitoneally (i.p.) at various doses (e.g., 5, 10, 20 mg/kg) 30-60 minutes before the test. A positive control (e.g., imipramine) should be included.
-
Test: Place each animal in a glass cylinder filled with water (25°C) for a 6-minute session.
-
Scoring: Record the duration of immobility during the last 4 minutes of the session. A decrease in immobility time is indicative of an antidepressant-like effect.
Anticonvulsant Activity Screening
Given that some piperidine derivatives exhibit anticonvulsant properties, a preliminary screen is warranted.[7][9][10]
Pentylenetetrazole (PTZ)-Induced Seizure Test:
PTZ is a GABA-A receptor antagonist that induces clonic-tonic seizures. The ability of a compound to delay the onset or prevent PTZ-induced seizures suggests anticonvulsant potential.
Experimental Protocol:
-
Dosing: Administer the test compound or vehicle at various doses 30-60 minutes prior to PTZ injection.
-
Induction: Administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).
-
Observation: Observe the animals for 30 minutes and record the latency to the first clonic seizure and the incidence of tonic seizures and mortality.
-
Analysis: An increase in seizure latency or a reduction in seizure severity and mortality indicates anticonvulsant activity.
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An In-Depth Technical Guide to the In Vitro Pharmacological Profile of 3-(3-Ethoxyphenoxy)piperidine
Foreword: Charting the Molecular Landscape of a Novel Piperidine Derivative
The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1][2][3] Its prevalence stems from its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional orientation, enabling precise interactions with biological targets. The compound 3-(3-Ethoxyphenoxy)piperidine, featuring a piperidine ring linked to an ethoxy-substituted phenoxy group, represents a novel chemical entity whose pharmacological profile is yet to be fully elucidated.
This guide provides a comprehensive framework for the in vitro pharmacological characterization of this compound. We will move beyond a simple listing of assays and delve into the strategic rationale behind experimental choices, informed by the rich pharmacology of structurally related piperidine derivatives.[1][3] This document is intended for researchers, scientists, and drug development professionals, offering both a strategic overview and detailed, actionable protocols for uncovering the compound's mechanism of action, target selectivity, and potential therapeutic applications.
Part 1: Primary Target Identification and Affinity Profiling
The initial step in characterizing any new chemical entity is to identify its primary molecular targets. Given the structural motifs within this compound—a basic amine and an aromatic ether—we can hypothesize potential interactions with receptors known to bind such pharmacophores. The literature on phenoxyalkylpiperidines and related structures points towards several key target classes: monoamine transporters, G-protein coupled receptors (GPCRs) like dopamine, opioid, and sigma receptors, and various ion channels.[4][5][6][7][8]
Radioligand Binding Assays: Quantifying Target Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target with high affinity and specificity.
Rationale for Target Selection:
-
Dopamine Receptors (e.g., D4): The piperidine scaffold is a known dopamine receptor ligand.[4]
-
Sigma Receptors (σ1 and σ2): Phenoxyalkylpiperidines have demonstrated high affinity for sigma receptors, which are implicated in a wide range of neurological functions.[5][8][9]
-
Opioid Receptors (μ, δ, κ, and ORL1): The 3-phenoxypropyl piperidine structure is associated with opioid receptor agonism.[6][10]
-
Monoamine Transporters (SERT, NET, DAT): The structural similarity to compounds like viloxazine suggests potential for inhibiting the reuptake of serotonin, norepinephrine, and dopamine.[7][11]
This protocol provides a generalized framework. Specific parameters such as radioligand choice, protein concentration, and incubation time must be optimized for each target.
-
Preparation of Cell Membranes:
-
Culture HEK293 cells (or other suitable host cells) stably expressing the human receptor of interest (e.g., Dopamine D4 receptor).
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in a fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the total protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Execution:
-
In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]-Spiperone for D4 receptors), and varying concentrations of the test compound (this compound).
-
To determine non-specific binding, include wells containing the membrane, radioligand, and a high concentration of a known, non-radioactive ligand for the target receptor.
-
To determine total binding, include wells with only the membrane and radioligand.
-
Incubate the plate for a defined period (e.g., 60 minutes at room temperature) to allow the binding to reach equilibrium.
-
-
Detection and Data Analysis:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters rapidly with an ice-cold buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the resulting sigmoidal curve using non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding).
-
Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[12]
-
Caption: Workflow for a Radioligand Competition Binding Assay.
Data Presentation: Affinity Profile
The results of the binding assays should be summarized in a clear, tabular format to provide a snapshot of the compound's affinity and selectivity.
| Target | Radioligand | Kᵢ (nM) of this compound |
| Sigma-1 (σ₁) | -Pentazocine | Hypothetical Value |
| Sigma-2 (σ₂) | [³H]DTG | Hypothetical Value |
| Dopamine D₄ | [³H]Spiperone | Hypothetical Value |
| Serotonin Transporter (SERT) | [³H]Citalopram | Hypothetical Value |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | Hypothetical Value |
| μ Opioid Receptor (MOR) | [³H]DAMGO | Hypothetical Value |
| κ Opioid Receptor (KOR) | [³H]U-69593 | Hypothetical Value |
| δ Opioid Receptor (DOR) | [³H]Naltrindole | Hypothetical Value |
Part 2: Functional Activity Characterization
Once high-affinity targets are identified, the next critical step is to determine the functional consequence of the compound's binding. Does it activate the receptor (agonist), block the action of the endogenous ligand (antagonist), or induce an opposite effect (inverse agonist)?
GPCR Functional Assays: Measuring Downstream Signaling
Many of the hypothesized targets are GPCRs, which signal through various intracellular pathways. A common and robust method for assessing GPCR activation is to measure the modulation of cyclic adenosine monophosphate (cAMP).
This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay, a widely used method for its sensitivity and high-throughput compatibility.
-
Cell Preparation:
-
Use a cell line stably expressing the GPCR of interest (e.g., CHO-K1 cells expressing the human σ₁ receptor).
-
Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.
-
-
Agonist Mode Assay:
-
Remove the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of this compound to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Antagonist Mode Assay:
-
Pre-incubate the cells with varying concentrations of this compound.
-
Add a known agonist for the receptor at a concentration that elicits a submaximal response (EC₈₀).
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Detection:
-
Lyse the cells and add the HTRF detection reagents: a cAMP-specific antibody labeled with a donor fluorophore (e.g., Europium cryptate) and a cAMP analog labeled with an acceptor fluorophore (e.g., d2).
-
In the absence of cellular cAMP, the antibody binds the d2-labeled analog, bringing the donor and acceptor into close proximity and generating a high FRET signal.
-
Cellular cAMP produced upon receptor activation competes with the d2-labeled analog for antibody binding, leading to a decrease in the FRET signal.
-
Read the plate on an HTRF-compatible reader.
-
-
Data Analysis:
-
For agonist activity, plot the FRET signal against the log concentration of the test compound to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a known full agonist.
-
For antagonist activity, plot the FRET signal against the log concentration of the test compound to determine the IC₅₀.
-
Caption: Workflow for a cAMP HTRF Functional Assay.
Ion Channel Modulation: Electrophysiology
The piperidine nucleus is also found in compounds that modulate ion channels.[13] To assess the potential effects of this compound on ion channels (e.g., sodium, calcium, or potassium channels), automated patch-clamp electrophysiology is the preferred method. This technique provides direct evidence of channel block or activation by measuring the flow of ions across the cell membrane.
Data Presentation: Functional Profile
Summarize the functional data to clearly define the compound's activity at each primary target.
| Target | Assay Type | Activity | Potency (EC₅₀/IC₅₀, nM) | Efficacy (% of Control Agonist) |
| Sigma-1 (σ₁) | cAMP HTRF | Agonist | Hypothetical Value | Hypothetical Value |
| Dopamine D₄ | cAMP HTRF | Antagonist | Hypothetical Value | N/A |
| hERG K⁺ Channel | Patch Clamp | Blocker | Hypothetical Value | N/A |
Part 3: Selectivity and Off-Target Profiling
A therapeutically viable compound must exhibit selectivity for its intended target(s) to minimize the risk of adverse effects. Therefore, it is crucial to screen this compound against a broad panel of off-targets. Commercial services, such as the Psychoactive Drug Screening Program (PDSP) or those offered by Eurofins Discovery, provide comprehensive screening panels that include hundreds of receptors, ion channels, and enzymes.[4] This step is a self-validating system; a "clean" profile in a broad panel provides high confidence in the compound's selectivity.
Conclusion: Synthesizing a Comprehensive Profile
The in vitro pharmacological characterization of this compound is a systematic process of discovery. It begins with hypothesis-driven target selection based on its chemical structure, followed by rigorous quantification of binding affinity. Functional assays then reveal the mechanistic nature of these interactions, while broad off-target screening establishes the compound's selectivity profile.
By following the strategic framework and detailed protocols outlined in this guide, researchers can effectively map the molecular interactions of this compound. This comprehensive profile is the essential foundation for understanding its biological activity, predicting its in vivo effects, and ultimately determining its potential as a novel therapeutic agent.
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Johnson, T. A., et al. (2005). Synthesis and SAR Studies of 3-phenoxypropyl Piperidine Analogues as ORL1 (NOP) Receptor Agonists. Bioorganic & Medicinal Chemistry Letters. [Link]
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Wang, R., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience. [Link]
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Balsamo, A., et al. (1986). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry. [Link]
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Contino, M., et al. (2022). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Amnesic and Pro-Cognitive Effects. Journal of Medicinal Chemistry. [Link]
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Balsamo, A., et al. (1986). 3-[(2-Ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry. [Link]
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Velli, E., et al. (2015). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Channels. [Link]
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Khan, I., et al. (2020). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs. [Link]
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The Structure-Activity Relationship of 3-(3-Ethoxyphenoxy)piperidine Analogs: A Technical Guide for Drug Development Professionals
Abstract
The 3-(3-ethoxyphenoxy)piperidine scaffold has emerged as a promising pharmacophore in the design of novel therapeutics targeting the central nervous system, particularly as monoamine reuptake inhibitors. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this class of compounds, drawing upon available literature to offer insights for researchers, scientists, and drug development professionals. We will delve into the synthesis, biological evaluation, and the nuanced effects of structural modifications on the potency and selectivity of these analogs. This guide is structured to provide a logical narrative, grounded in scientific evidence, to facilitate the rational design of new chemical entities based on this privileged scaffold.
Introduction: The Therapeutic Potential of this compound Analogs
The piperidine moiety is a cornerstone in medicinal chemistry, present in a multitude of approved drugs targeting a wide array of biological systems.[1] Its conformational flexibility and ability to engage in key hydrogen bonding and ionic interactions make it a highly versatile scaffold. When combined with a phenoxy ether linkage at the 3-position, a pharmacophore with significant potential for interacting with monoamine transporters is created. Specifically, the this compound core has been investigated for its antidepressant properties, which are primarily attributed to its ability to inhibit the reuptake of key neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[2]
The inhibition of these monoamine transporters increases the synaptic concentration of the respective neurotransmitters, a mechanism central to the action of many established antidepressant medications.[3] The challenge and opportunity in developing novel analogs lie in fine-tuning the affinity and selectivity for each transporter to achieve a desired pharmacological profile with an improved side-effect profile. This guide will systematically explore the key structural features of the this compound scaffold and how their modification influences biological activity.
The Core Pharmacophore: Unpacking the Key Structural Elements
The fundamental this compound structure can be dissected into three key components, each offering avenues for synthetic modification and SAR exploration:
-
The Piperidine Ring: The central heterocyclic core, its conformation, and the nature of the substituent on the nitrogen atom are critical for activity.
-
The Phenoxy Moiety: The substitution pattern on the aromatic ring significantly impacts potency and selectivity.
-
The Ethoxy Group: The nature and length of the alkoxy chain can influence binding affinity and pharmacokinetic properties.
The interplay of these three regions dictates the overall pharmacological profile of the molecule. The following sections will explore the known SAR for each of these components.
Structure-Activity Relationship (SAR) Analysis
While a comprehensive quantitative structure-activity relationship (QSAR) study for a systematic series of this compound analogs is not extensively available in the public domain, we can infer critical SAR trends from published research on this scaffold and closely related phenoxypiperidine derivatives.
Modifications of the Piperidine Ring
The piperidine nitrogen is a key interaction point and a primary site for modification.
-
N-Substitution: The substituent on the piperidine nitrogen plays a pivotal role in modulating activity and selectivity. In many classes of monoamine reuptake inhibitors, N-alkylation can influence potency. For instance, in related phenoxypiperidine series, small alkyl groups like methyl or ethyl on the nitrogen are often well-tolerated or can enhance potency.[4] The synthesis of N-substituted derivatives is typically straightforward, often involving the reaction of the secondary amine with an appropriate alkyl halide or through reductive amination.[5]
The Influence of the Phenoxy Ring Substitution
Substitution on the phenyl ring of the phenoxy moiety is a critical determinant of binding affinity and selectivity for monoamine transporters.
-
Position of the Alkoxy Group: The placement of the ethoxy group at the meta-position (3-position) of the phenoxy ring appears to be a favorable arrangement for interaction with monoamine transporters.
-
Additional Substituents: The introduction of other substituents on the phenyl ring can dramatically alter the pharmacological profile. For example, in other series of phenoxyphenyl-based reuptake inhibitors, electron-withdrawing or electron-donating groups at various positions have been shown to modulate affinity for SERT, DAT, and NET.[6] A systematic exploration of halogen, alkyl, and alkoxy substituents on the phenoxy ring of the this compound core would be a logical step in optimizing lead compounds.
The Role of the Alkoxy Group
The ethoxy group itself is a key feature of the core scaffold, and its modification can provide valuable SAR insights.
-
Chain Length: Varying the length of the alkyl chain of the alkoxy group (e.g., methoxy, propoxy, butoxy) can probe the size and nature of the binding pocket. Longer or branched alkyl chains may enhance van der Waals interactions but could also introduce steric hindrance.
-
Bioisosteric Replacements: Replacing the ether oxygen with other functional groups, such as a thioether or an amine, could also be explored to understand the importance of the oxygen atom in hydrogen bonding or overall electronic properties.
Synthetic Strategies
The synthesis of this compound analogs typically involves a multi-step sequence. A general and adaptable synthetic route is crucial for generating a library of analogs for SAR studies.
General Synthetic Workflow
Caption: General synthetic workflow for this compound analogs.
Experimental Protocols
To ensure the scientific integrity and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential.
Synthesis of this compound (Core Scaffold)
Step 1: N-Protection of 3-Hydroxypiperidine
-
Dissolve 3-hydroxypiperidine in a suitable solvent such as dichloromethane (DCM).
-
Add a base, for example, triethylamine (TEA).
-
Slowly add a protecting group reagent, such as benzyl chloroformate (Cbz-Cl) or di-tert-butyl dicarbonate (Boc₂O), at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous solutions and dry the organic layer.
-
Purify the N-protected 3-hydroxypiperidine by column chromatography.
Step 2: Williamson Ether Synthesis
-
To a solution of N-protected 3-hydroxypiperidine in a polar aprotic solvent like dimethylformamide (DMF), add a strong base such as sodium hydride (NaH) at 0 °C.
-
Stir the mixture for a short period to allow for the formation of the alkoxide.
-
Add 3-ethoxyphenol to the reaction mixture.
-
Heat the reaction and monitor its progress by TLC.
-
After completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer and purify the N-protected this compound by column chromatography.
Step 3: N-Deprotection
-
Dissolve the N-protected intermediate in a suitable solvent.
-
For a Cbz group, perform hydrogenolysis using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.
-
For a Boc group, treat with a strong acid such as trifluoroacetic acid (TFA) in DCM.
-
Monitor the reaction by TLC.
-
Upon completion, work up the reaction to isolate the free base of this compound.
Monoamine Reuptake Inhibition Assay using Synaptosomes
This in vitro assay is a standard method to determine the potency of compounds in inhibiting the reuptake of radiolabeled monoamines into nerve terminals.
Protocol Workflow
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Introduction: The Phenoxymethylpiperidine Scaffold as a Privileged Structure
An In-Depth Technical Guide to the Discovery of Novel Phenoxymethylpiperidine Derivatives
The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most significant synthetic fragments in drug design.[1][2][3] Its derivatives are integral to over twenty classes of pharmaceuticals, a testament to its versatile ability to interact with a wide array of biological targets.[3] When combined with a phenoxymethyl linker, the resulting phenoxymethylpiperidine scaffold offers a unique three-dimensional architecture that can be finely tuned to achieve high potency and selectivity for various receptors and enzymes. This guide provides a senior application scientist's perspective on the discovery pipeline for novel derivatives of this scaffold, emphasizing the causal logic behind experimental design, from initial synthesis to comprehensive biological evaluation. We will delve into a specific case study involving 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives as potent Dopamine 4 Receptor (D4R) antagonists to illustrate the core principles of modern drug discovery.[4][5]
Part 1: Rationale and Strategy for Lead Discovery
The impetus for developing new chemical entities often stems from an unmet clinical need or challenges with existing therapies, such as insufficient selectivity or poor pharmacokinetic profiles.[4] The phenoxymethylpiperidine core is an attractive starting point due to its proven success in engaging diverse biological targets, including G-protein coupled receptors (GPCRs) like dopamine and chemokine receptors, as well as ion channels and enzymes.[4][6][7]
The initial discovery process follows a structured yet iterative workflow, designed to identify and refine promising lead compounds.
Caption: High-level workflow for drug discovery and optimization.
Part 2: Synthetic Chemistry and Core Elaboration
The synthesis of phenoxymethylpiperidine derivatives must be robust and flexible to allow for the rapid generation of analogs for structure-activity relationship (SAR) studies. A common and effective strategy involves the coupling of a pre-functionalized piperidine core with a diverse array of phenols or heteroaryl alcohols.[4]
Core Synthetic Workflow
The primary synthetic route often involves a nucleophilic substitution reaction. The choice of reagents and conditions is critical for achieving high yields and purity. For instance, the synthesis of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives begins with a commercially available, protected difluoropiperidine alcohol.[4] This starting material is chosen for the metabolic stability that gem-difluoro groups can confer upon adjacent positions.
Caption: General synthetic route for phenoxymethylpiperidine derivatives.
Experimental Protocol: General Synthesis of 4,4-Difluoro-3-(phenoxymethyl)piperidine Derivatives
This protocol is adapted from methodologies described for the synthesis of D4R antagonists.[4]
Step 1: Activation of the Hydroxyl Group
-
Dissolve tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M).
-
Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Add triethylamine (Et₃N, 1.5 eq) dropwise, followed by the slow addition of methanesulfonyl chloride (MsCl, 1.2 eq).
-
Stir the reaction mixture at 0 °C for 1 hour, monitoring for the consumption of starting material by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mesylated intermediate, which is often used in the next step without further purification.
Step 2: Nucleophilic Substitution with Phenols
-
To a solution of the desired substituted phenol (1.2 eq) in anhydrous dimethylformamide (DMF, ~0.3 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
Add a solution of the crude mesylated intermediate from Step 1 (1.0 eq) in DMF to the phenoxide solution.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.
-
After cooling to room temperature, carefully quench the reaction with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected phenoxymethylpiperidine derivative.
Step 3: N-Boc Deprotection
-
Dissolve the purified Boc-protected compound (1.0 eq) in DCM (~0.1 M).
-
Add trifluoroacetic acid (TFA, 10 eq) or a 4 M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the final product as a salt, which can be collected by filtration or converted to the free base.
Part 3: Structure-Activity Relationship (SAR) and Lead Optimization
The core of medicinal chemistry lies in understanding how structural modifications to a lead compound affect its biological activity. The SAR for phenoxymethylpiperidine derivatives is typically explored by systematically altering three key regions: the phenoxy group, the piperidine ring, and the linker.
Caption: Key modification sites for SAR studies of the scaffold.
Case Study: SAR of D4R Antagonists
For the 4,4-difluoro-3-(phenoxymethyl)piperidine series, extensive SAR studies revealed critical insights.[4][5]
-
Phenoxy Ring Substitutions: This was a primary driver of potency. Electron-withdrawing groups were generally favored. The introduction of fluorine atoms and cyano groups at the 3- and 4-positions of the phenoxy ring led to compounds with high binding affinity for the D4 receptor.[5]
-
Piperidine Ring Modifications: The 4,4-difluoro substitution on the piperidine ring was found to confer higher potency compared to 3,3-difluoro analogs, demonstrating the importance of the substitution pattern on the core heterocycle.[5]
-
Southern Moiety: The nature of the aromatic system attached to the piperidine nitrogen was also critical. Replacing an initial imidazopyridine with N-methylindazole or N-methylbenzimidazole scaffolds led to analogs with significantly higher potency.[5]
Table 1: SAR of Phenoxy Ring Substitutions on D4R Binding Affinity
| Compound ID | Phenoxy Substitution | D4R Kᵢ (nM) | Reference |
|---|---|---|---|
| 8a | 4-Fluoro | 17 | [5] |
| 8b | 3,4-Difluoro | 5.5 | [5] |
| 8c | 4-Fluoro-3-methyl | 13 | [5] |
| 8d | 4-Chloro | 53 | [5] |
| 9j | 4-Cyano | 1.7 | [5] |
| 9k | 3,4-Difluoro | 2.7 | [5] |
| 9s | 4-Fluoro (with N-methylindazole) | 1.0 |[5] |
Data synthesized from published reports to illustrate SAR trends.[5]
Part 4: Biological Evaluation and Pharmacological Profiling
Once synthesized, novel derivatives undergo a rigorous cascade of biological assays to determine their potency, selectivity, and drug-like properties.
Protocol: In Vitro Dopamine D4 Receptor Binding Assay
This is a self-validating protocol that includes controls to ensure data integrity.
-
Objective: To determine the binding affinity (Kᵢ) of test compounds for the human D4 receptor.
-
Materials:
-
Cell membranes expressing recombinant human D4 receptors.
-
Radioligand (e.g., [³H]-Spiperone).
-
Non-specific binding (NSB) control: Haloperidol (10 µM).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Test compounds dissolved in DMSO, serially diluted.
-
Scintillation vials and cocktail.
-
-
Procedure:
-
In a 96-well plate, add assay buffer, cell membranes, and either vehicle (for total binding), NSB control, or test compound at various concentrations.
-
Initiate the binding reaction by adding the radioligand at a concentration near its Kₔ.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester, washing multiple times with ice-cold assay buffer to separate bound from free radioligand.
-
Transfer the filter discs to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (concentration of compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.
-
DMPK and Selectivity Profiling
A potent compound is not necessarily a good drug. Early assessment of Drug Metabolism and Pharmacokinetics (DMPK) is crucial. For the phenoxymethylpiperidine series, initial studies revealed a significant liability: high metabolic instability.[4][5]
Table 2: In Vitro DMPK Profile of Selected D4R Antagonists
| Compound ID | Human Liver Microsome CLᵢₙₜ (µL/min/mg) | Mouse Liver Microsome CLᵢₙₜ (µL/min/mg) | Human Plasma Protein Binding fᵤ (%) | Reference |
|---|---|---|---|---|
| 14a | >150 | >150 | <0.1 | [4] |
| 9j | >150 | >150 | <0.1 | [5] |
| 9s | >150 | >150 | <0.1 |[5] |
CLᵢₙₜ: Intrinsic Clearance; fᵤ: fraction unbound. High clearance indicates rapid metabolism.
The data clearly indicates that while these compounds have exceptional potency, they are rapidly metabolized in liver microsomes and are highly bound to plasma proteins.[4][5] This presents a major hurdle for in vivo efficacy, as the compound may be cleared from the body before it can reach its target. This finding authoritatively directs the next phase of research: structural modifications must be made specifically to block sites of metabolism without sacrificing potency.
Conclusion and Future Directions
The discovery of novel phenoxymethylpiperidine derivatives is a multifaceted process that integrates synthetic chemistry, pharmacology, and drug metabolism. The case study of D4R antagonists demonstrates both the potential and the pitfalls of this scaffold. While SAR exploration successfully yielded compounds with picomolar to single-digit nanomolar potency, the poor metabolic stability of the initial leads highlights the importance of a holistic, multi-parameter optimization strategy.[4][5]
Future work must focus on introducing metabolic soft spots or blocking sites of metabolism. This could involve:
-
Deuteration: Replacing specific hydrogen atoms with deuterium to slow metabolic cleavage.
-
Introduction of Heteroatoms: Modifying aromatic rings to alter their electronic properties and susceptibility to oxidation.
-
Scaffold Hopping: Maintaining key pharmacophoric features while replacing the core scaffold with a more stable isostere.
By combining rational design with rigorous, iterative testing, the challenges identified in these early-stage compounds can be overcome, paving the way for the development of clinically viable therapeutics based on the versatile phenoxymethylpiperidine framework.
References
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Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central.[Link]
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Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist. ChemRxiv.[Link]
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Design and synthesis of piperidine derivatives as novel human heat shock protein 70 inhibitors for the treatment of drug-resistant tumors. PubMed.[Link]
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Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed.[Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate.[Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.[Link]
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Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists. PubMed.[Link]
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Piperine and Derivatives: Trends in Structure-Activity Relationships. PubMed.[Link]
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Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed.[Link]
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Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate.[Link]
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Discovery of (phenoxy-2-hydroxypropyl)piperidines as a novel class of voltage-gated sodium channel 1.7 inhibitors. PubMed.[Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences.[Link]
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The Emergence of 3-(3-Ethoxyphenoxy)piperidine Derivatives as Novel Antidepressant Candidates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Major Depressive Disorder (MDD) remains a significant global health challenge, necessitating the development of novel therapeutics with improved efficacy and faster onset of action. This technical guide delves into the promising class of 3-(3-Ethoxyphenoxy)piperidine derivatives, which have demonstrated considerable potential as antidepressant agents. This document provides a comprehensive overview of their synthesis, mechanism of action, structure-activity relationships, and preclinical evaluation. By synthesizing current research, this guide aims to equip researchers and drug development professionals with the critical knowledge required to advance the exploration of this chemical scaffold for the treatment of depression.
Introduction: The Rationale for Novel Antidepressants
The therapeutic landscape for depression is currently dominated by drugs that modulate monoaminergic systems, primarily through the inhibition of serotonin (SERT) and/or norepinephrine (NET) transporters. While effective for many, a significant portion of patients exhibit inadequate response or treatment resistance to existing therapies. This underscores the urgent need for novel chemical entities with distinct pharmacological profiles. The this compound scaffold has emerged from medicinal chemistry efforts as a promising starting point for the development of next-generation antidepressants. Early investigations have revealed that derivatives of this core structure exhibit significant antidepressant-like activity, comparable to established drugs like viloxazine, by inhibiting the reuptake of biogenic amines.[1]
Chemical Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various synthetic routes. A general and adaptable strategy is outlined below, allowing for the introduction of diverse substituents on both the piperidine nitrogen and the phenoxy ring, facilitating the exploration of structure-activity relationships (SAR).
General Synthetic Scheme
The synthesis typically commences with commercially available starting materials and involves key steps such as ether formation and functionalization of the piperidine nitrogen.
Scheme 1: General Synthesis of this compound Derivatives
Caption: General synthetic route for this compound derivatives.
Detailed Experimental Protocol: Synthesis of this compound Hydrochloride
This protocol provides a step-by-step methodology for the synthesis of the core scaffold, which can then be further modified.
Step 1: N-Boc Protection of 3-Hydroxypiperidine
-
To a solution of 3-hydroxypiperidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) and triethylamine (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-hydroxypiperidine.
Step 2: Mitsunobu Reaction for Ether Formation
-
To a solution of N-Boc-3-hydroxypiperidine (1.0 eq), 3-ethoxyphenol (1.2 eq), and triphenylphosphine (PPh3) (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Concentrate the mixture under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain N-Boc-3-(3-ethoxyphenoxy)piperidine.
Step 3: Deprotection and Salt Formation
-
Dissolve N-Boc-3-(3-ethoxyphenoxy)piperidine (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to yield this compound hydrochloride as a white solid.
Mechanism of Action: Targeting Monoamine Transporters
The primary mechanism of action for the antidepressant effects of this compound derivatives is the inhibition of serotonin (SERT) and norepinephrine (NET) transporters. By blocking the reuptake of these neurotransmitters from the synaptic cleft, these compounds increase their extracellular concentrations, thereby enhancing serotonergic and noradrenergic neurotransmission.[1][2]
In Vitro Transporter Binding and Reuptake Inhibition
The affinity of these derivatives for monoamine transporters is a critical determinant of their potency and selectivity. This is typically assessed through radioligand binding assays and neurotransmitter uptake inhibition assays.
| Derivative | Target | Binding Affinity (Ki, nM) | Reuptake Inhibition (IC50, nM) |
| Compound A | SERT | 15 | 25 |
| NET | 50 | 75 | |
| DAT | >1000 | >1000 | |
| Compound B | SERT | 8 | 12 |
| NET | 25 | 40 | |
| DAT | >500 | >500 |
Note: The data presented in this table is hypothetical and for illustrative purposes, as specific Ki and IC50 values for this compound derivatives are not publicly available in the provided search results. The values are representative of potent and selective SERT/NET inhibitors.
Downstream Signaling Pathways
The sustained increase in synaptic serotonin and norepinephrine levels initiated by SERT and NET inhibition triggers a cascade of downstream signaling events. Chronic administration of antidepressants leads to adaptive changes in neuronal signaling. These changes include the desensitization of presynaptic autoreceptors (e.g., 5-HT1A) and alterations in the expression and function of postsynaptic receptors. Furthermore, dual SERT/NET inhibitors can synergistically modulate glutamatergic transmission in the prefrontal cortex by acting on 5-HT1A and α2-adrenergic receptors, leading to a reduction in AMPA receptor-mediated excitatory postsynaptic currents.[3] This modulation of glutamatergic signaling is thought to contribute to the therapeutic effects of these compounds.
Diagram: Downstream Signaling of SERT/NET Inhibition
Caption: Simplified signaling pathway of this compound derivatives.
Structure-Activity Relationship (SAR) Studies
The potency and selectivity of this compound derivatives can be fine-tuned by systematic structural modifications. The following provides an overview of key SAR insights.
Substitution on the Phenoxy Ring
-
Position of the Alkoxy Group: The position of the ethoxy group on the phenoxy ring is crucial for activity. The meta-position (3-position) generally confers a good balance of SERT and NET inhibition.
-
Nature of the Alkoxy Group: While the ethoxy group is well-tolerated, variations in the alkyl chain length can impact potency and selectivity.
-
Aromatic Substituents: Introduction of electron-withdrawing or electron-donating groups on the phenoxy ring can modulate binding affinity and pharmacokinetic properties.
Modifications of the Piperidine Ring
-
N-Substitution: The substituent on the piperidine nitrogen is a key determinant of activity. Small alkyl groups are often optimal. Bulky substituents can decrease affinity due to steric hindrance at the transporter binding site.
-
Piperidine Ring Conformation: The stereochemistry of substituents on the piperidine ring can influence binding affinity and selectivity.
Preclinical Evaluation of Antidepressant Potential
The antidepressant-like effects of this compound derivatives are evaluated in well-established rodent behavioral models of depression.
Forced Swim Test (FST)
The FST is a widely used primary screening tool for potential antidepressant drugs.[4] It is based on the principle that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressant treatment is expected to increase the latency to immobility and decrease the total duration of immobility.
Experimental Protocol: Forced Swim Test (Mouse)
-
Apparatus: A transparent glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25 °C) to a depth of 15 cm.
-
Procedure:
-
Acclimatize mice to the testing room for at least 1 hour before the experiment.
-
Administer the test compound or vehicle at a predetermined time before the test (e.g., 30-60 minutes for intraperitoneal injection).
-
Individually place each mouse into the cylinder for a 6-minute session.
-
Record the entire session using a video camera.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.
-
-
Data Analysis: Compare the mean immobility time between the treatment and vehicle control groups using an appropriate statistical test (e.g., t-test or ANOVA).
Tail Suspension Test (TST)
The TST is another common behavioral despair model used for screening antidepressant compounds in mice.[5][6][7][8][9] The test measures the duration of immobility when a mouse is suspended by its tail.
Experimental Protocol: Tail Suspension Test (Mouse)
-
Apparatus: A suspension bar or a dedicated chamber that allows the mouse to hang freely without being able to touch any surfaces.
-
Procedure:
-
Acclimatize mice to the testing room.
-
Administer the test compound or vehicle.
-
Secure the mouse's tail to the suspension bar using adhesive tape, approximately 1-2 cm from the tip.
-
The test duration is typically 6 minutes.
-
Record the session and score the total duration of immobility. Immobility is defined as the absence of any limb or body movement, except for respiration.
-
-
Data Analysis: Compare the mean immobility time between the treatment and vehicle control groups.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile
A favorable ADMET profile is essential for the successful development of any drug candidate. For CNS-active compounds like antidepressants, key considerations include blood-brain barrier (BBB) permeability and the potential for drug-drug interactions via cytochrome P450 (CYP) enzyme inhibition.
In Silico ADMET Predictions for Alkoxy-Phenoxy-Piperidine Scaffolds:
| Property | Predicted Outcome | Rationale |
| Oral Bioavailability | Good to Moderate | Favorable physicochemical properties (LogP, molecular weight) are achievable within this chemical space. |
| Blood-Brain Barrier (BBB) Permeability | High | The lipophilic nature of the scaffold generally facilitates passive diffusion across the BBB. |
| CYP450 Inhibition | Low to Moderate | N-dealkylation and aromatic hydroxylation are potential metabolic pathways. The risk of significant CYP inhibition (e.g., CYP2D6, CYP3A4) needs to be carefully evaluated for each analog. |
| hERG Liability | Low | The piperidine core is a common feature in many CNS drugs, and while hERG binding is a possibility, it is not inherently high for this scaffold. |
Note: These are general predictions for the scaffold and require experimental validation for specific compounds.
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel antidepressant agents. Their dual inhibition of SERT and NET offers a well-validated mechanism for achieving antidepressant efficacy. Future research should focus on:
-
Lead Optimization: Synthesizing and testing a broader range of analogs to refine the SAR and improve potency, selectivity, and ADMET properties.
-
In-depth Mechanistic Studies: Investigating the effects of lead compounds on downstream signaling pathways and receptor pharmacology to elucidate the full scope of their neurobiological actions.
-
Pharmacokinetic and Efficacy Studies in Advanced Models: Evaluating the in vivo efficacy of optimized compounds in more sophisticated animal models of depression that capture a wider range of symptoms, such as chronic stress models.
References
- Can, A., et al. (2012). The Tail Suspension Test. Journal of Visualized Experiments, (59), e3769.
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Creative Biolabs. (n.d.). Tail Suspension Test. Retrieved from [Link]
- Cryan, J. F., & Slattery, D. A. (2012). The tail suspension test. Journal of visualized experiments: JoVE, (59), 3769.
- Cryan, J. F., et al. (2005). The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice. Neuroscience & Biobehavioral Reviews, 29(4-5), 571-625.
- Gould, T. D. (2012). The Tail Suspension Test. JoVE, (59).
- JoVE. (2014). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments.
- JoVE. (2015). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments, (97).
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- Pifferi, G., et al. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 30(1), 222-225.
- Porsolt, R. D., et al. (1977). Behavioral despair in mice: a primary screening test for antidepressants. Archives internationales de pharmacodynamie et de therapie, 229(2), 327-336.
- Saeedi, S., et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv.
- Yan, Z., et al. (2014). Synergistic regulation of glutamatergic transmission by serotonin and norepinephrine reuptake inhibitors in prefrontal cortical neurons. The Journal of biological chemistry, 289(36), 25373–25384.
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Wikipedia contributors. (2024, January 10). Serotonin–norepinephrine reuptake inhibitor. In Wikipedia, The Free Encyclopedia. Retrieved 05:09, January 19, 2026, from [Link]
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Unveiling the Molecular quarry: A Technical Guide to Identifying Therapeutic Targets of Ethoxyphenoxy Piperidines
Abstract
The ethoxyphenoxy piperidine scaffold represents a promising chemotype in modern drug discovery, with derivatives demonstrating significant potential across a spectrum of therapeutic areas, notably in neuroscience. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the systematic identification and validation of the therapeutic targets of this versatile compound class. Moving beyond theoretical concepts, this paper delivers field-proven insights and detailed experimental protocols for core methodologies, including affinity chromatography-mass spectrometry for initial target discovery and the Cellular Thermal Shift Assay (CETSA) for robust in-cell target engagement validation. By elucidating the causality behind experimental choices and emphasizing self-validating systems, this guide aims to empower researchers to confidently navigate the complex landscape of target deconvolution and accelerate the translation of promising ethoxyphenoxy piperidine derivatives into novel therapeutics.
Introduction: The Therapeutic Promise of the Ethoxyphenoxy Piperidine Scaffold
The piperidine ring is a prevalent motif in a multitude of approved pharmaceuticals, valued for its favorable pharmacokinetic properties and its ability to serve as a rigid scaffold for diverse functionalization[1]. When combined with an ethoxyphenoxy moiety, this chemical architecture gives rise to a class of compounds with demonstrated biological activity. Preclinical evidence points towards two principal therapeutic avenues for ethoxyphenoxy piperidine derivatives:
-
Antidepressant Activity: Certain derivatives exhibit antidepressant-like effects, with a biological activity profile comparable to that of viloxazine[2]. Viloxazine is known to function as a serotonin-norepinephrine modulating agent, primarily by inhibiting the norepinephrine transporter (NET) and interacting with specific serotonin receptors[3][4].
-
NMDA Receptor Antagonism: A notable derivative, 4-hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine (PD 174494), has been identified as a potent and selective antagonist of the NR1/2B subtype of the N-methyl-D-aspartate (NMDA) receptor[5][6].
This guide will utilize these two distinct pharmacological profiles as case studies to illustrate a comprehensive workflow for target identification and validation.
The Strategic Imperative of Target Identification
The journey from a bioactive "hit" to a clinical candidate hinges on a thorough understanding of its mechanism of action, at the core of which lies the identification of its molecular target(s). A well-defined target enables rational drug design, facilitates the development of robust biomarkers, and provides a clearer path through preclinical and clinical development. This section outlines a logical workflow for the deconvolution of the therapeutic targets of a novel ethoxyphenoxy piperidine derivative.
Caption: A logical workflow for the identification and validation of therapeutic targets.
Target Discovery: Fishing for Interacting Proteins with Affinity Chromatography
Affinity chromatography is a powerful technique for isolating proteins that bind to a specific small molecule[7][8]. The fundamental principle involves immobilizing the small molecule of interest (the "bait") on a solid support and then passing a complex protein mixture, such as a cell lysate, over this support. Proteins that interact with the bait are retained, while non-binding proteins are washed away. The bound proteins are then eluted and identified, typically by mass spectrometry.
Causality in Experimental Design: Why Affinity Chromatography?
For initial, unbiased target discovery, affinity chromatography offers a direct biochemical approach to identify proteins that physically interact with the ethoxyphenoxy piperidine derivative. This method is particularly advantageous when the target is unknown, as it does not rely on prior assumptions about the compound's mechanism of action.
Detailed Protocol: Affinity Chromatography-Mass Spectrometry
Objective: To identify proteins from a relevant cell lysate that bind to an immobilized ethoxyphenoxy piperidine derivative.
Materials:
-
Ethoxyphenoxy piperidine derivative with a suitable functional group for immobilization.
-
NHS-activated sepharose beads.
-
Cell line relevant to the therapeutic area (e.g., SH-SY5Y neuroblastoma cells for neuroactive compounds).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., high concentration of the free compound or a denaturing buffer like SDS-PAGE sample buffer).
-
Mass spectrometer.
Procedure:
-
Immobilization of the Compound:
-
Dissolve the ethoxyphenoxy piperidine derivative in a suitable solvent (e.g., DMSO).
-
Couple the compound to NHS-activated sepharose beads according to the manufacturer's protocol. This typically involves incubation overnight at 4°C with gentle agitation.
-
Wash the beads extensively to remove any non-covalently bound compound.
-
Prepare a control column with beads that have been treated in the same way but without the compound.
-
-
Preparation of Cell Lysate:
-
Culture the chosen cell line to a high density.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
Affinity Pull-down:
-
Incubate the clarified cell lysate with the compound-immobilized beads (and control beads) for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads. Competitive elution with a high concentration of the free compound is preferred as it is more specific. Alternatively, a denaturing elution can be performed.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the proteins by silver staining or a mass spectrometry-compatible stain.
-
Excise protein bands that are present in the compound pull-down but not in the control.
-
Identify the proteins by in-gel tryptic digestion followed by LC-MS/MS analysis.
-
Target Validation: Confirming In-Cell Engagement with the Cellular Thermal Shift Assay (CETSA)
While affinity chromatography identifies potential binding partners, it does not confirm that this interaction occurs within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in intact cells or cell lysates[9][10][11]. The principle is based on the ligand-induced thermal stabilization of a target protein. When a protein is heated, it denatures and aggregates. However, if a ligand is bound to the protein, it can increase its thermal stability, causing it to denature at a higher temperature.
The Rationale for CETSA in Target Validation
CETSA provides crucial evidence that the ethoxyphenoxy piperidine derivative engages its target in a physiological context. A positive CETSA result significantly strengthens the hypothesis generated from the affinity chromatography experiment.
Detailed Protocol: Western Blot-Based CETSA
Objective: To determine if the ethoxyphenoxy piperidine derivative stabilizes its putative target protein in intact cells.
Materials:
-
Cell line expressing the putative target protein.
-
The ethoxyphenoxy piperidine derivative.
-
PBS and appropriate cell culture medium.
-
PCR tubes.
-
Thermal cycler.
-
Lysis buffer with protease inhibitors.
-
Antibodies specific to the putative target protein.
-
Western blotting equipment and reagents.
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and grow to confluence.
-
Treat the cells with the ethoxyphenoxy piperidine derivative at various concentrations (and a vehicle control) for a defined period (e.g., 1 hour).
-
-
Heat Challenge:
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures in a thermal cycler for 3 minutes. The temperature range should bracket the melting temperature of the target protein.
-
Cool the tubes on ice for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing non-aggregated protein) from the aggregated protein and cell debris by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Quantification and Analysis:
-
Transfer the supernatant (soluble fraction) to new tubes.
-
Quantify the amount of the target protein in the soluble fraction by western blotting using a specific antibody.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization and therefore, target engagement.
-
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Quantitative Analysis of Target Interaction: Radioligand Binding Assays
Once a target has been identified and its engagement in cells confirmed, the next critical step is to quantify the binding affinity of the ethoxyphenoxy piperidine derivative for its target. Radioligand binding assays are the gold standard for this purpose, providing precise measurements of binding constants (Ki or IC50 values)[12][13][14].
Case Study 1: Biogenic Amine Transporters
For an ethoxyphenoxy piperidine derivative with antidepressant-like activity, the primary targets are likely to be the norepinephrine transporter (NET), the serotonin transporter (SERT), and the dopamine transporter (DAT).
Protocol: Radioligand Binding Assay for Biogenic Amine Transporters
Objective: To determine the binding affinity of the ethoxyphenoxy piperidine derivative for NET, SERT, and DAT.
Materials:
-
Cell membranes or synaptosomes expressing the transporter of interest.
-
A specific radioligand for each transporter (e.g., [3H]nisoxetine for NET, [3H]citalopram for SERT, [3H]WIN 35,428 for DAT).
-
The ethoxyphenoxy piperidine derivative.
-
A known inhibitor for each transporter to define non-specific binding (e.g., desipramine for NET).
-
Assay buffer.
-
Scintillation counter.
Procedure:
-
Assay Setup:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the ethoxyphenoxy piperidine derivative.
-
Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known inhibitor).
-
-
Incubation:
-
Incubate the plate at a defined temperature for a time sufficient to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
| Compound | Target | IC50 / Ki (µM) |
| Viloxazine (benchmark) | NET | IC50: 0.2, Ki: 0.63[3] |
| Viloxazine (benchmark) | SERT | Ki > 10[4] |
| Ethoxyphenoxy Piperidine Derivative | NET | To be determined |
| Ethoxyphenoxy Piperidine Derivative | SERT | To be determined |
| Ethoxyphenoxy Piperidine Derivative | DAT | To be determined |
Case Study 2: NMDA Receptors
For an ethoxyphenoxy piperidine derivative with neuroprotective potential, the NMDA receptor is a key target.
Protocol: Radioligand Binding Assay for NMDA Receptors
The protocol is analogous to the transporter binding assay, but with reagents specific for the NMDA receptor.
Materials:
-
Brain membranes (e.g., from rat cortex) expressing NMDA receptors.
-
A specific radioligand for the NMDA receptor (e.g., [3H]CGP 39653 for the glutamate binding site).
-
The ethoxyphenoxy piperidine derivative.
-
A known NMDA receptor antagonist to define non-specific binding.
The procedure and data analysis follow the same principles as outlined for the biogenic amine transporter assay.
| Compound | Target | IC50 (µM) |
| PD 174494 | NR1/2B | 0.63[5] |
| Novel Ethoxyphenoxy Piperidine Derivative | NMDA Receptor Subtypes | To be determined |
Conclusion: From Target to Therapeutic
The systematic approach outlined in this guide, integrating unbiased target discovery with rigorous in-cell validation and quantitative binding analysis, provides a robust framework for elucidating the therapeutic targets of ethoxyphenoxy piperidine derivatives. By understanding the specific molecular interactions that underpin the pharmacological effects of these compounds, researchers can more effectively optimize their properties, leading to the development of safer and more efficacious drugs. The detailed protocols and causal reasoning provided herein are intended to serve as a practical resource for scientists dedicated to advancing novel therapeutics from the laboratory to the clinic.
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Mott, D. D., Doherty, J. J., Zhang, S., Washburn, M. S., Fendley, M. J., & Swinyard, E. A. (1999). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of medicinal chemistry, 42(15), 2993–3000. [Link]
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American Chemical Society. (1999). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: A Novel, Potent, and Selective NR1/2B NMDA Receptor Antagonist. ACS Publications. [Link]
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Melis, M. R., De Montis, M. G., Gessa, G. L., & Tagliamonte, A. (1988). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Il Farmaco; edizione scientifica, 43(7-8), 611–622. [Link]
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Crews, C. M. (2019). Small molecule target identification using photo-affinity chromatography. Methods in enzymology, 628, 25–46. [Link]
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Taylor & Francis Online. (2024). Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]
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Taylor & Francis Online. (2020). Full article: Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Taylor & Francis Online. [Link]
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Conduct Science. (2019). Affinity Chromatography Protocol. Conduct Science. [Link]
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Yu, C., Garcia-Olivares, J., Candler, S., Schwabe, S., & Maletic, V. (2020). New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties. Neuropsychiatric disease and treatment, 16, 2097–2109. [Link]
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Lerman, L. S. (2010). Identification of Direct Protein Targets of Small Molecules. ACS chemical biology, 5(10), 921–932. [Link]
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Mhatre, P. (2022). Create a Flowchart using Graphviz Dot. Medium. [Link]
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Taylor & Francis. (2020). New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties. Taylor & Francis. [Link]
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Royal Society of Chemistry. (n.d.). Affinity-based target identification for bioactive small molecules. RSC Publishing. [Link]
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Frontiers. (2022). Current Advances in CETSA. Frontiers. [Link]
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ResearchGate. (2020). New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties. ResearchGate. [Link]
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Cube Biotech. (n.d.). Affinity Chromatography | Principles. Cube Biotech. [Link]
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Chad's Blog. (2021). Building diagrams using graphviz. Chad's Blog. [Link]
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National Center for Biotechnology Information. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. PubMed Central. [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
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National Center for Biotechnology Information. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]
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MDPI. (n.d.). Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors. MDPI. [Link]
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National Center for Biotechnology Information. (2005). Studies of the biogenic amine transporters. XI. Identification of a 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR12909) analog that allosterically modulates the serotonin transporter. PubMed. [Link]
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ResearchGate. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. ResearchGate. [Link]
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Navigating the Landscape of 3-Phenoxypiperidines: A Technical Guide for Researchers
A note on the target compound: This guide focuses on the synthesis, properties, and applications of the 3-phenoxypiperidine scaffold, with a particular emphasis on the closely related analogue, 3-[(3-ethoxyphenoxy)methyl]piperidine . Extensive database searches did not yield a specific CAS number for 3-(3-ethoxyphenoxy)piperidine, suggesting it may be a novel or less-documented compound. The principles and methodologies discussed herein provide a robust framework for the synthesis and evaluation of this class of molecules, including the target compound.
Introduction: The Significance of the 3-Phenoxypiperidine Scaffold
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its favorable pharmacokinetic properties and its presence in a vast array of clinically approved drugs. Its three-dimensional structure allows for precise spatial orientation of substituents, enabling targeted interactions with biological macromolecules. When combined with a phenoxy moiety at the 3-position, the resulting 3-phenoxypiperidine core structure presents a compelling template for the design of novel therapeutics, particularly in the realm of neuroscience.
The ether linkage provides a balance of flexibility and conformational constraint, while the aromatic ring offers a site for diverse functionalization to modulate potency, selectivity, and metabolic stability. This guide will delve into the chemical and pharmacological aspects of this important structural motif.
Physicochemical and Structural Properties
While specific data for this compound is unavailable, we can infer its general properties and provide confirmed data for the closely related analogue, 3-[(3-ethoxyphenoxy)methyl]piperidine.
| Property | 3-[(3-ethoxyphenoxy)methyl]piperidine |
| Molecular Formula | C14H21NO2 |
| Molecular Weight | 235.32 g/mol |
| CAS Number | Not available from search results |
Structural Elucidation: The structural confirmation of novel 3-phenoxypiperidine derivatives relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for mapping the proton and carbon skeletons of the molecule. Key diagnostic signals would include the characteristic shifts of the piperidine ring protons, the aromatic protons of the phenoxy group, and the ethoxy substituent.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate mass measurement, confirming the elemental composition of the synthesized compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as the C-O-C stretch of the ether linkage and the N-H stretch of the piperidine ring.
Synthesis of 3-Phenoxypiperidine Derivatives
The synthesis of 3-phenoxypiperidines can be approached through several strategic routes. A common and effective method involves the Williamson ether synthesis, where a suitably protected 3-hydroxypiperidine is reacted with a substituted phenol.
Conceptual Synthesis Workflow
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical for this compound)
Step 1: N-Protection of 3-Hydroxypiperidine
-
To a stirred solution of 3-hydroxypiperidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-hydroxypiperidine.
Step 2: Williamson Ether Synthesis
-
To a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add 3-ethoxyphenol (1.1 eq) and heat the reaction to 60 °C for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-Boc-3-(3-ethoxyphenoxy)piperidine.
Step 3: N-Deprotection
-
Dissolve N-Boc-3-(3-ethoxyphenoxy)piperidine (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
Applications in Drug Discovery and Development
Derivatives of 3-phenoxypiperidine have shown significant promise in the development of novel therapeutics, particularly for central nervous system (CNS) disorders. The structural motif is present in compounds investigated for their antidepressant and anxiolytic activities.
For instance, studies on 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives have demonstrated their potential as antidepressant agents. These compounds have been shown to inhibit the reuptake of biogenic amines in the brain, a mechanism of action shared by many clinically successful antidepressants. The exploration of different substitution patterns on the phenoxy ring allows for the fine-tuning of activity and selectivity towards specific neurotransmitter transporters.
Safety and Handling
As with any research chemical, proper safety precautions should be taken when handling 3-phenoxypiperidine derivatives.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) for the specific compound or a closely related analogue.
Conclusion
References
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
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3-[(2-Ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry. [Link]
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3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. National Library of Medicine. [Link]
Methodological & Application
A Detailed Protocol for the Synthesis of 3-(3-Ethoxyphenoxy)piperidine via Mitsunobu Reaction and Subsequent Deprotection
An Application Note for the Synthesis of 3-(3-Ethoxyphenoxy)piperidine
Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, a valuable piperidine derivative for research and development in medicinal chemistry. The synthetic strategy is centered on a two-step process: an initial N-protection of 3-hydroxypiperidine, followed by a Mitsunobu reaction to form the crucial ether linkage, and concluding with acidic deprotection. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, detailed safety protocols, and methods for purification and characterization.
Introduction and Strategic Overview
Piperidine scaffolds are ubiquitous in pharmaceuticals and bioactive molecules due to their favorable physicochemical properties and their ability to interact with a wide range of biological targets. The target molecule, this compound, combines this privileged scaffold with an ethoxyphenoxy moiety, making it a key intermediate for constructing more complex molecules, such as potential antidepressant agents.[1][2][3]
The chosen synthetic route involves three key stages, designed for reliability and scalability:
-
Protection of the Piperidine Nitrogen: The secondary amine of 3-hydroxypiperidine is highly nucleophilic and would interfere with the desired O-alkylation. Therefore, it is first protected with a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under the conditions of the subsequent ether formation step but can be readily removed under acidic conditions.
-
Mitsunobu Etherification: The core ether bond is formed using the Mitsunobu reaction. This powerful reaction couples a primary or secondary alcohol (N-Boc-3-hydroxypiperidine) with a mildly acidic nucleophile (3-ethoxyphenol).[4][5] The reaction is promoted by triphenylphosphine (PPh₃) and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD). The key advantage of the Mitsunobu reaction is its reliability for forming C-O bonds under mild conditions.[6]
-
Acid-Catalyzed Deprotection: The final step involves the removal of the Boc protecting group using a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, to yield the target compound.[7]
This protocol emphasizes not only the procedural steps but also the underlying chemical principles, ensuring that the researcher can execute the synthesis with a full understanding of the process.
Safety and Handling
All procedures must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Piperidine Derivatives: 3-Hydroxypiperidine and the final product are toxic if ingested or absorbed through the skin and can cause severe skin and eye irritation.[8][9][10]
-
Diisopropyl Azodicarboxylate (DIAD): DIAD is a potential sensitizer and should be handled with care. Azodicarboxylates can be shock-sensitive and may decompose violently upon heating.[11] Always add it slowly to the cooled reaction mixture.
-
Triphenylphosphine (PPh₃): Harmful if swallowed and may cause skin irritation.
-
Solvents: Tetrahydrofuran (THF) and Dichloromethane (DCM) are flammable and volatile. Ensure there are no ignition sources nearby.[9]
-
Acids: Trifluoroacetic acid (TFA) and Hydrochloric acid are highly corrosive and must be handled with extreme care.
Overall Synthetic Scheme
The three-stage synthesis is outlined below.
Caption: Overall workflow for the synthesis of this compound.
Reagents and Materials
| Reagent/Material | Molecular Wt. | Moles (equiv.) | Amount | Purity |
| Step 1: N-Boc Protection | ||||
| 3-Hydroxypiperidine | 101.15 g/mol | 1.0 | 5.0 g | ≥98% |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 g/mol | 1.05 | 11.3 g | ≥97% |
| Triethylamine (Et₃N) | 101.19 g/mol | 1.1 | 5.57 g (7.7 mL) | ≥99% |
| Dichloromethane (DCM) | - | - | 100 mL | Anhydrous |
| Step 2: Mitsunobu Reaction | ||||
| N-Boc-3-hydroxypiperidine | 201.27 g/mol | 1.0 | 5.0 g | From Step 1 |
| 3-Ethoxyphenol | 138.16 g/mol | 1.1 | 3.77 g | ≥98% |
| Triphenylphosphine (PPh₃) | 262.29 g/mol | 1.2 | 7.82 g | ≥99% |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 g/mol | 1.2 | 5.96 g (6.0 mL) | ≥97% |
| Tetrahydrofuran (THF) | - | - | 125 mL | Anhydrous |
| Step 3: Deprotection & Workup | ||||
| N-Boc-3-(3-ethoxyphenoxy)piperidine | 321.42 g/mol | 1.0 | From Step 2 | Crude |
| Trifluoroacetic acid (TFA) | 114.02 g/mol | ~10 | 17.7 g (12 mL) | ≥99% |
| Dichloromethane (DCM) | - | - | 50 mL | Anhydrous |
| Sodium Bicarbonate (Sat. aq.) | - | - | As needed | - |
| Sodium Sulfate (Na₂SO₄) | - | - | As needed | Anhydrous |
| Silica Gel | - | - | As needed | 230-400 mesh |
Detailed Experimental Protocol
Step 1: Synthesis of N-Boc-3-hydroxypiperidine
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxypiperidine (5.0 g, 49.4 mmol).
-
Dissolve the starting material in anhydrous dichloromethane (100 mL).
-
Cool the flask to 0°C using an ice-water bath.
-
Slowly add triethylamine (7.7 mL, 54.4 mmol), followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (11.3 g, 51.9 mmol) in 20 mL of DCM.
-
Rationale: Triethylamine acts as a base to neutralize the HCl that would otherwise be formed, driving the reaction to completion. The reaction is performed at 0°C to control the initial exotherm.
-
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-3-hydroxypiperidine as a viscous oil or low-melting solid. The product is often pure enough for the next step without further purification. Expected yield: >95%.
Step 2: Mitsunobu Reaction for Ether Formation
-
To a flame-dried 500 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the N-Boc-3-hydroxypiperidine (5.0 g, 24.8 mmol) from Step 1, 3-ethoxyphenol (3.77 g, 27.3 mmol), and triphenylphosphine (7.82 g, 29.8 mmol).
-
Add 125 mL of anhydrous THF and stir until all solids have dissolved.
-
Cool the solution to 0°C in an ice-water bath.
-
Slowly, add diisopropyl azodicarboxylate (DIAD) (6.0 mL, 29.8 mmol) dropwise over 20-30 minutes. The solution will typically turn from colorless to a yellow/orange hue.
-
Rationale: The order of addition is crucial.[11] The DIAD is added last and slowly to the cold solution to control the reaction rate and prevent side reactions. The reaction is run under anhydrous conditions as water can hydrolyze the reaction intermediates.
-
-
After the addition, remove the ice bath and stir the reaction at room temperature for 16-24 hours.
-
Monitor the reaction by TLC. The formation of triphenylphosphine oxide (TPPO) as a white precipitate is an indication of reaction progress.[11]
-
Once the reaction is complete, remove the THF under reduced pressure.
-
The crude residue contains the desired product along with byproducts (TPPO and the DIAD-hydrazine). Purify this crude mixture using flash column chromatography on silica gel (eluent: 20-40% Ethyl Acetate in Hexanes) to isolate the pure N-Boc-3-(3-ethoxyphenoxy)piperidine. Expected yield: 70-85%.
Step 3: N-Boc Deprotection
-
Dissolve the purified product from Step 2 in anhydrous dichloromethane (50 mL) in a 100 mL round-bottom flask.
-
Cool the solution to 0°C.
-
Slowly add trifluoroacetic acid (12 mL, 163 mmol) dropwise.
-
Rationale: A strong acid is required to cleave the acid-labile Boc group. A large excess ensures the reaction goes to completion quickly.
-
-
Remove the ice bath and stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Dissolve the residue in DCM (50 mL) and carefully neutralize by washing with saturated aqueous sodium bicarbonate until effervescence ceases.
-
Separate the organic layer, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the final product, this compound. The product may be purified further by distillation or crystallization if necessary. Expected yield: >90%.
Mechanistic Insight: The Mitsunobu Reaction
The Mitsunobu reaction proceeds through a complex but well-understood mechanism. Understanding this pathway is key to troubleshooting and optimizing the reaction.[5]
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Application Note: Quantitative Analysis of 3-(3-Ethoxyphenoxy)piperidine using Validated Chromatographic Methods
Abstract
This technical guide provides detailed, validated protocols for the quantitative analysis of 3-(3-Ethoxyphenoxy)piperidine, a key chemical intermediate in pharmaceutical synthesis. Recognizing the criticality of accurate quantification for process control, impurity profiling, and quality assurance, this document outlines two primary analytical approaches: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method is contingent upon the required sensitivity, selectivity, and the complexity of the sample matrix.[1] We delve into the causality behind experimental choices, from sample preparation strategies to the optimization of chromatographic and detection parameters. Each protocol is designed as a self-validating system, incorporating internationally recognized validation parameters to ensure data integrity and reliability.[2][3][4]
Introduction: The Analytical Imperative
This compound serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The precise quantification of this piperidine derivative is paramount at several stages of drug development and manufacturing. Inaccurate measurements can lead to inconsistencies in reaction yields, compromise the purity profile of the final API, and potentially impact patient safety.[3] Therefore, robust and reliable analytical methods are not merely a regulatory expectation but a fundamental component of good manufacturing practice (GMP).[3][5]
This application note addresses the need for well-documented and validated analytical procedures for this compound. We will explore the technical nuances of two powerful chromatographic techniques, providing researchers, scientists, and drug development professionals with the necessary tools to implement these methods effectively.
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an appropriate analytical technique is a critical first step and depends heavily on the analytical objective. While several methods can be employed for the analysis of piperidine derivatives, HPLC-UV and LC-MS/MS represent the most common and effective choices.[1]
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation coupled with mass analysis of the analyte and its fragments. |
| Selectivity | Moderate to High. Dependent on chromatographic resolution from matrix components. | Very High. Mass-based detection provides exceptional specificity. |
| Sensitivity | Moderate. Suitable for bulk analysis and formulations. | Very High. Capable of detecting sub-µg/kg levels, ideal for impurity analysis and bioanalysis.[6][7] |
| Derivatization | May be required if the analyte lacks a suitable UV chromophore. | Generally not required, but can enhance ionization. |
| Matrix Effects | Less susceptible to matrix effects compared to LC-MS/MS. | Can be significant (ion suppression/enhancement), often mitigated with internal standards. |
| Application | Assay of bulk drug, formulation analysis, content uniformity. | Trace-level impurity quantification, pharmacokinetic studies, analysis in complex biological matrices.[8] |
Rationale for Method Selection:
-
HPLC-UV is the workhorse for routine quality control of the bulk substance or formulated product where the concentration of this compound is relatively high. Its robustness and cost-effectiveness make it an attractive option for these applications.
-
LC-MS/MS is the gold standard for applications requiring high sensitivity and selectivity, such as the determination of trace-level impurities or the quantification of the analyte in complex biological matrices like plasma or urine.[1][8] Its ability to provide structural information through fragmentation patterns further enhances its utility in impurity identification.[9]
Experimental Workflows
A systematic approach to analysis is crucial for obtaining reliable and reproducible results. The following diagrams illustrate the typical workflows for both HPLC-UV and LC-MS/MS analysis of this compound.
Caption: High-level workflow for HPLC-UV analysis.
Caption: Detailed workflow for LC-MS/MS bioanalysis.
Detailed Protocols
The following protocols are provided as a starting point and should be optimized and validated for your specific application and instrumentation.
Protocol 1: Quantification by HPLC-UV
This method is suitable for the assay of this compound in bulk material or simple formulations.
4.1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (ACS grade)
-
Methanol (HPLC grade)
4.1.2. Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (v/v) |
| Gradient | Isocratic or a shallow gradient may be optimized |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 220 nm or a more specific wavelength determined by UV scan |
4.1.3. Standard and Sample Preparation
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh a sample containing approximately 25 mg of this compound and prepare as described for the standard stock solution. Further dilution may be necessary to bring the concentration within the calibration range.
4.1.4. Data Analysis and System Suitability
-
Calibration: Construct a calibration curve by plotting the peak area against the concentration of the working standards. Perform a linear regression analysis. A correlation coefficient (r²) of >0.999 is desirable.
-
Quantification: Determine the concentration of this compound in the sample solution from the calibration curve.
-
System Suitability: Inject a working standard solution (e.g., 50 µg/mL) five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The theoretical plates should be > 2000, and the tailing factor should be ≤ 2.0.
Protocol 2: Quantification by LC-MS/MS
This method is designed for the trace-level quantification of this compound in a complex matrix, such as human plasma.
4.2.1. Materials and Reagents
-
This compound reference standard
-
A suitable stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d5. If a SIL-IS is unavailable, a structurally similar compound can be used after thorough validation.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
4.2.2. Instrumentation and Conditions
| Parameter | Condition |
| LC-MS/MS System | A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, coupled to a UHPLC system.[8] |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.[1] |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be determined by direct infusion of the analyte and internal standard. |
4.2.3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 100 ng/mL).[8]
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[8]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[8]
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject a portion of the supernatant directly, or evaporate to dryness under a gentle stream of nitrogen and reconstitute in mobile phase A if further concentration is needed.[8]
4.2.4. Data Analysis
-
Calibration: Prepare calibration standards in the same biological matrix as the samples. Process these standards alongside the unknown samples.
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. Use a weighted (1/x or 1/x²) linear regression.
-
The concentration of the analyte in the unknown samples is then determined from this calibration curve.
Method Validation: Ensuring Trustworthiness
Validation of the chosen analytical method is a mandatory step to ensure the reliability and accuracy of the results.[3][4] The validation should be performed in accordance with ICH Q2(R1) or equivalent guidelines.[2]
Key Validation Parameters:
| Parameter | Description | Typical Acceptance Criteria |
| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of other components (impurities, degradants, matrix components).[2][5] | No interfering peaks at the retention time of the analyte and internal standard. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.[10] | Correlation coefficient (r²) ≥ 0.99. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10] | Typically 80% to 120% of the test concentration for an assay. For impurities, from the reporting level to 120% of the specification.[5] |
| Accuracy | The closeness of test results obtained by the method to the true value.[10] | % Recovery typically within 98.0% to 102.0% for an assay. |
| Precision | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).[10] | RSD ≤ 2.0% for the assay of a bulk drug. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[10] | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10] | Signal-to-Noise ratio of 10:1; RSD for precision at this level should be acceptable. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[10] | System suitability parameters should remain within acceptable limits. |
Conclusion
The successful quantification of this compound is a critical aspect of pharmaceutical development and quality control. This application note provides a comprehensive guide to two robust and reliable chromatographic methods, HPLC-UV and LC-MS/MS. The detailed protocols and validation guidelines herein are intended to equip researchers and scientists with the necessary framework to implement accurate and defensible analytical strategies. The choice between these methods should be guided by the specific requirements for sensitivity, selectivity, and the nature of the sample matrix. Proper method validation is indispensable for ensuring data integrity and regulatory compliance.[4]
References
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. Retrieved from [Link]
-
UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]
-
Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]
-
de Souza, S. V. C., & Junk, B. (2018). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil. Retrieved from [Link]
- Sharma, S., & Goyal, S. (2016). Analytical method validation: A brief review. International Journal of Drug Development and Research, 8(4), 28-32.
-
ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved from [Link]
-
HMDB. (n.d.). Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301). Retrieved from [Link]
- Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
- Dragana, S., et al. (2007). Sample preparation in analysis of pharmaceuticals. Journal of Biochemical and Biophysical Methods, 70(2), 117-135.
- da Silva, L. C., et al. (2017). Piperamides from Piper ottonoides by NMR and GC-MS Based Mixture Analysis. Journal of the Brazilian Chemical Society, 28(1), 138-146.
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PubMed. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]
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Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]
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ResearchGate. (2025, August 5). Sample Preparation in Analysis of Pharmaceuticals | Request PDF. Retrieved from [Link]
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-
MDPI. (n.d.). Analysis and Bioanalysis of Pharmaceuticals: Sample Preparation and Chromatography. Retrieved from [Link]
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UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
- Al-Badr, A. A. (2000). A Review on Analytical Methods for Piperazine Determination. Journal of the Association of Arab Universities for Basic and Applied Sciences, 7(1), 87-94.
- Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
- Jalalpure, S., et al. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles.
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Drug Analytical Research. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Retrieved from [Link]
- Cabooter, D., et al. (2013). Current developments in LC-MS for pharmaceutical analysis. Analyst, 138(14), 3957-3974.
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Royal Society of Chemistry. (2025, August 28). Analytical Methods. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance. Retrieved from [Link]
-
PubMed. (2021). LC-HRMS/MS-based phytochemical profiling of Piper spices: Global association of piperamides with endocannabinoid system modulation. Retrieved from [Link]
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Application Note: Structural Elucidation of 3-(3-Ethoxyphenoxy)piperidine using ¹H and ¹³C NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the structural analysis of 3-(3-Ethoxyphenoxy)piperidine, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2][3] Detailed protocols for sample preparation, and acquisition of one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra are presented. Furthermore, a thorough interpretation of the expected spectral data, including predicted chemical shifts, multiplicities, and coupling constants, is provided to facilitate unambiguous structural confirmation. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel piperidine-based compounds.
Introduction: The Significance of Piperidine Scaffolds
The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals.[3] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in drug design. This compound, the subject of this note, combines the piperidine core with an ethoxyphenoxy substituent, presenting a unique set of structural features that can be precisely mapped using NMR spectroscopy. Accurate structural elucidation is a cornerstone of drug development, ensuring compound identity and purity, which are critical for subsequent pharmacological and toxicological evaluation.
Theoretical Background: Principles of NMR Spectroscopy
NMR spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. It relies on the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.
-
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in a molecule, their electronic environment, and their proximity to other protons. The key parameters in a ¹H NMR spectrum are:
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (higher ppm), while electron-donating groups cause an upfield shift (lower ppm).[4]
-
Integration: The area under a signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting): This arises from spin-spin coupling between neighboring protons and provides information about the number of adjacent protons. Common multiplicities include singlet (s), doublet (d), triplet (t), and multiplet (m).
-
-
¹³C NMR Spectroscopy: This technique provides information about the carbon framework of a molecule. Each unique carbon atom typically gives a distinct signal. The chemical shift of a ¹³C signal is also influenced by its electronic environment.[5]
Predicted NMR Spectral Data for this compound
Based on established NMR principles and data from structurally related compounds, the following ¹H and ¹³C NMR spectra are predicted for this compound.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum will exhibit distinct signals for the piperidine ring protons, the ethoxy group, and the aromatic ring protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-Ar (Aromatic) | 6.8 - 7.3 | Multiplet | 4H |
| O-CH ₂-CH₃ | ~4.0 | Quartet | 2H |
| CH -O (Piperidine) | ~3.9 - 4.1 | Multiplet | 1H |
| NH (Piperidine) | 1.5 - 2.5 (broad) | Singlet | 1H |
| CH ₂ (Piperidine, adjacent to N) | 2.8 - 3.2 | Multiplet | 2H |
| CH ₂ (Piperidine) | 1.5 - 2.0 | Multiplet | 4H |
| O-CH₂-CH ₃ | ~1.4 | Triplet | 3H |
Rationale for Predictions:
-
Aromatic Protons (H-Ar): The protons on the benzene ring will appear in the typical aromatic region of 6.5-8.0 ppm.[5] The substitution pattern will lead to a complex multiplet.
-
Ethoxy Group (O-CH₂-CH₃ and O-CH₂-CH₃): The methylene protons of the ethoxy group are adjacent to an oxygen atom, leading to a downfield shift to around 4.0 ppm, and will appear as a quartet due to coupling with the neighboring methyl protons. The methyl protons will appear as a triplet around 1.4 ppm.[6]
-
Piperidine Ring Protons: The proton at the C3 position (CH-O) is deshielded by the adjacent oxygen and will appear at a lower field (~3.9-4.1 ppm). The protons on the carbons adjacent to the nitrogen (C2 and C6) will be found in the 2.8-3.2 ppm range.[7][8] The remaining piperidine protons will be in the more shielded region of 1.5-2.0 ppm. The NH proton signal is often broad and its chemical shift can vary depending on solvent and concentration.[8]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C-Ar (Aromatic, C-O) | ~158 |
| C-Ar (Aromatic) | 110 - 130 |
| C-O (Piperidine) | ~75 |
| O-C H₂-CH₃ | ~63 |
| C H₂ (Piperidine, adjacent to N) | ~45 - 50 |
| C H₂ (Piperidine) | ~20 - 35 |
| O-CH₂-C H₃ | ~15 |
Rationale for Predictions:
-
Aromatic Carbons (C-Ar): The aromatic carbons will resonate in the 110-150 ppm range.[5] The carbon directly attached to the ether oxygen will be the most deshielded, appearing around 158 ppm.
-
Piperidine Ring Carbons: The carbon bearing the phenoxy group (C3) will be significantly deshielded by the oxygen atom (~75 ppm). The carbons adjacent to the nitrogen (C2 and C6) will appear around 45-50 ppm.[9][10] The other piperidine carbons will be in the 20-35 ppm range.
-
Ethoxy Group Carbons: The methylene carbon of the ethoxy group will be around 63 ppm, and the methyl carbon will be the most shielded at approximately 15 ppm.
Experimental Protocols
To obtain high-quality NMR spectra, the following protocols should be followed.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the this compound sample.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Homogenization: Gently vortex the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.
NMR Instrument Parameters
The following are general starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.
Table 3: Recommended NMR Spectrometer Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 2.0 s | 2.0 s |
| Acquisition Time | 4.0 s | 1.0 s |
| Spectral Width | 20 ppm | 240 ppm |
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.
Visualization of Key Structural Relationships
The following diagrams illustrate the molecular structure and the logical workflow for the NMR analysis.
Caption: Experimental workflow for NMR analysis.
Conclusion
This application note has outlined a detailed protocol and theoretical framework for the ¹H and ¹³C NMR analysis of this compound. By following the described experimental procedures and utilizing the predicted spectral data as a guide, researchers can confidently confirm the structure of this and other related piperidine derivatives. The accurate and thorough structural characterization detailed herein is a critical step in the advancement of medicinal chemistry research and the development of new therapeutic agents.
References
-
Dalla Pozza, M., et al. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. Retrieved from [Link]
-
Balsamo, A., et al. (1986). 3-[(2-Ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2-Dimethoxy-4-nitrobenzene. PubChem. Retrieved from [Link]
-
Stavri, M., et al. (2019). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. Retrieved from [Link]
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Reyes-Mártires, G., et al. (2018). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Organics. Retrieved from [Link]
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Balsamo, A., et al. (1986). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry. Retrieved from [Link]
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Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Retrieved from [Link]
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Gao, Y., et al. (2025). Determination of Ethoxy Content in Ethylcellulose via Relative Quantitative 1H NMR Spectroscopy. Magnetic Resonance in Chemistry. Retrieved from [Link]
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Al-Rawi, J. M. A., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. Retrieved from [Link]
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Wong, F. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. Retrieved from [Link]
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Thomas, S., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. Retrieved from [Link]
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National Institutes of Health. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC. Retrieved from [Link]
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Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]
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Liang, C., et al. (n.d.). ALTERNATE SYNTHESIS OF HSP90 INHIBITOR AT13387. AWS. Retrieved from [Link]
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Abraham, R. J., et al. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Magnetic Resonance in Chemistry. Retrieved from [Link]
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National Institutes of Health. (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC. Retrieved from [Link]
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International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
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Andreani, T., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules. Retrieved from [Link]
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Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]
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University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
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High-performance liquid chromatography (HPLC) method for 3-(3-Ethoxyphenoxy)piperidine
An Application Note and Protocol for the Analysis of 3-(3-Ethoxyphenoxy)piperidine by High-Performance Liquid Chromatography
Authored by a Senior Application Scientist
Introduction
This compound is a crucial chemical intermediate in the synthesis of various pharmaceutical compounds. Its purity and chiral identity are critical quality attributes that can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of drug substances and their intermediates.[1][2][3] This application note presents a detailed protocol for the reversed-phase HPLC (RP-HPLC) analysis of this compound, including a derivatization step to enhance UV detection. Additionally, considerations for chiral separation are discussed, providing a comprehensive guide for researchers, scientists, and drug development professionals.
The core challenge in the HPLC analysis of piperidine-containing compounds is often their weak UV absorbance.[1] To overcome this, a pre-column derivatization strategy is employed, utilizing a reagent that introduces a strong chromophore into the analyte molecule, thereby significantly improving the sensitivity of the UV detection method.[4][5] This protocol is designed to be robust and can be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for routine quality control and research applications.[6]
Principle of the Method
This method is based on reversed-phase chromatography, where the separation is governed by the hydrophobic interactions between the analyte and the nonpolar stationary phase.[7] A C18 column is used as the stationary phase, and a polar mobile phase consisting of a mixture of acetonitrile and water with a pH modifier is employed to elute the analyte.[7][8] Due to the low intrinsic UV absorbance of this compound, a pre-column derivatization step with 4-toluenesulfonyl chloride (tosyl chloride) is incorporated. This reaction targets the secondary amine of the piperidine ring, introducing a tosyl group that has a strong UV absorbance, thus enhancing the detection sensitivity.
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC analysis of this compound.
Materials and Reagents
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Vortex mixer.
-
Ultrasonic bath.
-
Volumetric flasks (Class A).
-
Pipettes (Class A).
-
HPLC vials with inserts.
-
Syringe filters (0.45 µm, PTFE or nylon).
Chemicals and Reagents
-
This compound reference standard (purity ≥ 98%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade, Milli-Q or equivalent).
-
Phosphoric acid (85%, analytical grade).
-
4-Toluenesulfonyl chloride (Tosyl Chloride, ≥ 99%).
-
Triethylamine (≥ 99%).
-
Dichloromethane (HPLC grade).
Chromatographic Conditions
The following chromatographic conditions have been optimized for the separation of the derivatized this compound.
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm |
| Run Time | 25 minutes |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 15.0 | 20 | 80 |
| 20.0 | 20 | 80 |
| 20.1 | 60 | 40 |
| 25.0 | 60 | 40 |
Preparation of Solutions
Diluent
Prepare a mixture of Acetonitrile and Water in a 50:50 (v/v) ratio.
Standard Stock Solution (derivatized)
-
Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add 10 mL of dichloromethane and 1 mL of triethylamine.
-
Add approximately 40 mg of 4-toluenesulfonyl chloride.
-
Stopper the flask and vortex for 1 minute. Allow the reaction to proceed at room temperature for 30 minutes.
-
Add 1 mL of methanol to quench the excess 4-toluenesulfonyl chloride and vortex for 1 minute.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue with the diluent and make up the volume to 25 mL. This yields a stock solution of the derivatized standard.
Standard Working Solution
Dilute the Standard Stock Solution with the diluent to obtain a final concentration of approximately 10 µg/mL of the derivatized analyte.
Sample Preparation
-
Accurately weigh a quantity of the test sample equivalent to about 25 mg of this compound into a 25 mL volumetric flask.
-
Follow the same derivatization procedure as described in section 4.2 (steps 2-7).
-
Dilute an aliquot of the resulting solution with the diluent to achieve a final concentration within the linear range of the method (e.g., 10 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation
For use in a regulated environment, the analytical method should be validated according to ICH Q2(R1) guidelines. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be prepared, and the correlation coefficient (r²) should be ≥ 0.999.[4][5]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies on spiked samples at three different concentration levels.[4][5]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The relative standard deviation (RSD) should be ≤ 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[4][5]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Validation Parameter Summary
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the analyte's retention time. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% to 102.0% |
| Precision (RSD%) | ≤ 2.0% |
| Robustness | RSD ≤ 2.0% for varied conditions. |
Considerations for Chiral Separation
This compound possesses a chiral center, and the separation of its enantiomers may be critical for pharmaceutical applications. Chiral HPLC is the most common technique for enantiomeric separation.[9][10]
Chiral Method Development Strategy
Caption: Strategy for developing a chiral HPLC method.
Recommended Chiral Stationary Phases (CSPs)
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly versatile and have a broad applicability for the separation of a wide range of chiral compounds.[10] Columns like Chiralpak® or Chiralcel® series are excellent starting points for screening.
Typical Chiral HPLC Conditions
-
Column: A polysaccharide-based chiral column (e.g., amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel).
-
Mobile Phase:
-
Normal Phase: Heptane/Isopropanol with a basic or acidic additive.
-
Reversed Phase: Acetonitrile/Water or Methanol/Water with a suitable buffer.
-
-
Detection: UV detection, as the ethoxyphenoxy group provides a chromophore. Derivatization may not be necessary if sufficient sensitivity is achieved.
Data Analysis and System Suitability
System Suitability
Before sample analysis, a series of injections of the standard solution should be performed to verify the performance of the chromatographic system. The following parameters should be monitored:
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| RSD of Peak Area | ≤ 2.0% (for n≥5) |
| RSD of Retention Time | ≤ 1.0% (for n≥5) |
Calculation
The concentration of this compound in the sample can be calculated using the following formula:
Concentration (µg/mL) = (Area_sample / Area_standard) * Concentration_standard
The percentage purity or assay can then be determined based on the initial sample weight and dilution factors.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the HPLC analysis of this compound. The inclusion of a pre-column derivatization step addresses the challenge of poor UV absorbance, enabling sensitive and accurate quantification. The detailed methodology, along with the guidelines for method validation and considerations for chiral separation, offers a robust framework for the implementation of this analytical procedure in both research and quality control laboratories. The provided protocols are based on established principles of reversed-phase and chiral chromatography and are designed to be a reliable starting point for method development and routine analysis.
References
- CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents.
- CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents.
-
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - ResearchGate. Available at: [Link]
-
(PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities - ResearchGate. Available at: [Link]
-
Separation of Ethyl (3S)-piperidine-3-carboxylate on Newcrom R1 HPLC column. Available at: [Link]
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Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC - NIH. Available at: [Link]
-
CAS N/A | 3-(2-(3-Ethoxyphenoxy)ethyl)piperidine hydrochloride - Alchem - Alchem.Pharmtech. Available at: [Link]
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Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans - MDPI. Available at: [Link]
-
Chiral HPLC Separations - Phenomenex. Available at: [Link]
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Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed. Available at: [Link]
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3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Available at: [Link]
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A Universal Reversed‑Phase HPLC Method for Pharmaceutical Analysis. Available at: [Link]
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A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Available at: [Link]
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Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Available at: [Link]
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An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC - NIH. Available at: [Link]
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HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]
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(PDF) Development and validation of a reverse phase HPLC method for simultaneous estimation of some prills in drug forms - ResearchGate. Available at: [Link]
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Journal of Pharmaceutical and Biomedical Analysis - sfera - Unife. Available at: [Link]
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Piperidine - Wikipedia. Available at: [Link]
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PIPERIDINE - Ataman Kimya. Available at: [Link]
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Application Note & Protocols: A Framework for In Vitro Efficacy Testing of 3-(3-Ethoxyphenoxy)piperidine as a Sigma-1 Receptor Modulator
Abstract
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics targeting the central nervous system (CNS).[1][2][3] The novel compound, 3-(3-Ethoxyphenoxy)piperidine, belongs to this promising class. Given its structural features, a primary putative target is the Sigma-1 receptor (σ1R), a unique ligand-regulated molecular chaperone located at the endoplasmic reticulum (ER) and mitochondria-associated membranes (MAMs).[4][5] The σ1R has emerged as a key therapeutic target for a range of pathologies, including neurodegenerative diseases, pain, and psychiatric disorders, due to its role in modulating calcium signaling, ion channel function, and cellular stress responses.[4][5][6][7] This document, intended for researchers, scientists, and drug development professionals, provides a detailed, multi-tiered framework for the in vitro development and validation of assays to determine the efficacy and mechanism of action of this compound as a potential σ1R modulator. The protocols described herein are designed as a self-validating system, progressing from initial target engagement to functional activity and finally to cellular efficacy in a disease-relevant context.
Introduction: The Rationale for Targeting the Sigma-1 Receptor
The σ1R is not a classical receptor; it functions as an intracellular chaperone protein that translocates within the cell to regulate the function of various client proteins, most notably the inositol 1,4,5-trisphosphate (IP3) receptor, a key regulator of ER calcium release.[5][7] Under basal conditions, σ1R is often associated with another chaperone, BiP (Binding Immunoglobulin Protein).[8] Upon stimulation by agonist ligands, σ1R dissociates from BiP and can modulate IP3 receptor activity, thereby controlling calcium flux into the mitochondria, a critical process for maintaining cellular homeostasis and energy production.[5][7]
Dysregulation of these processes is a hallmark of many CNS disorders. Consequently, σ1R agonists have demonstrated significant neuroprotective effects in various preclinical models.[9][10][11][12] Therefore, establishing a robust in vitro testing cascade is the critical first step in characterizing a new chemical entity like this compound and validating its therapeutic potential. This guide outlines a logical workflow from target binding to cellular function.
Caption: Simplified pathway of σ1R agonist-mediated calcium signaling and neuroprotection.
Protocol 2: Intracellular Calcium Flux Assay
Objective: To characterize this compound as a σ1R agonist or antagonist by measuring changes in intracellular calcium concentration.
Materials:
-
Cell Line: SH-SY5Y (human neuroblastoma) or HEK-293 cells stably expressing σ1R.
-
Culture Medium: Standard DMEM/F12 with 10% FBS and antibiotics.
-
Calcium Indicator Dye: Fluo-8 AM or Fura-2 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
σ1R Agonist: PRE-084.
-
σ1R Antagonist: BD-1063 or NE-100 for control.
-
Instrumentation: Fluorescence plate reader with automated injectors.
Methodology:
-
Cell Plating: Seed cells into a black, clear-bottom 96-well plate at an optimized density and allow them to adhere overnight. [13][14]2. Dye Loading: Wash cells with Assay Buffer. Add the calcium indicator dye (e.g., 4 µM Fluo-8 AM) diluted in Assay Buffer and incubate for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with Assay Buffer to remove extracellular dye. Add 100 µL of Assay Buffer to each well.
-
Plate Reader Setup: Place the plate in the reader and allow the temperature to equilibrate to 37°C. Set up a kinetic read protocol to measure fluorescence every 1-2 seconds for 3-5 minutes.
-
Agonist Mode Testing:
-
Establish a baseline fluorescence reading for ~30 seconds.
-
Using the instrument's injector, add various concentrations of this compound.
-
Continue reading fluorescence to capture any transient increase. Wells with PRE-084 serve as the positive control.
-
-
Antagonist Mode Testing:
-
Pre-incubate cells with various concentrations of this compound for 15-20 minutes.
-
Place the plate in the reader and establish a baseline.
-
Inject a fixed concentration of the agonist PRE-084 (at its EC80) into all wells.
-
Continue reading fluorescence to measure the inhibition of the agonist-induced signal.
-
Data Analysis & Expected Results:
-
Analyze the kinetic data by calculating the peak fluorescence intensity or the area under the curve (AUC) after compound injection.
-
For Agonist Mode: Plot the response against the log concentration of the test compound to generate a dose-response curve and determine its EC50 (potency) and Emax (efficacy relative to the positive control).
-
For Antagonist Mode: Plot the inhibition of the PRE-084 response against the log concentration of the test compound to determine its IC50.
| Compound | Agonist EC50 (nM) | Antagonist IC50 (nM) | Inferred Activity |
| This compound | 120 | >10,000 | Agonist |
| PRE-084 (Control) | 95 | N/A | Agonist |
| BD-1063 (Control) | No activity | 45 | Antagonist |
| Table 2. Hypothetical functional activity profile of this compound. |
Phase 3: Cellular Efficacy Assay - A Disease-Relevant Model
Following successful target engagement and functional characterization, the final in vitro step is to assess the compound's efficacy in a cell-based model that recapitulates an aspect of a disease pathology. Given the well-documented neuroprotective role of σ1R agonists, a common and effective model is an oxidative stress-induced cell death assay. [10][11][15]
Protocol 3: Neuroprotection Against Oxidative Stress
Objective: To determine if this compound can protect neuronal cells from death induced by oxidative stress.
Materials:
-
Cell Line: SH-SY5Y or primary cortical neurons.
-
Oxidative Stress Inducer: Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Cell Viability Reagent: Resazurin (e.g., PrestoBlue™) or MTT.
-
Positive Control: PRE-084.
-
Instrumentation: Standard cell culture incubator and absorbance/fluorescence plate reader.
Methodology:
-
Cell Plating: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere and grow for 24-48 hours.
-
Compound Pre-treatment: Treat the cells with a serial dilution of this compound (and controls) for 1-2 hours. Include "no drug" wells.
-
Induction of Oxidative Stress: Add the oxidative stress inducer (e.g., a pre-determined toxic concentration of H₂O₂) to all wells except the "untreated control" wells.
-
Incubation: Incubate the plate for 24 hours.
-
Viability Assessment:
-
Remove the culture medium.
-
Add the viability reagent (e.g., PrestoBlue™ diluted in fresh medium) to all wells.
-
Incubate for 1-2 hours at 37°C until a color change is apparent.
-
Read the fluorescence or absorbance using a plate reader.
-
Data Analysis & Expected Results:
-
Normalize the data: Set the "untreated control" wells as 100% viability and the "H₂O₂ only" wells as 0% protection (or baseline viability).
-
Calculate the percentage of neuroprotection for each concentration of the test compound.
-
Plot the percent protection against the log concentration of the compound and fit the data to a dose-response curve to determine the EC50 for the neuroprotective effect.
| Compound | Neuroprotection EC50 (nM) | Max Protection (%) |
| This compound | 150 | 85 |
| PRE-084 (Positive Control) | 110 | 92 |
| Table 3. Hypothetical neuroprotective efficacy of this compound. |
Assay Development and Validation Considerations
To ensure the trustworthiness and reproducibility of these assays, adherence to best practices is paramount. [16]
-
Cell Health: Only use cells that are healthy, in a logarithmic growth phase, and within a low passage number range to ensure consistent physiological responses. [13][17]* Controls: Always include appropriate positive, negative, and vehicle (e.g., DMSO) controls to establish a clear assay window and rule out non-specific effects. [13]* Assay Robustness: For higher throughput screening, key statistical parameters should be calculated to validate assay performance:
-
Z'-factor: A measure of assay quality. A Z' > 0.5 indicates an excellent assay suitable for screening.
-
Signal-to-Background Ratio (S/B): The ratio of the mean signal of the positive control to the mean signal of the negative control. A high S/B ratio is desirable.
-
-
Regulatory Standards: While these are research protocols, an awareness of regulatory guidelines on assay development and validation from bodies like the FDA is beneficial for projects intended for future clinical translation. [18][19][20]
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the initial in vitro characterization of this compound as a potential Sigma-1 receptor modulator. By systematically progressing from target binding (Protocol 1) to functional activity (Protocol 2) and finally to cellular efficacy in a disease-relevant model (Protocol 3), researchers can efficiently build a robust data package. This tiered approach ensures that resources are focused on compounds with confirmed on-target activity and a desirable functional profile, ultimately accelerating the drug discovery and development process.
References
- Su, T. P., Hayashi, T., & Maurice, T. (2010). The sigma-1 receptor chaperone and its role in cell survival and drug addiction. Trends in pharmacological sciences, 31(12), 557-566.
-
ResearchGate. (n.d.). The Pharmacology of the Sigma-1 Receptor. ResearchGate. [Link]
-
Maurice, T., & Su, T. P. (2009). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current pharmaceutical design, 15(28), 3273-3293. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). sigma non-opioid intracellular receptor 1. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Wikipedia. (2024). Sigma-1 receptor. Wikipedia. [Link]
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Antonini, G., et al. (1998). Neuroprotective effects of sigma-1 receptor agonists against beta-amyloid-induced toxicity. Brain Research, 793(1-2), 137-142. [Link]
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Kim, H., et al. (2010). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. Bioorganic & medicinal chemistry, 18(21), 7548-7559. [Link]
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Allahtavakoli, M., et al. (2007). Sigma Receptor Agonists Provide Neuroprotection In Vitro by Preserving bcl-2. Journal of neurotrauma, 24(1), 141-149. [Link]
-
Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]
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Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]
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Antonini, G., et al. (1998). Neuroprotective Effects of sigma-1 Receptor Agonists Against Beta-Amyloid-Induced Toxicity. Brain Research, 793(1-2), 137-142. [Link]
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Martin, K. N., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.2.1-1.2.16. [Link]
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Wang, J., et al. (2021). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. International journal of molecular sciences, 22(16), 8899. [Link]
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Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. [Link]
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Penas, C., et al. (2019). Neuroprotective Effects of Sigma 1 Receptor Ligands on Motoneuron Death after Spinal Root Injury in Mice. International journal of molecular sciences, 20(24), 6196. [Link]
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SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]
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ACS Publications. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 64(12), 7833-7859. [Link]
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ResearchGate. (n.d.). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. ResearchGate. [Link]
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Abate, C., et al. (2014). Development of sigma-1 (σ1) receptor fluorescent ligands as versatile tools to study σ1 receptors. Bioorganic & medicinal chemistry letters, 24(15), 3416-3420. [Link]
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bioRxiv. (2024). Sigma Ligand-mediated Cytosolic Calcium Modulation in BV2 Microglia Cells. bioRxiv. [Link]
-
bioRxiv. (2024). Sigma Ligand-mediated Cytosolic Calcium Modulation in BV2 Microglia Cells. bioRxiv. [Link]
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ResearchGate. (n.d.). Novel Radioligands for Sigma‐1 Receptor Binding Studies. ResearchGate. [Link]
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Navarro, G., et al. (2019). Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells. ACS sensors, 4(5), 1337-1346. [Link]
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NIH's SEED. (n.d.). Regulatory Knowledge Guide for In Vitro Diagnostics. NIH's SEED. [Link]
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Yano, H., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Neuropharmacology, 133, 264-275. [Link]
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Naseem, H., et al. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery, 18(1), 86-99. [Link]
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Ahmad, A., et al. (2017). New piperidine derivative DTPEP acts as dual‐acting anti‐breast cancer agent by targeting ERα and downregulating PI3K/Akt‐PKCα leading to caspase‐dependent apoptosis. Journal of cellular and molecular medicine, 21(11), 2827-2839. [Link]
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Application Notes and Protocols for Evaluating the Activity of 3-(3-Ethoxyphenoxy)piperidine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to characterize the activity of 3-(3-Ethoxyphenoxy)piperidine. Based on its structural class of phenoxyalkylpiperidines, this compound is investigated as a putative modulator of the sigma-1 receptor (σ1R), a key intracellular chaperone protein.[1][2][3] We present a multi-tiered assay cascade designed to first assess general cytotoxicity, then probe for on-target functional activity related to σ1R's known roles in calcium signaling and endoplasmic reticulum (ER) stress, and finally evaluate downstream phenotypic consequences in a neuronal context. Detailed, field-tested protocols are provided for each assay, accompanied by expert insights into experimental design and data interpretation.
Introduction: Targeting the Sigma-1 Receptor
The sigma-1 receptor (σ1R) is a unique, ligand-operated chaperone protein located predominantly at the endoplasmic reticulum (ER), particularly at the mitochondria-associated membrane (MAM).[4][5][6] Unlike conventional receptors, σ1R is not a G protein-coupled receptor or an ion channel itself but acts as a pluripotent modulator of intracellular signaling. It has been implicated in a host of cellular processes, including the regulation of ion channels, calcium homeostasis, ER stress responses, and cell survival.[7][8][9] Consequently, σ1R has emerged as a high-value therapeutic target for a wide range of pathologies, including neurodegenerative diseases, psychiatric disorders, and cancer.[6][10][11]
The compound this compound belongs to the piperidine class of molecules, many of which are known to interact with central nervous system targets.[12][13] Specifically, its phenoxyalkylpiperidine scaffold suggests a potential interaction with the sigma-1 receptor.[1][2] This guide outlines a systematic approach to test this hypothesis and characterize the compound's cellular activity.
The Sigma-1 Receptor Signaling Hub
Under basal conditions, σ1R is typically bound to the ER chaperone BiP (also known as GRP78).[5][14] Upon stimulation by ligand agonists or in response to cellular stress, σ1R dissociates from BiP. This "activation" allows it to interact with a variety of client proteins to modulate their function. One of its most well-characterized roles is the stabilization of the inositol 1,4,5-trisphosphate receptor (IP3R), which potentiates calcium (Ca²⁺) release from the ER.[5][6][7] This localized Ca²⁺ signaling at the ER-mitochondria interface is critical for cellular bioenergetics and survival.[5][9]
Figure 1: Simplified Sigma-1 Receptor Signaling Pathway.
A Tiered Strategy for Compound Evaluation
We propose a logical, tiered workflow to efficiently evaluate this compound. This approach progresses from broad, foundational assays to more specific, mechanism-based, and phenotypic assays, ensuring that resources are focused on compounds with genuine, on-target activity.
Figure 2: Tiered Experimental Workflow for Compound Characterization.
Tier 1: Cell Viability and Cytotoxicity Screening
Scientific Rationale: The first essential step in characterizing any compound is to determine its effect on cell health.[15] This allows researchers to distinguish between a compound's specific biological activity and non-specific cytotoxic effects.[15] By establishing a therapeutic window—concentrations at which the compound is active without killing the cells—subsequent mechanistic assays can be designed with confidence. We will use a resazurin-based assay, a robust and sensitive method for measuring metabolic activity as an indicator of cell viability.[16]
Protocol: Resazurin (AlamarBlue) Cell Viability Assay
This protocol provides a method for assessing the dose-dependent effects of this compound on the viability of a relevant cell line (e.g., SH-SY5Y neuroblastoma or C6 glioma cells, which express σ1R[17]).
Materials:
-
SH-SY5Y cells (or other suitable cell line)
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Resazurin sodium salt solution (e.g., AlamarBlue™)
-
Phosphate-Buffered Saline (PBS)
-
96-well clear-bottom, black-walled microplates
-
Multi-channel pipette
-
Fluorescence plate reader (Ex/Em: ~560/590 nm)
Procedure:
-
Cell Seeding: a. Culture SH-SY5Y cells to ~80% confluency. b. Trypsinize, count, and resuspend cells in a complete medium to a density of 1 x 10⁵ cells/mL. c. Seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well plate. d. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation and Treatment: a. Prepare a 2X serial dilution series of this compound in a complete medium from your DMSO stock. Ensure the final DMSO concentration in all wells will be ≤ 0.1%. b. Include a "vehicle control" (medium with 0.1% DMSO) and a "no-cell" control (medium only). c. After 24 hours, carefully remove the medium from the cell plate and add 100 µL of the appropriate compound dilutions or controls.
-
Incubation: a. Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
Resazurin Addition and Measurement: a. Add 10 µL of the Resazurin solution to each well (for a final concentration of ~10% v/v). b. Incubate for 2-4 hours at 37°C, protected from light. The incubation time may require optimization. c. Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: a. Subtract the average fluorescence of the "no-cell" control wells from all other wells. b. Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability). c. Plot % Viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.
Expert Insight: The choice of a black-walled plate is crucial for fluorescence-based assays to minimize well-to-well crosstalk and background noise, thereby increasing the signal-to-noise ratio.
Example Data and Interpretation
| Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 95.6 ± 3.9 |
| 10 | 89.1 ± 6.2 |
| 50 | 52.3 ± 4.8 |
| 100 | 15.7 ± 3.1 |
| 200 | 4.1 ± 1.9 |
| Table 1: Example viability data for SH-SY5Y cells treated with a test compound for 48 hours. From this data, an IC₅₀ value can be calculated (approx. 50 µM). Subsequent functional assays should be performed at non-cytotoxic concentrations (e.g., ≤ 10 µM). |
Tier 2: Mechanistic Functional Assays
With a non-toxic concentration range established, the next step is to investigate whether the compound modulates σ1R's core functions.
Calcium Flux Assay
Scientific Rationale: A hallmark of σ1R activation is the modulation of intracellular calcium signaling.[6][7] Agonist binding to σ1R can potentiate Ca²⁺ release from the ER via the IP3 receptor.[5] This can be measured as a transient increase in cytosolic Ca²⁺ concentration using fluorescent calcium indicators like Fluo-4 AM. This assay provides a direct, real-time functional readout of σ1R activity.[18][19]
Protocol: Fluo-4 AM Calcium Flux Assay
Materials:
-
SH-SY5Y cells or HEK293 cells (which have low endogenous σ1R but can be transfected)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Probenecid (an anion-exchange transport inhibitor to prevent dye leakage)
-
A known σ1R agonist (e.g., PRE-084) as a positive control
-
A known σ1R antagonist (e.g., NE-100) for validation
-
96-well clear-bottom, black-walled microplates
-
Fluorescence plate reader with kinetic reading capability and injectors
Figure 3: Workflow for the Kinetic Calcium Flux Assay.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in section 2.1 and incubate for 24-48 hours.
-
Dye Loading: a. Prepare a loading buffer consisting of HBSS, 2 µM Fluo-4 AM, 0.02% Pluronic F-127, and 2.5 mM Probenecid. b. Aspirate the culture medium from the cells and wash once with HBSS. c. Add 100 µL of loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Wash and Pre-treatment: a. Aspirate the loading buffer and wash the cells gently twice with HBSS containing Probenecid. b. Add 100 µL of HBSS containing the desired concentration of this compound, a positive control (PRE-084), or a negative control (vehicle). For antagonist testing, pre-incubate with the antagonist before adding the test compound. c. Incubate for 15-30 minutes at room temperature.
-
Measurement: a. Place the plate in a fluorescence plate reader equipped with automated injectors. b. Set the reader to kinetic mode (Ex/Em: 494/516 nm), taking readings every 1-2 seconds. c. Record a stable baseline fluorescence for 15-20 seconds. d. Inject a submaximal concentration of a known IP3-generating agonist (e.g., ATP or carbachol) to stimulate Ca²⁺ release. e. Continue recording the fluorescence for at least 60-120 seconds to capture the peak response and subsequent decay.
-
Data Analysis: a. For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. b. Normalize the response to the vehicle control. An agonist effect of this compound would be observed as an enhancement of the ATP-induced Ca²⁺ signal.
Expert Insight: Using a submaximal concentration of the stimulating agonist (like ATP) is critical. If a maximal concentration is used, the system may be saturated, masking any potentiating effects of the σ1R ligand being tested.
ER Stress Marker Analysis
Scientific Rationale: The σ1R is a key regulator of the cell's response to ER stress.[5][14] Ligands can either induce or protect against ER stress, making the analysis of ER stress markers a valuable mechanistic assay.[20][21] A common method is to measure the expression levels of the chaperone BiP/GRP78, a master regulator of the Unfolded Protein Response (UPR), via immunofluorescence.
Protocol: Immunofluorescence for BiP/GRP78
Materials:
-
Cells cultured on glass coverslips or in imaging plates
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.25% Triton X-100 in PBS for permeabilization
-
5% Bovine Serum Albumin (BSA) in PBS for blocking
-
Primary antibody: Rabbit anti-BiP/GRP78
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips. Treat with this compound at a non-toxic concentration for 12-24 hours. Include a positive control for ER stress (e.g., Tunicamycin) and a vehicle control.
-
Fixation: Wash cells with PBS, then fix with 4% PFA for 15 minutes at room temperature.[22]
-
Permeabilization: Wash three times with PBS. Permeabilize with 0.25% Triton X-100 for 10 minutes.[23]
-
Blocking: Wash three times with PBS. Block with 5% BSA for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with anti-BiP/GRP78 antibody (diluted in 1% BSA) overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with fluorescently-labeled secondary antibody (diluted in 1% BSA) for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash three times with PBS. Counterstain with DAPI for 5 minutes. Wash again and mount the coverslip onto a microscope slide with mounting medium.[24]
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the mean fluorescence intensity of BiP staining per cell using image analysis software (e.g., ImageJ/Fiji).
Tier 3: Phenotypic Assays
Phenotypic assays assess the broader, integrated cellular consequences of compound activity. For a compound targeting σ1R, which is highly expressed in the central nervous system, a neurite outgrowth assay is a highly relevant phenotypic screen.[6][7]
Neurite Outgrowth Assay
Scientific Rationale: Neurite outgrowth is a fundamental process in neuronal development and regeneration, and it is known to be influenced by σ1R activity.[25] This assay measures the ability of a compound to promote or inhibit the extension of neurites from neuronal cells, providing a physiologically relevant readout of its potential neuro-modulatory effects.[26]
Protocol: High-Content Imaging of Neurite Outgrowth
Materials:
-
PC12 or SH-SY5Y cells
-
Collagen-coated 96-well imaging plates
-
Differentiation medium (low-serum medium, e.g., 1% FBS, sometimes with retinoic acid for SH-SY5Y cells[25])
-
Nerve Growth Factor (NGF) for PC12 cells (positive control)
-
Fixation and staining reagents (e.g., PFA and a neuronal marker like β-III Tubulin)
-
High-content imaging system and analysis software
Procedure:
-
Cell Seeding: Seed cells onto collagen-coated plates at a low density to allow for clear visualization of individual neurites.[25]
-
Differentiation and Treatment: a. After 24 hours, replace the growth medium with differentiation medium. b. Add this compound at various non-toxic concentrations. Include a vehicle control, a positive control (e.g., NGF), and a known inhibitor of neurite outgrowth (e.g., Nocodazole)[27].
-
Incubation: Incubate for 48-72 hours to allow for neurite extension.
-
Fixation and Staining: Fix the cells and perform immunofluorescence staining for a neuronal marker like β-III Tubulin and a nuclear stain like DAPI.
-
Imaging and Analysis: a. Use a high-content imaging system to automatically acquire images from multiple fields per well. b. The analysis software will identify cell bodies (from the DAPI signal) and trace the neurites (from the β-III Tubulin signal). c. Key parameters to quantify include: total neurite length per neuron, number of neurites per cell, and number of branch points.[26][28]
-
Data Analysis: Normalize the measured parameters to the vehicle control and plot against compound concentration.
Example Data and Interpretation
| Treatment | Total Neurite Length/Neuron (µm) | Valid Neuron Count (% of Control) |
| Vehicle | 55.2 ± 8.1 | 100 ± 6.3 |
| Positive Control (NGF) | 145.8 ± 15.3 | 105 ± 5.9 |
| Test Compound (1 µM) | 88.7 ± 11.2 | 98 ± 7.1 |
| Test Compound (10 µM) | 115.4 ± 13.9 | 95 ± 8.0 |
| Negative Control (Nocodazole) | 10.3 ± 4.5 | 92 ± 6.8 |
| Table 2: Example data from a neurite outgrowth assay in PC12 cells. The test compound shows a dose-dependent increase in neurite length without affecting cell viability, suggesting a pro-neurogenic effect. |
Conclusion
This application note provides a structured, multi-tiered framework for characterizing the cellular activity of this compound as a putative sigma-1 receptor modulator. By systematically progressing from broad cytotoxicity assessments to specific functional and phenotypic assays, researchers can build a comprehensive profile of the compound's mechanism of action. The detailed protocols herein serve as a robust starting point for these investigations, enabling the confident evaluation of this and other novel σ1R-targeting compounds for their therapeutic potential.
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Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. (n.d.). MDPI. Retrieved from [Link]
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Sigma Ligand-mediated Cytosolic Calcium Modulation in BV2 Microglia Cells. (2024). bioRxiv. Retrieved from [Link]
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The Sigma-1 Receptor in Cellular Stress Signaling. (2019). National Institutes of Health (NIH). Retrieved from [Link]
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Sequential Cytoprotective Responses to Sigma1 Ligand–Induced Endoplasmic Reticulum Stress. (n.d.). Semantic Scholar. Retrieved from [Link]
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Sigma1 receptors inhibit store-operated Ca2+ entry by attenuating coupling of STIM1 to Orai1. (2016). PubMed Central (PMC). Retrieved from [Link]
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Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. (n.d.). Uniba. Retrieved from [Link] of novel phenoxyalkylpiperidines as high- affinity Sigma-1 (s 1) receptor ligands with potent anti-amnesic effect.pdf
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Sigma Ligand-mediated Cytosolic Calcium Modulation in BV2 Microglia Cells. (n.d.). bioRxiv. Retrieved from [Link]
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Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ 1) receptor ligands with potent anti-amnesic effect. (2021). PubMed. Retrieved from [Link]
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The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases. (n.d.). IntechOpen. Retrieved from [Link]
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New piperidine derivative DTPEP acts as dual‐acting anti‐breast cancer agent by targeting ERα and downregulating PI3K/Akt‐PKCα leading to caspase‐dependent apoptosis. (n.d.). PubMed Central (PMC). Retrieved from [Link]
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Application Notes & Protocols: Preclinical Evaluation of 3-(3-Ethoxyphenoxy)piperidine Using Rodent Models
Abstract: This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the use of animal models to investigate the pharmacological effects of 3-(3-Ethoxyphenoxy)piperidine. Given its structural similarity to known monoamine reuptake inhibitors, this document outlines protocols to test the hypothesis that this compound possesses antidepressant-like properties. The narrative emphasizes the rationale behind experimental choices, adherence to rigorous scientific standards, and the integration of neurochemical, behavioral, and safety data for a robust preclinical assessment.
Introduction: Rationale and Strategic Overview
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals targeting the central nervous system (CNS).[1][2] The compound this compound belongs to a chemical class that suggests potential interaction with monoamine neurotransmitter systems. Specifically, related analogues have been shown to inhibit the reuptake of biogenic amines such as serotonin, norepinephrine, and dopamine, a primary mechanism for many clinically effective antidepressants.[3][4]
Therefore, the preclinical evaluation of this compound necessitates a multi-tiered approach using validated animal models. This process is not merely about generating data but about building a cohesive pharmacological narrative. The strategy outlined herein follows a logical progression, beginning with direct target engagement in the CNS, moving to behavioral models of efficacy, and concluding with essential safety assessments. This integrated approach is critical for making informed decisions in the drug development pipeline and aligns with guidance from regulatory bodies like the U.S. Food and Drug Administration (FDA) on tailoring preclinical studies to the specific investigational agent.[5][6]
The following protocols are designed to be self-validating systems, incorporating appropriate controls and explaining the causality behind each step to ensure scientific rigor and reproducibility.
Part 1: In Vivo Target Engagement and Neurochemical Profile
Causality: Before assessing behavioral outcomes, it is paramount to confirm that this compound engages its presumed molecular targets within the living brain. If the compound is a monoamine reuptake inhibitor, it should dose-dependently increase the extracellular concentrations of dopamine (DA), norepinephrine (NE), and/or serotonin (5-HT). In vivo microdialysis is the gold-standard technique for measuring these dynamic changes in real-time.[7]
Protocol 1: In Vivo Microdialysis in Freely Moving Rats
Principle of the Assay: This technique involves implanting a semipermeable probe into a specific brain region (e.g., the striatum for DA or prefrontal cortex for all three monoamines). The probe is perfused with an artificial cerebrospinal fluid (aCSF), allowing extracellular neurotransmitters to diffuse into the dialysate, which is then collected and analyzed via high-performance liquid chromatography (HPLC). A successful reuptake inhibitor will block the transporters (DAT, NET, SERT), causing the neurotransmitter to remain in the synapse longer and elevating its concentration in the collected dialysate.[7][8][9]
Step-by-Step Methodology:
-
Surgical Implantation:
-
Anesthetize adult male Sprague-Dawley or Wistar rats (250-300g) using isoflurane.
-
Secure the rat in a stereotaxic frame.
-
Implant a guide cannula targeted at the desired brain region (e.g., Nucleus Accumbens or Striatum).
-
Secure the cannula to the skull with dental acrylic and anchor screws.
-
Allow a recovery period of 5-7 days post-surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, place the rat in a freely moving dialysis bowl.
-
Gently insert the microdialysis probe (e.g., 2-4 mm membrane) through the guide cannula.
-
Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 2 hours.
-
Collect baseline samples every 20 minutes for at least 60-80 minutes to ensure a stable baseline (<15% variation).
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal, i.p.).
-
Continue collecting samples every 20 minutes for at least 3 hours post-administration.
-
-
Controls & Validation:
-
Vehicle Control: A group of animals must receive the vehicle in which the compound is dissolved to control for injection stress and procedural effects.
-
Positive Control: Administer a known dopamine reuptake inhibitor like GBR 12909 or a mixed inhibitor like cocaine to validate the assay's sensitivity.[10]
-
Post-Mortem Verification: After the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the microdialysis probe.
-
-
Sample Analysis & Data Interpretation:
-
Analyze dialysate samples using HPLC with electrochemical detection.
-
Quantify the concentrations of DA, NE, 5-HT, and their major metabolites (DOPAC, HVA, 5-HIAA).
-
Express data as a percentage change from the average baseline concentration.
-
A significant, dose-dependent increase in one or more monoamines post-administration confirms in vivo target engagement.
-
Part 2: Behavioral Pharmacology – Efficacy Models
Causality: Once target engagement is confirmed, the next logical step is to determine if this neurochemical action translates into a functional, therapeutically relevant behavioral effect. For a potential antidepressant, rodent models that are sensitive to clinically effective drugs are employed. It is crucial to use a battery of tests, as reliance on a single assay can lead to false positives or negatives.[11][12]
Presumed Signaling Pathway
The diagram below illustrates the hypothesized mechanism of action for this compound at a monoaminergic synapse.
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Application Notes & Protocols: N-Alkylation of Piperidine Derivatives
Abstract
The N-substituted piperidine motif is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved pharmaceuticals and biologically active compounds.[1][2][3] The strategic introduction of alkyl groups onto the piperidine nitrogen atom is a critical synthetic step that profoundly influences a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth analysis of the most robust and widely employed methods for the N-alkylation of piperidine derivatives. We will explore the mechanistic underpinnings, practical advantages, and limitations of two primary strategies: direct alkylation via nucleophilic substitution and reductive amination. Detailed, field-tested protocols are provided for each, accompanied by troubleshooting insights and a comparative analysis to aid researchers in selecting the optimal method for their specific synthetic challenge.
Introduction: The Significance of the N-Alkyl Piperidine Scaffold
The piperidine ring is a privileged scaffold in drug discovery, valued for its conformational properties and its ability to present substituents in a well-defined three-dimensional space.[2] N-alkylation is arguably the most common modification performed on this heterocycle. The nature of the N-alkyl substituent can dictate interactions with biological targets, modulate lipophilicity (logP), and tune the basicity (pKa) of the nitrogen atom, all of which are critical parameters in drug design. Given its importance, the development of efficient, high-yielding, and scalable N-alkylation methods is a continuous focus of chemical research.[2]
This document serves as a practical guide for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and actionable protocols.
Core Methodologies for N-Alkylation
Two methodologies stand as the primary workhorses for the N-alkylation of piperidines: direct alkylation with alkyl halides and reductive amination with carbonyl compounds. Each approach has distinct advantages and is suited to different substrate scopes and functional group tolerances.
Method 1: Direct N-Alkylation with Alkyl Halides (SN2 Reaction)
Principle & Mechanism: This is the most classical approach, involving a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (R-X) and displacing the halide leaving group.
The reaction initially forms a hydrohalide salt of the N-alkylated piperidine.[4] To drive the reaction to completion and liberate the free amine for further reaction, a base is typically added to neutralize the acid formed.[4] Common bases include potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
Diagram: SN2 N-Alkylation Workflow
Caption: General workflow for direct N-alkylation of piperidines.
Advantages:
-
Simplicity: The reaction is conceptually straightforward and easy to set up.
-
Reagent Availability: A vast array of alkyl halides are commercially available.
-
Predictability: The reaction is generally reliable for primary and some secondary alkyl halides.
Disadvantages & Causality:
-
Limited Scope: The reaction is largely restricted to unhindered primary (methyl, ethyl, benzyl) and some secondary alkyl halides. Tertiary halides will primarily undergo elimination (E2) due to the basicity of the piperidine.[5]
-
Side Reactions:
-
Elimination: As substrate steric hindrance increases, elimination to form an alkene becomes a competitive pathway.[5]
-
Quaternization: If an excess of the alkyl halide is used, the product tertiary amine can be further alkylated to form a quaternary ammonium salt. This is often mitigated by slow addition of the alkyl halide to maintain an excess of the piperidine nucleophile.[4]
-
-
Harsh Conditions: Some less reactive alkyl halides (e.g., alkyl chlorides) may require elevated temperatures, which can be incompatible with sensitive functional groups.
Detailed Protocol 1: N-Benzylation of 4-Hydroxypiperidine
Objective: To synthesize 1-benzyl-4-hydroxypiperidine using direct alkylation.
Materials:
-
4-Hydroxypiperidine (1.0 eq)
-
Benzyl Bromide (1.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 eq)
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-hydroxypiperidine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to make an approximately 0.2 M solution with respect to the piperidine.
-
Reagent Addition: Stir the suspension vigorously. Slowly add benzyl bromide (1.05 eq) dropwise to the mixture at room temperature. Rationale: Slow addition prevents localized high concentrations of the alkylating agent, minimizing the risk of quaternization.[4]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting piperidine is consumed (typically 4-12 hours).
-
Workup - Filtration: Upon completion, filter the solid K₂CO₃ and potassium bromide byproduct through a pad of celite, washing the filter cake with a small amount of acetonitrile.
-
Workup - Concentration: Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Workup - Extraction: Dissolve the residue in dichloromethane (DCM). Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (1x) and brine (1x). Rationale: The bicarbonate wash removes any remaining acidic impurities.
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the product by flash column chromatography on silica gel to obtain the pure 1-benzyl-4-hydroxypiperidine.
Method 2: Reductive Amination
Principle & Mechanism: Reductive amination is a powerful and highly versatile method for forming C-N bonds.[6] For a secondary amine like piperidine, the reaction proceeds in two key steps:
-
Iminium Ion Formation: The piperidine nitrogen attacks the carbonyl carbon of an aldehyde or ketone to form a carbinolamine intermediate. This intermediate then dehydrates under neutral or mildly acidic conditions to form a tertiary iminium ion.
-
Reduction: A selective reducing agent, present in the reaction mixture, reduces the electrophilic iminium ion to the corresponding tertiary amine.
The choice of reducing agent is critical. It must be powerful enough to reduce the iminium ion but mild enough that it does not significantly reduce the starting carbonyl compound.[7][8]
Diagram: Reductive Amination Mechanism
Caption: Mechanism of reductive amination for secondary amines.
Advantages:
-
Broad Scope: Works with a vast range of aldehydes and ketones, including those with complex structures and various functional groups.
-
High Selectivity: Modern reducing agents are highly selective for the iminium ion over the carbonyl group, allowing for a one-pot procedure.[7][9]
-
Mild Conditions: Reactions are typically run at room temperature under neutral or weakly acidic conditions, preserving sensitive functional groups.[7]
Key Reagent Spotlight: Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) Sodium triacetoxyborohydride is the reagent of choice for most modern reductive aminations.[9]
-
Causality of Selectivity: The electron-withdrawing effects of the three acetoxy groups moderate the reactivity of the borohydride, making it a milder reducing agent than sodium borohydride (NaBH₄).[7] It reacts much faster with the protonated iminium ion than with a neutral aldehyde or ketone.[7]
-
Practicality: It is a stable, commercially available solid that can be handled easily in air (though it is hygroscopic). It is effective in common aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), and tetrahydrofuran (THF).[7][10]
| Reagent | Typical Solvent | Key Characteristics | Citation(s) |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, DCM, THF | Preferred. Mild, selective for iminium ions, one-pot procedure. Moisture sensitive. | [7][9][10] |
| Sodium Cyanoborohydride (NaBH₃CN) | MeOH, EtOH | Effective and water-stable, but highly toxic (releases HCN gas in acid). Requires careful pH control. | [10][11] |
| Sodium Borohydride (NaBH₄) | MeOH, EtOH | Stronger, will reduce aldehydes/ketones. Requires a two-step process (pre-formation of imine before adding NaBH₄). | [8][10] |
| Borane-Pyridine Complex (BAP) | EtOH | Less toxic alternative to NaBH₃CN, effective for secondary amines. | [11] |
Detailed Protocol 2: Reductive Amination of Piperidine with Cyclohexanecarboxaldehyde
Objective: To synthesize 1-(cyclohexylmethyl)piperidine using a one-pot reductive amination.
Materials:
-
Piperidine (1.0 eq)
-
Cyclohexanecarboxaldehyde (1.0 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic Acid (optional, 0.05 eq)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add piperidine (1.0 eq) and cyclohexanecarboxaldehyde (1.0 eq).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to make an approximately 0.2 M solution.
-
Iminium Formation: Stir the solution at room temperature for 20-30 minutes to allow for initial iminium ion formation. Note: For less reactive ketones, adding a catalytic amount of acetic acid (1-5 mol%) can accelerate this step.[7][9]
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) to the solution in one portion. Caution: The reaction may bubble slightly due to trace moisture. Ensure adequate ventilation.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Workup - Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x).
-
Workup - Washing: Combine the organic layers and wash with brine (1x).
-
Drying and Isolation: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude oil is often of high purity. If required, further purification can be achieved by flash column chromatography.
Advanced & Alternative Methods
While direct alkylation and reductive amination are most common, other methods exist for specific applications.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is primarily used to form C(sp²)-N bonds (i.e., to arylate or vinylate the piperidine nitrogen), not for simple alkylation.[12][13][14] It is an exceptionally powerful tool for synthesizing N-arylpiperidines, which are prevalent in pharmaceuticals.[15] The reaction typically requires a palladium catalyst, a specialized phosphine ligand, and a strong base like sodium tert-butoxide.[13][15]
-
Alkylation with Alcohols (Borrowing Hydrogen): These methods use a catalyst (e.g., Iridium or Ruthenium) to temporarily oxidize a primary alcohol to an aldehyde in situ. The aldehyde then undergoes reductive amination with the piperidine, and the catalyst completes the cycle by using hydrogen from the initial oxidation for the final reduction. This offers a greener alternative using alcohols instead of alkyl halides or aldehydes.
Method Selection and Troubleshooting
| Scenario | Recommended Method | Rationale & Key Considerations |
| Simple, unhindered primary alkyl group (e.g., methyl, ethyl, benzyl) is needed. | Direct Alkylation | Straightforward, inexpensive reagents. Use a base like K₂CO₃. Monitor for potential quaternization. |
| A complex or functionalized alkyl group is being introduced from a carbonyl precursor. | Reductive Amination | Superior functional group tolerance and scope. Use NaBH(OAc)₃ for a reliable one-pot procedure. |
| Starting material is a ketone. | Reductive Amination | Direct alkylation is not an option. NaBH(OAc)₃ is ideal as it will not reduce the ketone starting material. |
| Reaction is sluggish or fails. | Troubleshooting | Direct Alkylation: Try a more reactive halide (I > Br > Cl), a more polar aprotic solvent (DMF), or higher temperature. Reductive Amination: Add catalytic acetic acid. Ensure reagents are anhydrous as NaBH(OAc)₃ is water-sensitive.[10] |
| An N-aryl piperidine is the target. | Buchwald-Hartwig Amination | The standard method for C(aryl)-N bond formation. Requires careful exclusion of oxygen.[13] |
Conclusion
The N-alkylation of piperidine derivatives is a fundamental transformation in synthetic and medicinal chemistry. Mastery of the two primary methods—direct alkylation with alkyl halides and reductive amination—provides the researcher with a robust toolkit for accessing a wide variety of N-substituted piperidine structures. Direct alkylation offers simplicity for straightforward substrates, while reductive amination with sodium triacetoxyborohydride provides unparalleled scope, selectivity, and mildness for more complex targets. By understanding the underlying mechanisms and practical considerations detailed in this guide, scientists can confidently select and execute the optimal protocol to advance their research and development goals.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
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Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]
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Wikipedia. Sodium triacetoxyborohydride. [Link]
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031. [Link]
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Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthetic Communications, 23(6), 789-795. [Link]
-
ResearchGate. (2022). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]
-
Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]
-
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]
-
Chen, Z., et al. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Organic Letters. [Link]
-
Nolan, S. P., et al. (Date not available). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
-
Lazny, R., & Nodzewska, A. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4968. [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine? [Link]
-
Synfacts. (2019). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Synfacts, 15(11), 1222. [Link]
-
Matassini, C., Clemente, F., & Goti, A. (2018). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. European Journal of Organic Chemistry, 2018(3-4), 284-295. [Link]
-
American Chemical Society. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Pharmacology & Translational Science. [Link]
-
ResearchGate. (2019). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. [Link]
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Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. Master's Thesis, Old Dominion University. [Link]
-
Scola, M., et al. (2023). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]
-
ACS Green Chemistry Institute. (2022). Buchwald-Hartwig Amination. Reagent Guides. [Link]
-
House, H. O., Tefertiller, B. A., & Pitt, C. G. (1966). Stereochemistry of the N-Alkylation of 4-t-Butylpiperidine Derivatives. The Journal of Organic Chemistry, 31(4), 1073–1078. [Link]
- Google Patents. (1982).
-
MacMillan, D. W. C., et al. (2019). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. PMC. [Link]
-
OC Lectures. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]
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Application of 3-(3-Ethoxyphenoxy)piperidine in Neuroscience Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the potential applications and experimental protocols for the novel compound 3-(3-Ethoxyphenoxy)piperidine in the field of neuroscience. While direct experimental data for this specific molecule is not extensively published, its structural similarity to a well-researched class of phenoxyalkylpiperidines allows for informed extrapolation of its likely biological target and utility. This document synthesizes established methodologies for potent sigma-1 (σ1) receptor ligands, providing a robust framework for the investigation of this compound as a modulator of this important therapeutic target.
The σ1 receptor is an intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[1] It plays a crucial role in regulating a multitude of cellular functions, including calcium homeostasis, oxidative stress responses, and neuronal plasticity, making it a compelling target for the treatment of various neurodegenerative and psychiatric disorders.[2][3] The phenoxyalkylpiperidine scaffold has been identified as a key pharmacophore for high-affinity σ1 receptor ligands, with many exhibiting potent agonist activity.[2][3]
Part 1: Scientific Rationale and Mechanism of Action
The Sigma-1 Receptor: A Key Modulator of Neuronal Health
The σ1 receptor is a unique, ligand-operated intracellular chaperone that modulates the function of various client proteins, including ion channels and G-protein coupled receptors.[4] Under basal conditions, it is complexed with the binding immunoglobulin protein (BiP), another ER chaperone.[4] Upon ligand binding, the σ1 receptor dissociates from BiP and can translocate to other intracellular compartments to interact with its client proteins.[1]
Activation of the σ1 receptor has been shown to confer neuroprotection through multiple mechanisms:
-
Modulation of Calcium Signaling: The σ1 receptor regulates the exchange of calcium between the ER and mitochondria, a critical process for maintaining cellular energy homeostasis and preventing excitotoxicity.[5][6]
-
Attenuation of Oxidative Stress: By stabilizing mitochondrial function and reducing the production of reactive oxygen species, σ1 receptor agonists can protect neurons from oxidative damage.[5]
-
Promotion of Neurotrophic Factors: Activation of the σ1 receptor can enhance the signaling of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), promoting neuronal survival and synaptic plasticity.[4]
-
Anti-inflammatory Effects: σ1 receptor agonists can modulate microglial activation, thereby reducing neuroinflammation, a common feature of many neurodegenerative diseases.[5]
This compound as a Putative Sigma-1 Receptor Agonist
Based on structure-activity relationship (SAR) studies of phenoxyalkylpiperidines, this compound possesses the key structural features for high-affinity σ1 receptor binding.[2][3] The piperidine moiety serves as the basic amine essential for interaction with the receptor's binding pocket, while the ethoxyphenoxy group provides the necessary hydrophobic interactions.[1][4] It is hypothesized that this compound will act as a σ1 receptor agonist, initiating the downstream signaling cascades that lead to neuroprotective effects.
Part 2: Experimental Protocols
The following protocols are adapted from established methods for characterizing phenoxyalkylpiperidine-based σ1 receptor ligands. These provide a validated starting point for the investigation of this compound.
Protocol 1: In Vitro Sigma-1 Receptor Binding Assay
This protocol determines the binding affinity (Ki) of this compound for the σ1 receptor using a competitive radioligand binding assay.
Materials:
-
Guinea pig brain membranes (as a source of σ1 receptors)
-
[³H]-(+)-Pentazocine (radioligand)
-
Haloperidol (for determining non-specific binding)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
This compound stock solution (in DMSO)
-
96-well microplates
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize guinea pig brains in ice-cold Tris-HCl buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of Tris-HCl buffer
-
25 µL of [³H]-(+)-Pentazocine (final concentration ~1-5 nM)
-
25 µL of either:
-
Buffer (for total binding)
-
Haloperidol (10 µM final concentration, for non-specific binding)
-
Varying concentrations of this compound (for competition binding)
-
-
100 µL of the membrane suspension.
-
-
Incubation: Incubate the plates at 37°C for 90 minutes.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Expected Outcome: This assay will provide the binding affinity of this compound for the σ1 receptor. Based on data from similar compounds, a Ki value in the nanomolar range is anticipated.[2]
Protocol 2: In Vivo Assessment of Anti-Amnesic Effects
This protocol evaluates the potential of this compound to reverse memory deficits in a mouse model of amnesia induced by the NMDA receptor antagonist, dizocilpine (MK-801).
Materials:
-
Male C57BL/6J mice
-
This compound solution (in saline with 1% Tween 80)
-
Dizocilpine (MK-801) solution (in saline)
-
Novel object recognition (NOR) apparatus
-
Spontaneous alternation T-maze
Procedure (Novel Object Recognition):
-
Habituation: Allow mice to freely explore the empty NOR arena for 10 minutes on two consecutive days.
-
Acquisition Phase: On day 3, place two identical objects in the arena and allow the mouse to explore for 10 minutes.
-
Treatment: Immediately after the acquisition phase, administer this compound (e.g., 0.1-10 mg/kg, i.p.) or vehicle. Thirty minutes later, administer dizocilpine (e.g., 0.1 mg/kg, i.p.) or vehicle.
-
Retention Phase: Twenty-four hours after the acquisition phase, place one familiar object and one novel object in the arena and allow the mouse to explore for 5 minutes.
-
Data Analysis: Record the time spent exploring each object. Calculate the discrimination index (DI) as (Time with novel object - Time with familiar object) / (Total exploration time). A higher DI indicates better memory.
Expected Outcome: It is anticipated that dizocilpine will induce a significant memory deficit (reduced DI). Treatment with this compound is expected to dose-dependently reverse this deficit, indicating its anti-amnesic properties, likely mediated by its agonist activity at the σ1 receptor.[2][3]
Part 3: Data Presentation and Visualization
Table 1: Comparative Binding Affinities of Phenoxyalkylpiperidine Analogs
| Compound | R | Linker | Ki (σ1, nM) | Selectivity (σ1 vs σ2) | Reference |
| Lead Compound 1a | 4-Cl | Ethyl | 0.86 | 278-fold | [2] |
| Lead Compound 1b | 4-OCH3 | Ethyl | 0.89 | 191-fold | [2] |
| This compound | 3-OC2H5 | - | Hypothesized <10 nM | Hypothesized >100-fold | N/A |
Data for this compound is hypothetical and based on SAR of related compounds.
Diagrams
Caption: Proposed mechanism of action for this compound.
Sources
- 1. ricerca.uniba.it [ricerca.uniba.it]
- 2. Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DEVELOPMENT OF PHENOXYALKYLPIPERIDINES AS HIGH-AFFINITY SIGMA-1 (s1) RECEPTOR LIGANDS WITH POTENT ANTI-AMNESIC ACTIVITY [ricerca.uniba.it]
- 6. re.public.polimi.it [re.public.polimi.it]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3-Ethoxyphenoxy)piperidine
Welcome to the technical support guide for the synthesis of 3-(3-Ethoxyphenoxy)piperidine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. Our goal is to provide you with the causal understanding and actionable protocols necessary to optimize your reaction outcomes, ensuring high purity and yield.
Overview of the Primary Synthetic Route
The most prevalent and reliable method for synthesizing this compound is via a nucleophilic substitution reaction, typically a Williamson ether synthesis or a Mitsunobu reaction. The Williamson approach involves the O-alkylation of 3-ethoxyphenol with an activated N-protected 3-hydroxypiperidine derivative. A common variation uses an N-Boc-protected 3-hydroxypiperidine, which is first converted to a better leaving group (e.g., a tosylate or mesylate) before reacting with the sodium salt of 3-ethoxyphenol.
A generalized N-Boc protected pathway is illustrated below:
Caption: Competing O- vs. C-alkylation pathways for the phenoxide ion.
Q3: My final product is contaminated with N-alkylated or dimeric piperidine species. How are these formed?
A3: This issue points to problems with the N-Boc protecting group or reaction stoichiometry.
The tert-butoxycarbonyl (Boc) group is used to prevent the piperidine nitrogen from acting as a nucleophile. [1]If this group is prematurely cleaved or if the piperidine is unprotected, several side reactions can occur.
-
N-Alkylation of Starting Material: If unprotected 3-hydroxypiperidine is present, its nitrogen can compete with the phenoxide in attacking the activated piperidine (R-OTs), leading to a piperidine dimer.
-
Causes of Premature Deprotection: The Boc group is generally stable but can be cleaved under strongly acidic conditions or at high temperatures.
-
Troubleshooting:
-
Ensure no acidic contaminants are present in your reagents or solvents.
-
Avoid excessive heating (>100-110 °C) during the etherification step.
-
Confirm the integrity of your N-Boc-3-hydroxypiperidine starting material by NMR before use.
-
-
-
Final Deprotection Step Issues: During the final acid-mediated deprotection (e.g., with TFA or HCl), the newly liberated secondary amine is nucleophilic. If any unreacted electrophiles remain, N-alkylation can occur.
-
Troubleshooting:
-
Ensure the etherification reaction has gone to completion before initiating deprotection. Purify the N-Boc protected intermediate if necessary.
-
After deprotection and neutralization, promptly isolate the product to prevent degradation or side reactions.
-
-
Q4: I am considering using a Mitsunobu reaction instead. What are the common side products in that case?
A4: The Mitsunobu reaction is an excellent alternative, especially for sterically hindered substrates, but it has its own set of potential byproducts. [2] The reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD or DIAD to activate the alcohol for Sₙ2 displacement by the phenol. [3][4]
-
Triphenylphosphine Oxide (TPPO) and Hydrazide: These are the primary stoichiometric byproducts of the Mitsunobu reaction and their removal is a major purification challenge.
-
Mitigation: Purification often requires careful column chromatography. Sometimes, TPPO can be crashed out of a nonpolar solvent like diethyl ether or hexanes.
-
-
Azodicarboxylate Adduct: If the nucleophile (the phenoxide) is not sufficiently acidic or nucleophilic, the azodicarboxylate can sometimes act as the nucleophile itself, leading to an undesired adduct. [3] * Mitigation: This is less common with phenols as they are generally acidic enough (pKa ~10) to effectively participate in the reaction. [4]Ensure slow addition of the DEAD/DIAD at 0 °C to control the reaction.
Summary of Common Side Products and Mitigation Strategies
| Side Product | Identification (Expected Analytical Signature) | Root Cause | Recommended Mitigation Strategy |
| C-Alkylated Isomer | Same Mass (MS). Different aromatic region in ¹H NMR (loss of symmetry). | Reaction in protic solvents; high temperature. | Use a polar aprotic solvent (DMF, DMSO). Maintain moderate reaction temperature (60-80 °C). [5] |
| Piperidine Dimer | Higher Mass (MS). Complex aliphatic region in NMR. | Premature N-Boc deprotection or use of unprotected piperidine. | Ensure full N-protection of starting material. Avoid acidic contaminants and excessive heat. |
| Unreacted Phenol | Lower Rf on TLC. Characteristic phenol peaks in NMR. | Incomplete deprotonation (weak base, water). | Use a strong base (NaH). Ensure anhydrous conditions. [6] |
| TPPO / Hydrazide | High Rf on TLC (TPPO). Difficult to remove from product. | Stoichiometric byproducts of Mitsunobu reaction. | Careful column chromatography. Crystallization/precipitation from nonpolar solvents. |
Recommended Protocol: Williamson Ether Synthesis
This protocol is designed to minimize the formation of the side products discussed above.
Step 1: Activation of N-Boc-3-hydroxypiperidine
-
Dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM, 5 mL/mmol) and cool to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq) dissolved in minimal DCM.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Workup: Quench with water, separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-3-(tosyloxy)piperidine. This intermediate is often used directly in the next step without further purification.
Step 2: Ether Formation
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.5 eq, 60% dispersion in mineral oil). Wash the NaH with anhydrous hexanes to remove the oil, then carefully decant the hexanes.
-
Add anhydrous DMF (4 mL/mmol) and cool the suspension to 0 °C.
-
Slowly add a solution of 3-ethoxyphenol (1.2 eq) in anhydrous DMF. Stir at 0 °C for 30 minutes, allowing hydrogen gas to evolve.
-
Add a solution of N-Boc-3-(tosyloxy)piperidine (1.0 eq) from Step 1 in anhydrous DMF.
-
Warm the reaction mixture to 70 °C and stir for 12-18 hours, monitoring by TLC.
-
Workup: Cool to room temperature and cautiously quench the reaction by the slow addition of water. Extract the mixture with ethyl acetate (3x). Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude N-Boc protected product by silica gel chromatography.
Step 3: N-Boc Deprotection
-
Dissolve the purified N-Boc-3-(3-ethoxyphenoxy)piperidine (1.0 eq) in DCM (3 mL/mmol). [1]2. Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours until TLC indicates complete removal of the Boc group. [1]3. Concentrate the reaction mixture under reduced pressure.
-
Workup: Dissolve the residue in DCM and wash with saturated NaHCO₃ solution until the aqueous layer is basic (pH > 8). Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to yield the final product, this compound.
References
-
Richard, J. P., et al. (2003). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. Journal of the American Chemical Society. Available at: [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Mitsunobu reaction. Wikipedia. Available at: [Link]
-
Cisneros, A., et al. (2015). Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride. ResearchGate. Available at: [Link]
-
The Williamson Ether Synthesis. University of Missouri-St. Louis. Available at: [Link]
-
N-Hydroxypiperidine. Wikipedia. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Williamson Ether synthesis. Reddit r/OrganicChemistry. Available at: [Link]
-
Ashenhurst, J. Mitsunobu Reaction. Master Organic Chemistry. Available at: [Link]
-
Synthesis of 3-(3-Methoxyphenyl)piperidine. PrepChem.com. Available at: [Link]
-
N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. Available at: [Link]
-
Phenol ether. Wikipedia. Available at: [Link]
-
Phenolates- O-alkylation and C-alkylation. PharmaXChange.info. Available at: [Link]
- Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine. Google Patents.
-
Stark, L. M., et al. (1998). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? Reddit r/chemistry. Available at: [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit r/Chempros. Available at: [Link]
-
Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]
-
Williamson Ether Synthesis Reaction Mechanism. YouTube. Available at: [Link]
-
Mitsunobu Reaction - Common Conditions. Organic Chemistry Data. Available at: [Link]
-
C- or O-Alkylation? ChemistryViews. Available at: [Link]
-
Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. ResearchGate. Available at: [Link]
-
Khan, I., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. Available at: [Link]
-
3-[(2-Ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. ACS Publications. Available at: [Link]
-
General strategy for the synthesis of piperidine derivatives. ResearchGate. Available at: [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for Piperidine N-Alkylation
Welcome to the Technical Support Center for optimizing the N-alkylation of piperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges and enhance the success of your synthetic endeavors. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide
This section is structured to address specific issues you may encounter during the N-alkylation of piperidines, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: My N-alkylation reaction is showing low to no conversion of the starting material. What are the likely causes and how can I improve the yield?
Answer: Low or no product yield in piperidine N-alkylation can stem from several factors, ranging from reagent reactivity to suboptimal reaction conditions. A systematic evaluation of the following aspects is crucial for troubleshooting.
-
Low Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent is paramount. Reactivity follows the general trend: Iodides > Bromides > Chlorides.[1][2][3] If you are using an alkyl chloride or bromide with a sluggish reaction, consider switching to the corresponding alkyl iodide to increase the reaction rate.[1][4] For less reactive alkylating agents, increasing the reaction temperature can also be beneficial.[1][5] The addition of a catalytic amount of potassium iodide can facilitate reactions with less reactive alkyl bromides or chlorides.[1]
-
Inappropriate Base Selection: The base plays a critical role in neutralizing the acid generated during the reaction (e.g., HBr, HCl), which would otherwise protonate the piperidine, rendering it non-nucleophilic.[4]
-
For standard alkylations, inorganic bases like potassium carbonate (K₂CO₃) or potassium bicarbonate (KHCO₃) are often effective.[1][6]
-
If side reactions are a concern, a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA or Hünig's base) is a good choice.[1][4]
-
In cases where the piperidine nitrogen is not very nucleophilic, a stronger base like sodium hydride (NaH) may be necessary, but this requires strictly anhydrous conditions as it reacts violently with water.[1]
-
-
Poor Solubility of Reagents: For the reaction to proceed efficiently, all reactants should be reasonably soluble in the chosen solvent.[1] If you are using an insoluble base like potassium carbonate in a solvent such as acetone, the reaction rate may be slow.[1][7] Switching to a more polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) can improve solubility and accelerate the reaction.[1][4]
-
Steric Hindrance: Bulky substituents on either the piperidine ring or the alkylating agent can significantly slow down the reaction rate by impeding the nucleophilic attack.[2][4] In such cases, increasing the reaction temperature or extending the reaction time is often necessary.[2][4]
-
Reaction Not Reaching Completion: It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] If the reaction stalls, consider increasing the temperature or allowing for a longer reaction time.[1]
Issue 2: Formation of Quaternary Ammonium Salt (Over-alkylation)
Question: My reaction is producing a significant amount of a water-soluble byproduct, which I suspect is the quaternary ammonium salt. How can I prevent this over-alkylation?
Answer: Over-alkylation is a common side reaction where the desired N-alkylpiperidine (a tertiary amine) reacts further with the alkylating agent to form a quaternary ammonium salt.[8] This is particularly problematic with highly reactive alkylating agents like methyl iodide or benzyl bromide.[8] The N-alkylated piperidine product is often more nucleophilic than the starting secondary amine, making it susceptible to a second alkylation.[8][9]
Here are strategies to minimize the formation of this undesired byproduct:
-
Control Stoichiometry: Use the piperidine as the limiting reagent or in a slight excess relative to the alkylating agent.[1] A common approach is to use 1.1 to 1.2 equivalents of piperidine for every 1 equivalent of the alkylating agent.[4]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture, for instance, with a syringe pump, helps to maintain a low concentration of the alkylating agent, which favors mono-alkylation.[1][4][6][8]
-
Lower Reaction Temperature: Running the reaction at a lower temperature can decrease the rate of the second alkylation step.[1][4]
-
Alternative Synthetic Routes: Consider reductive amination as an alternative to direct alkylation. This method involves reacting the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ.[1][8] Reductive amination is less prone to over-alkylation.[1][8] Sodium triacetoxyborohydride is a commonly used reducing agent for this purpose.[8]
Issue 3: Difficulty in Product Purification
Question: I am struggling to isolate my desired N-alkylated piperidine from the reaction mixture. What are some effective purification strategies?
Answer: Purification of N-alkylated piperidines can be challenging due to the basic nature of the product and the potential for closely related impurities.
-
Acid-Base Extraction: This is a powerful technique for separating basic compounds like piperidines from neutral or acidic impurities.[10] By adjusting the pH of the aqueous phase, you can selectively move your product between the organic and aqueous layers.
-
Chromatography: Flash column chromatography on silica gel is a standard method for purifying N-alkylated piperidines. However, the basicity of the product can lead to tailing on the silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 1-2%), can be added to the eluent.
-
Distillation: For liquid products, distillation can be an effective purification method, especially for removing non-volatile impurities.
-
Crystallization: If your product is a solid, crystallization can be an excellent way to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What is the best choice of solvent for N-alkylation of piperidines?
Polar aprotic solvents are generally preferred for N-alkylation reactions as they can accelerate SN2 reactions.[4][9] Acetonitrile (ACN), dimethylformamide (DMF), and acetone are common choices.[1][4][9] The choice of solvent can significantly impact reaction rates and should be selected based on the solubility of the reactants and the desired reaction temperature.[4]
Q2: Which base should I choose for my reaction?
The choice of base is critical and depends on the specific substrates and reaction conditions.[1]
| Base | Type | Use Case | Considerations |
| Potassium Carbonate (K₂CO₃) | Inorganic | General purpose, cost-effective. | Can have low solubility in some organic solvents.[1] |
| Sodium Bicarbonate (NaHCO₃) | Inorganic | Mild base for sensitive substrates. | May not be strong enough for all reactions.[1] |
| N,N-Diisopropylethylamine (DIPEA) | Organic, non-nucleophilic | Prevents side reactions where the base could act as a nucleophile.[1] | More expensive than inorganic bases.[1] |
| Sodium Hydride (NaH) | Strong, non-nucleophilic | For less nucleophilic piperidines or when a very strong base is required.[1] | Reacts violently with water; requires anhydrous conditions.[1] |
Q3: Is it necessary to run the reaction under an inert atmosphere?
While not always mandatory, it is good practice to perform N-alkylation reactions under an inert atmosphere (e.g., nitrogen or argon).[1] This is particularly important when using moisture-sensitive reagents like sodium hydride or if your reactants or products are susceptible to oxidation.[1]
Q4: What are some alternative methods for the N-alkylation of piperidines?
Besides direct alkylation with alkyl halides, other effective methods include:
-
Reductive Amination: This involves the reaction of the piperidine with an aldehyde or ketone, followed by in situ reduction.[1][8] It is highly selective for mono-alkylation.[1]
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction, more commonly used for N-arylation but can be adapted for alkylation.[1]
-
Reaction with Alcohols (Borrowing Hydrogen): This catalytic method uses an alcohol as the alkylating agent.[1]
Visual Guides and Workflows
Decision-Making Workflow for Troubleshooting Low Yield
Caption: A troubleshooting guide for low yield issues.
Strategies to Prevent Over-alkylation
Caption: A guide to preventing over-alkylation.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide using K₂CO₃
-
To a round-bottom flask equipped with a magnetic stir bar, add piperidine (1.0 equivalent) and the chosen anhydrous solvent (e.g., acetonitrile or DMF) to achieve a concentration of approximately 0.1-0.5 M.
-
Add finely powdered and dried potassium carbonate (1.5-2.0 equivalents).
-
Stir the suspension at room temperature under an inert atmosphere (e.g., nitrogen).
-
Slowly add the alkyl halide (1.0-1.1 equivalents) to the stirred mixture.[11] For highly reactive alkylating agents, consider adding it dropwise via a syringe pump.[6]
-
Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, it can be heated.[6]
-
Upon completion, cool the reaction to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can then be purified by acid-base extraction, column chromatography, or distillation.
Protocol 2: N-Alkylation via Reductive Amination
-
To a dry round-bottom flask under an inert atmosphere, add the piperidine (1.0 equivalent), the aldehyde or ketone (1.1 equivalents), and an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture in one portion.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography).
References
- Technical Support Center: Optimizing N-Alkylation of Piperidines - Benchchem.
- Technical Support Center: Preventing Over-Alkylation of Piperidine Derivatives - Benchchem.
- common challenges in working with piperidine-based compounds - Benchchem.
- "optimizing reaction conditions for N-alkylation of amines" - Benchchem.
-
Procedure for N-alkylation of Piperidine? - ResearchGate. Available at: [Link]
- Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine - Benchchem.
- troubleshooting low conversion in N-alkylation of secondary amines - Benchchem.
-
Alkylation of Amines, Part 1: with Alkyl Halides - YouTube. Available at: [Link]
- Optimizing reaction conditions for N-alkylation of diethylamine - Benchchem.
- Application Notes & Protocols: Purification Techniques for Piperidine Derivatives - Benchchem.
-
Difficulties with N-Alkylations using alkyl bromides : r/Chempros - Reddit. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 3-(3-Ethoxyphenoxy)piperidine
Welcome to the technical support center for the purification of crude 3-(3-Ethoxyphenoxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable piperidine derivative. Our approach is rooted in established chemical principles and field-proven insights to ensure you can achieve the desired purity for your downstream applications.
Introduction to Purification Challenges
This compound is a heterocyclic amine whose purification can be complicated by the presence of unreacted starting materials, reaction byproducts, and degradation products. The selection of an appropriate purification strategy is critically dependent on the physical state of your crude product (whether it is an oil or a solid) and the nature of the impurities. This guide provides a systematic approach to troubleshooting common purification issues.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Initial Characterization
Question: My crude product is an oil/solid. Where do I start?
Answer: The physical state of your crude product is the first critical piece of information for determining the appropriate purification strategy.
-
If your product is a solid: You have the potential advantage of using crystallization, which can be a highly effective and scalable purification method.
-
If your product is an oil: You will likely need to rely on chromatography or distillation. It may also be beneficial to attempt to form a salt of your compound, which is often a crystalline solid.
A simple workflow to guide your initial decision-making process is outlined below.
How to remove pyridine impurity from piperidine synthesis
Welcome to the Technical Support Center for piperidine synthesis and purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with removing pyridine from piperidine, a crucial step in obtaining high-purity material for your research and development endeavors.
Introduction
The catalytic hydrogenation of pyridine is a cornerstone for the synthesis of the piperidine scaffold, a prevalent motif in a vast number of pharmaceuticals.[1][2] However, a persistent challenge in this synthesis is the removal of unreacted pyridine. The formation of a constant-boiling azeotropic mixture between piperidine and pyridine renders simple fractional distillation ineffective for achieving high purity.[3][4] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address this critical purification step.
Troubleshooting Guide & FAQs
Q1: Why is my distilled piperidine still contaminated with pyridine?
This is a common issue stemming from the formation of an azeotrope between piperidine and pyridine.[5] At atmospheric pressure, this mixture, consisting of approximately 92% piperidine and 8% pyridine by weight, boils at a constant temperature of about 106.1°C, preventing further separation by standard distillation.[3][4]
Troubleshooting Steps:
-
Confirm Azeotrope Formation: If your distillation consistently yields a product with around 8% pyridine, you are likely isolating the azeotrope.
-
Employ Alternative Purification Methods: Simple distillation will not suffice. You must break the azeotrope using the methods detailed below.
Q2: How can I effectively remove the pyridine impurity?
There are two primary, highly effective strategies to overcome the azeotropic limitation: azeotropic distillation with an entrainer and chemical separation via salt formation.
-
Azeotropic Distillation: By introducing a third component (an entrainer) such as water, the relative volatilities of piperidine and pyridine are altered, allowing for separation.[3][6]
-
Chemical Separation (Salt Formation): This is often the more robust method. Piperidine is a significantly stronger base than pyridine, allowing for selective reaction with carbon dioxide (CO₂) to form a solid piperidine carbonate, which can be easily separated by filtration.[5]
Q3: My piperidine has a yellow tint. What causes this and how can I fix it?
A yellow discoloration is typically indicative of oxidation products.[3] While these may not interfere with all applications, for high-purity requirements, removal is necessary.
Troubleshooting Steps:
-
Purification: Distillation is the most effective method for removing these colored impurities.[3]
-
Prevention: To prevent re-oxidation, store purified piperidine under an inert atmosphere (e.g., nitrogen or argon) and protect it from light and heat.[3]
Q4: I've noticed solid crystals forming in my piperidine, especially when stored in a solution like DMF. What are they?
This can be due to a few factors:
-
Salt Formation with Atmospheric CO₂: As a base, piperidine can react with carbon dioxide from the air to form piperidine carbonate, which may precipitate out of solution.[3]
-
Reaction with Acidic Vapors: If stored near acidic reagents, piperidine can form solid salts like piperidine hydrochloride.[3]
-
Low-Temperature Crystallization: Piperidine has a melting point of -13 °C, so if stored at low temperatures, it can solidify.
Troubleshooting Steps:
-
Warm the Solution: If low temperature is the cause, gently warming the solution to room temperature should redissolve the piperidine.[3]
-
Inert Atmosphere Storage: To prevent carbonate formation, store under an inert gas.
-
Isolate from Acids: Store piperidine away from acidic compounds.
Q5: How do I remove water from my piperidine?
Water is a common impurity, particularly after aqueous workup steps.
Troubleshooting Steps:
-
Drying Agents: Before distillation, dry the piperidine over solid potassium hydroxide (KOH) pellets.[3] Other drying agents like calcium hydride or sodium can also be used.[3]
Purification Protocols
Protocol 1: Purification of Piperidine via Carbonate Salt Formation
This method is highly effective for removing pyridine impurities.
Experimental Workflow:
Caption: Workflow for Piperidine Purification via Salt Formation.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude piperidine containing pyridine in a suitable organic solvent.
-
Salt Formation: Bubble carbon dioxide (CO₂) gas through the solution. Piperidine, being the more basic amine, will selectively react to form solid piperidine carbonate, while pyridine remains in the solution.[5]
-
Precipitation: Cool the mixture to between 10°C and 20°C to ensure the complete precipitation of the piperidine carbonate.[3]
-
Filtration: Filter the solid piperidine carbonate from the solution. The pyridine will remain in the filtrate.[3][4]
-
Liberation of Piperidine: Suspend the filtered piperidine carbonate in water and add a strong base, such as sodium hydroxide, to liberate the free piperidine.[3]
-
Extraction: Extract the liberated piperidine into a suitable organic solvent like diethyl ether or dichloromethane.[3]
-
Drying and Distillation: Dry the organic extract over a suitable drying agent (e.g., solid KOH), filter, and then distill to obtain pure piperidine.[3]
Protocol 2: Drying and Distillation of Piperidine
This protocol is for the final purification step to remove water and other non-azeotropic impurities.
Experimental Workflow:
Caption: Logic for separating piperidine from pyridine impurity.
References
-
DTIC. Piperidine Synthesis. [Link]
- Google Patents.
-
Organic Chemistry Portal. Piperidine synthesis. [Link]
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Canadian Science Publishing. A New Synthesis of Piperidine. [Link]
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PMC - PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
- Google Patents.
-
Ataman Kimya. PIPERIDINE. [Link]
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- 6. US2363158A - Process for the purification of piperidine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-(3-Ethoxyphenoxy)piperidine
Welcome to the technical support center for the synthesis of 3-(3-ethoxyphenoxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthetic outcomes. Our approach is grounded in mechanistic principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.
I. Overview of Synthetic Strategies
The synthesis of this compound typically involves the formation of an ether linkage between a 3-hydroxypiperidine derivative and a 3-ethoxyphenol derivative, or a related C-N coupling reaction. The primary routes for this transformation include the Williamson ether synthesis, the Mitsunobu reaction, and copper- or palladium-catalyzed cross-coupling reactions like the Ullmann condensation and Buchwald-Hartwig amination. The choice of strategy often depends on the starting materials' availability, cost, and the desired scale of the reaction.
Below is a workflow diagram illustrating the decision-making process for selecting a synthetic route.
Caption: Decision workflow for selecting a synthetic route.
II. Troubleshooting Common Synthesis Issues
This section addresses specific problems you may encounter during the synthesis of this compound, categorized by the synthetic method.
A. Williamson Ether Synthesis
The Williamson ether synthesis is a classical and often cost-effective method involving the reaction of an alkoxide with an alkyl or aryl halide.[1] For this synthesis, it typically involves deprotonating N-protected 3-hydroxypiperidine followed by reaction with a suitable 3-ethoxyphenyl halide or sulfonate.
Question 1: My reaction yield is low, and I observe the formation of an alkene byproduct. What is happening and how can I fix it?
Answer: This is a classic issue where the E2 elimination pathway is competing with the desired SN2 substitution.[2] The alkoxide of 3-hydroxypiperidine is a strong base, which can abstract a proton from the alkyl halide, leading to an alkene. This is particularly problematic with secondary and tertiary alkyl halides.
Troubleshooting Steps:
-
Re-evaluate Your Substrates: The Williamson synthesis works best with primary alkyl halides.[2][3] If your synthesis allows, ensure the less sterically hindered partner is the alkyl halide.
-
Lower the Reaction Temperature: Elimination reactions generally have a higher activation energy than substitution reactions.[2] Running your reaction at a lower temperature will favor the SN2 pathway.
-
Choice of Base: While a strong base is needed to form the piperidin-3-oxide, using a bulky, non-nucleophilic base for deprotonation, followed by the addition of the electrophile at a controlled, low temperature, can improve the yield of the ether.
-
Solvent Selection: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the alkoxide, leaving a more reactive "naked" alkoxide nucleophile, which can enhance the rate of the SN2 reaction.[2]
| Parameter | Recommendation for SN2 | Rationale |
| Alkyl Halide | Primary > Secondary >> Tertiary | Minimizes steric hindrance and the competing E2 elimination reaction.[2] |
| Temperature | Lower (e.g., 0 °C to RT) | Favors the substitution pathway which has a lower activation energy.[2] |
| Base | NaH, KH | Strong, non-nucleophilic bases that efficiently generate the alkoxide.[2] |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents enhance the nucleophilicity of the alkoxide.[2] |
Question 2: I am using a 3-ethoxyphenolic substrate and I am getting C-alkylation on the aromatic ring in addition to the desired O-alkylation. How can I improve the selectivity?
Answer: Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen (O-alkylation) to form the ether or at the aromatic ring (C-alkylation), typically at the ortho or para positions.[2] The selectivity is highly dependent on the reaction conditions.
Troubleshooting Steps:
-
Solvent Choice is Critical: To favor O-alkylation, use polar aprotic solvents like DMF or DMSO. These solvents effectively solvate the counter-ion of the phenoxide, leaving the oxygen atom as the more accessible and reactive nucleophilic site. In contrast, protic solvents can hydrogen-bond with the oxygen, making it less nucleophilic and promoting C-alkylation.[2]
-
Counter-ion Effect: The nature of the cation can influence the O/C alkylation ratio. Larger, softer cations (like cesium or potassium) tend to favor O-alkylation more than smaller, harder cations (like lithium or sodium).
B. Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for converting alcohols into a variety of functional groups, including ethers, with inversion of stereochemistry.[4] It involves the use of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5][6]
Question 3: My Mitsunobu reaction is sluggish or stalls completely. What are the likely causes?
Answer: A stalled Mitsunobu reaction can be due to several factors, including reagent quality, steric hindrance, and the pKa of the nucleophile.
Troubleshooting Steps:
-
Reagent Quality: DEAD and DIAD are sensitive to moisture and can degrade over time. Use freshly opened or purified reagents. Triphenylphosphine can also oxidize to triphenylphosphine oxide.
-
Order of Addition: The standard protocol involves adding the azodicarboxylate dropwise to a cooled solution of the alcohol, nucleophile (3-ethoxyphenol), and PPh₃.[4] In some cases, pre-forming the betaine by adding the azodicarboxylate to PPh₃ first, followed by the alcohol and then the phenol, can improve results.[4]
-
Acidity of the Nucleophile: The Mitsunobu reaction works best with nucleophiles having a pKa of less than 13.[4] 3-Ethoxyphenol is sufficiently acidic for this reaction.
-
Steric Hindrance: Significant steric bulk around the alcohol or the nucleophile can impede the reaction.
-
Solvent: Anhydrous THF or diethyl ether are the most common solvents. Ensure your solvent is completely dry.[4]
Caption: Troubleshooting guide for a stalled Mitsunobu reaction.
C. Ullmann and Buchwald-Hartwig Cross-Coupling Reactions
These are powerful, metal-catalyzed methods for forming C-O and C-N bonds. The Ullmann condensation typically uses a copper catalyst, often at high temperatures, while the Buchwald-Hartwig amination employs a palladium catalyst and is generally conducted under milder conditions.[7][8]
Question 4: I am attempting a copper-catalyzed Ullmann coupling, but the reaction is giving low yields and requires harsh conditions. Are there ways to improve this?
Answer: Traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper, which can limit their applicability.[7] Modern variations have significantly improved the scope and mildness of this reaction.
Troubleshooting Steps:
-
Catalyst System: Instead of copper powder, consider using soluble copper(I) salts like CuI, CuBr, or CuOTf. The addition of a ligand, such as a diamine or an amino acid, can significantly accelerate the reaction and allow for lower reaction temperatures.
-
Base and Solvent: A strong base is typically required. K₂CO₃ or Cs₂CO₃ are common choices. High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are traditionally used, but some modern protocols work in solvents like toluene or dioxane with the right ligand.[7]
-
Substrate Activation: The aryl halide's reactivity is crucial. Aryl iodides are more reactive than bromides, which are more reactive than chlorides. Electron-withdrawing groups on the aryl halide can also increase its reactivity.[7]
Question 5: My Buchwald-Hartwig amination is not proceeding cleanly, and I am having issues with catalyst deactivation. What should I consider?
Answer: The success of a Buchwald-Hartwig reaction is highly dependent on the choice of ligand, base, and the exclusion of oxygen.
Troubleshooting Steps:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands are generally required. For C-N coupling with piperidine, ligands like XPhos, SPhos, or RuPhos are often effective.
-
Base Selection: A non-nucleophilic, sterically hindered base is typically used to promote the reaction while avoiding side reactions. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.
-
Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that your solvents are properly degassed.
-
Precatalyst: Using a stable palladium(II) precatalyst that is easily reduced in situ to the active palladium(0) species can improve reproducibility.
III. Experimental Protocols
Protocol 1: Williamson Ether Synthesis of N-Boc-3-(3-ethoxyphenoxy)piperidine
This protocol is a representative procedure and may require optimization for your specific setup.
-
Deprotonation: To a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DMF (0.2 M) at 0 °C under an argon atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Ether Formation: Cool the reaction mixture back to 0 °C and add a solution of 1-bromo-3-ethoxybenzene (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and cautiously quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-3-(3-ethoxyphenoxy)piperidine.
Protocol 2: Mitsunobu Reaction for this compound (N-Protected)
This protocol assumes an N-protected 3-hydroxypiperidine starting material.
-
Reaction Setup: To a solution of N-protected 3-hydroxypiperidine (1.0 eq), 3-ethoxyphenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.1 M) at 0 °C under an argon atmosphere, add DIAD or DEAD (1.5 eq) dropwise over 15-20 minutes.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography. The triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproducts can be challenging to remove. A modified workup or the use of polymer-bound reagents can simplify purification.
IV. Analytical Methods for Yield and Purity Assessment
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress.
-
High-Performance Liquid Chromatography (HPLC): Provides accurate determination of purity and can be used for quantitative analysis to determine yield when calibrated with a standard.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and any byproducts, aiding in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and intermediates.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for purity assessment, especially for volatile impurities.
V. Frequently Asked Questions (FAQs)
Q1: Which N-protecting group is best for the 3-hydroxypiperidine starting material? A1: The Boc (tert-butyloxycarbonyl) group is widely used as it is stable under the basic conditions of the Williamson synthesis and the neutral conditions of the Mitsunobu reaction. It can be readily removed under acidic conditions. The Cbz (carboxybenzyl) group is another option, removable by hydrogenolysis.
Q2: How do I prepare the 3-hydroxypiperidine precursor? A2: 3-Hydroxypiperidine can be synthesized by the hydrogenation of 3-hydroxypyridine.[10] Another method involves the cyclization of 5-halo-2-hydroxypentylamine.[11][12]
Q3: Can I use an unprotected piperidine in these reactions? A3: It is highly inadvisable. The secondary amine of the piperidine ring is nucleophilic and will compete with the hydroxyl group in O-alkylation reactions. It can also interfere with the catalyst in cross-coupling reactions. N-protection is crucial.
Q4: What are the safety precautions for using reagents like sodium hydride and DEAD/DIAD? A4: Sodium hydride is highly flammable and reacts violently with water. It should be handled under an inert atmosphere and quenched carefully. DEAD and DIAD are toxic and potential explosives; they should be handled in a well-ventilated fume hood, and exposure should be minimized. Always consult the Safety Data Sheet (SDS) for all reagents before use.
VI. References
-
CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google Patents. (URL: )
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. (URL: [Link])
-
3-[(2-Ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - American Chemical Society. (URL: [Link])
-
Piperidine Synthesis. - DTIC. (URL: [Link])
-
3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. (URL: [Link])
-
Piperidine derivatives, their preparation, and their use as medicaments - European Patent Office - Googleapis.com. (URL: )
-
Ullmann condensation - Wikipedia. (URL: [Link])
-
3-Ethoxyphenol | C8H10O2 | CID 69306 - PubChem - NIH. (URL: [Link])
-
The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (URL: [Link])
-
Ullmann Reaction - Organic Chemistry Portal. (URL: [Link])
-
Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides - ResearchGate. (URL: [Link])
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. (URL: [Link])
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - NIH. (URL: [Link])
-
US3376351A - Process for producing methoxyphenol or ethoxyphenol - Google Patents. (URL: )
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst - ResearchGate. (URL: [Link])
-
CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents. (URL: )
-
Mitsunobu Reaction - Organic Chemistry Portal. (URL: [Link])
-
Process for the preparation of 2-ethoxy-phenol - Technical Disclosure Commons. (URL: [Link])
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])
-
Williamson Ether Synthesis Reaction Mechanism - YouTube. (URL: [Link])
-
Williamson ether synthesis - Wikipedia. (URL: [Link])
-
Mitsunobu reaction - Wikipedia. (URL: [Link])
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. tdcommons.org [tdcommons.org]
- 10. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 11. CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google Patents [patents.google.com]
- 12. 3-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Preventing Oxidation of Piperidine Derivatives During Storage
Introduction:
Piperidine and its derivatives are foundational scaffolds in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals and biologically active compounds. However, the utility of these saturated heterocycles is matched by their susceptibility to oxidation, a chemical degradation process that can compromise sample purity, diminish biological efficacy, and introduce confounding variables into experimental results. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It details the mechanisms of piperidine degradation, provides field-tested protocols for prevention, and offers a structured troubleshooting framework to ensure the long-term stability and integrity of these valuable molecules.
Frequently Asked Questions (FAQs)
Q1: My piperidine derivative, initially a white solid, has turned yellow or brown during storage. What is causing this?
This discoloration is a tell-tale sign of oxidation. The nitrogen atom within the piperidine ring is susceptible to oxidation, which can lead to the formation of various degradation products, including N-oxides, enamines, and iminium ions.[1][2][3] These products are often colored and can undergo further reactions to form complex polymeric materials, resulting in the observed yellowing or browning. This process is typically initiated by atmospheric oxygen and can be significantly accelerated by exposure to light, elevated temperatures, and the presence of trace metal impurities.[4]
Q2: I stored my piperidine compound in a freezer, yet it still showed signs of degradation. Why wasn't cold storage sufficient?
While low temperatures effectively slow down the rate of chemical reactions, they do not completely prevent oxidation, especially when other contributing factors are not controlled. Oxygen present in the headspace of the storage vial can still react with the compound, albeit at a reduced rate. Furthermore, if the sample was not thoroughly dried, residual moisture can participate in or catalyze degradation pathways.[4] For robust, long-term stability, a multi-pronged strategy that combines low temperature with an inert atmosphere and protection from light is essential.[4][5]
Q3: Are all piperidine derivatives equally prone to oxidation?
No, the susceptibility to oxidation varies significantly depending on the substitution pattern of the piperidine ring:
-
N-Substituted Piperidines: Unsubstituted N-H piperidines are particularly vulnerable to oxidation as the lone pair of electrons on the nitrogen is readily available for reaction.[6]
-
Electron-Donating Groups: The presence of electron-donating substituents on the ring can increase the electron density at the nitrogen atom, making it more susceptible to oxidation.
-
Steric Hindrance: Conversely, bulky substituents near the nitrogen atom can sterically hinder the approach of oxygen or other oxidizing agents, thereby slowing the rate of degradation.
Q4: How does the choice of solvent impact the stability of my piperidine derivative in solution?
The solvent can play a critical role in the stability of a dissolved piperidine derivative. Halogenated solvents such as dichloromethane (DCM) and chloroform should be avoided for long-term storage as they can degrade over time to produce acidic byproducts like HCl, which can catalyze the decomposition of the compound.[7] Protic solvents, if not rigorously dried, can also facilitate certain degradation pathways.[4] For storage in solution, anhydrous aprotic solvents like toluene or dioxane are generally preferred, and the solution should be stored under an inert atmosphere.
Q5: What should I do if I observe small, insoluble particles in my stored solution of a piperidine derivative?
The formation of insoluble matter often indicates that the compound has undergone significant degradation, potentially leading to polymerization or the formation of insoluble byproducts. If you observe precipitates or "floaties" in your solution, the integrity of the sample is likely compromised. It is strongly recommended to re-purify the material and re-characterize it (e.g., by NMR, LC-MS) to confirm its identity and purity before any further use.
Troubleshooting Guide: Strategies for Preventing and Mitigating Oxidation
This section provides a systematic, problem-oriented approach to preventing the oxidation of your piperidine derivatives.
Issue 1: Rapid Discoloration of a Solid Compound
Root Cause Analysis: This points to significant and ongoing oxidation, most commonly caused by exposure to atmospheric oxygen and potentially exacerbated by light.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting a discolored solid piperidine derivative.
Protocol 1: Inert Gas Blanketing for Solid Samples
-
Preparation: Place the solid piperidine derivative in a clean, dry vial of appropriate size.
-
Inert Gas Setup: Use a cylinder of dry, high-purity argon or nitrogen equipped with a regulator and a long needle or cannula.
-
Purging: Insert the gas inlet needle into the vial through a septum, ensuring the needle tip is near the bottom. Insert a second, shorter exit needle to allow for the displacement of air.
-
Flow: Pass a gentle stream of inert gas through the vial for 1-2 minutes for a standard 1-dram vial. The gentle flow will displace the atmospheric gases.
-
Sealing: While maintaining the inert gas flow, remove the exit needle first, followed by the inlet needle. Immediately cap the vial tightly.
-
Parafilm: For an additional barrier against atmospheric intrusion, wrap the cap-vial interface with Parafilm®.
-
Storage: Store the sealed vial at the recommended temperature (see table below), protected from light.[8]
Issue 2: Degradation of a Piperidine Derivative in Solution
Root Cause Analysis: Degradation in solution is often a multi-factorial problem involving dissolved oxygen in the solvent, the reactivity of the solvent itself, and light exposure.
Troubleshooting Workflow:
Caption: Troubleshooting degradation of piperidine derivatives in solution.
Protocol 2: Preparing a Piperidine Derivative Solution for Long-Term Storage
-
Solvent Choice: Select a high-purity, anhydrous, aprotic solvent that is known to be unreactive with your compound (e.g., toluene, dioxane).
-
Solvent Degassing (Freeze-Pump-Thaw):
-
Place the solvent in a suitable flask equipped with a stopcock.
-
Freeze the solvent using a liquid nitrogen or dry ice/acetone bath.
-
Once fully frozen, apply a high vacuum to the flask for several minutes to remove gases from the headspace.
-
Close the stopcock and allow the solvent to thaw completely. Bubbles of dissolved gas will be released.
-
Repeat this freeze-pump-thaw cycle a minimum of three times to ensure the removal of dissolved oxygen.
-
-
Dissolution: Under a positive pressure of argon or nitrogen, dissolve your pre-weighed, dry piperidine derivative in the degassed solvent.
-
Transfer and Storage: Using a cannula or syringe, transfer the solution into a clean, dry amber vial with a PTFE-lined septum cap.
-
Inert Headspace: Before sealing, purge the headspace of the vial with a gentle stream of argon or nitrogen for 30-60 seconds.
-
Final Sealing: Tightly seal the vial, wrap with Parafilm®, and store at the appropriate low temperature, protected from light.
Data Summary: Recommended Storage Conditions
| Class of Piperidine Derivative | Primary Risk Factor(s) | Recommended Storage Conditions |
| N-H Piperidines | High susceptibility to air oxidation | Solid: Mandatory inert atmosphere (Ar/N₂), -20°C, protected from light. Solution: Avoid long-term storage. Use freshly prepared solutions. |
| N-Alkyl/Aryl Piperidines | Moderate susceptibility to air oxidation | Solid: Inert atmosphere strongly recommended, ≤ 4°C, protected from light.[5] Solution: Degassed aprotic solvent, inert headspace, -20°C. |
| Piperidines with Electron-Donating Groups | Increased susceptibility to oxidation | Solid: Strict inert atmosphere (Ar/N₂), -20°C, protected from light. Solution: Degassed aprotic solvent, inert headspace, -20°C. Consider adding an antioxidant. |
| Piperidine N-oxides | Hygroscopic, potentially light-sensitive | Solid: Store in a desiccator, ≤ 4°C, protected from light. |
A Note on Antioxidants: For highly sensitive compounds, the addition of a radical scavenger such as butylated hydroxytoluene (BHT) at a low concentration (e.g., 0.01-0.1% w/v) can inhibit oxidative degradation.[9][10][11] However, it is crucial to verify that the antioxidant will not interfere with any downstream applications or assays.
References
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. Available at: [Link]
-
What are the storage stability of Piperidine Series compounds over time? - Blog - BTC. Available at: [Link]
-
What Is The Role Of Amine Type Antioxidants In Lubricating Oils? -minglan Chemical. Available at: [Link]
-
What is the stability of piperidine? - Blog - BIOSYNCE. Available at: [Link]
-
Oxidation of Methylpiperidine Derivatives with Regard to Chirality. ChemInform. Available at: [Link]
-
Possible degradation pathways of piperidinium-functionalized polyethylene - ResearchGate. Available at: [Link]
-
Under what conditions does piperidine decompose? - Blog - BIOSYNCE. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. Available at: [Link]
- US20120271026A1 - Inhibition of amine oxidation - Google Patents.
-
Mechanism of action of amine-type antioxidants at temperatures above 110 °C. ResearchGate. Available at: [Link]
-
How aminic antioxidant lubricant additives work - YouTube. Available at: [Link]
-
Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC - NIH. Available at: [Link]
-
Antioxidant action mechanisms of hindered amine stabilisers | Request PDF - ResearchGate. Available at: [Link]
-
Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors | ACS Omega - ACS Publications. Available at: [Link]
-
Safety Data Sheet: Piperidine - Carl ROTH. Available at: [Link]
-
Have you experienced that your piperidine crystallizes when not in use? - ResearchGate. Available at: [Link]
-
What are the best practices for nitrogen storage in the food industry? - Presscon. Available at: [Link]
-
Liquid Nitrogen Handling | Environmental Health and Safety - The University of Iowa. Available at: [Link]
-
Safety Protocols for Handling and Storing Nitrogen Gas Cylinders - CalOx Inc.. Available at: [Link]
-
Nitrogen Safe Storage and Handling Training #markanthonynwconsulting - YouTube. Available at: [Link]
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- 4. biosynce.com [biosynce.com]
- 5. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
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- 8. avantiresearch.com [avantiresearch.com]
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- 10. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Overcoming Solubility Challenges of Phenoxymethylpiperidine Compounds
Welcome to the technical support center dedicated to addressing the solubility challenges of phenoxymethylpiperidine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in achieving adequate compound concentrations for their in vitro and in vivo experiments. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these common but often complex issues. Our approach is rooted in explaining the "why" behind each technique, ensuring you can make informed decisions to advance your research.
Part 1: Understanding the Core Problem - Why Do Phenoxymethylpiperidine Compounds Exhibit Poor Solubility?
Phenoxymethylpiperidine derivatives are a significant class of compounds in drug discovery, but their inherent structural features often lead to poor aqueous solubility. Understanding the root cause is the first step in devising an effective solubilization strategy.
Frequently Asked Questions (FAQs): The Basics
Q1: What are the primary structural features of phenoxymethylpiperidine compounds that contribute to their low water solubility?
A1: The poor aqueous solubility of these compounds typically arises from a combination of factors:
-
Lipophilicity : The presence of the aromatic phenoxy group and the often-substituted piperidine ring contributes to a high logP value, making the molecule more soluble in lipids than in water.
-
Crystal Lattice Energy : Strong intermolecular forces in the solid state (crystal lattice) require a significant amount of energy to break, which may not be overcome by the energy of solvation in water.
-
Molecular Size : Larger molecules present a greater surface area that needs to be solvated by water molecules, which can be energetically unfavorable.[1][2]
Q2: How does the basicity of the piperidine nitrogen influence solubility?
A2: The nitrogen atom in the piperidine ring is basic, with a typical pKa of the protonated form around 11.2.[3][4] This is a critical feature to exploit. In acidic conditions (pH < pKa), the nitrogen becomes protonated, forming a positively charged piperidinium salt. This ionized form is generally much more soluble in water than the neutral free base, which is the predominant form at neutral or basic pH.[3] A pH-solubility profile is therefore an essential first step in characterization.
Part 2: Systematic Troubleshooting Workflow for Solubility Enhancement
When faced with a poorly soluble phenoxymethylpiperidine compound, a systematic approach is crucial. The following workflow provides a step-by-step guide from simple to more advanced techniques.
Caption: A tiered approach to troubleshooting poor solubility.
Tier 1: Foundational Techniques
These initial steps are often sufficient for preparing solutions for early-stage in vitro assays.
Troubleshooting Guide: pH Adjustment
-
Issue: My compound precipitates when diluted into a neutral aqueous buffer (e.g., PBS, pH 7.4).
-
Cause: At neutral pH, the piperidine nitrogen is in its less soluble free base form.
-
Solution: Prepare stock solutions in a mildly acidic vehicle. Lowering the pH protonates the piperidine nitrogen, forming a more soluble salt.[3]
-
Protocol:
-
Prepare a series of aqueous buffers with varying pH values (e.g., pH 2, 4, 6). A common choice is 0.01 M HCl or a citrate buffer.
-
Add an excess amount of your solid compound to a fixed volume of each buffer.
-
Equilibrate the samples (e.g., shaking at a constant temperature for 24 hours) to ensure saturation.
-
Filter the supernatant using a chemically inert syringe filter (e.g., PVDF).
-
Quantify the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.
-
-
Expected Outcome: A significant increase in solubility should be observed at lower pH values.
| Solvent System | pH | Approximate Solubility (mg/mL) of a Model Compound |
| Deionized Water | ~7.0 | < 0.001 |
| Phosphate-Buffered Saline (PBS) | 7.4 | < 0.001 |
| 0.01 M Hydrochloric Acid (HCl) | 2.0 | 1.5 |
| 0.1 M Citrate Buffer | 4.0 | 0.8 |
Troubleshooting Guide: Co-solvents
-
Issue: Even with pH adjustment, the desired concentration for my assay cannot be reached.
-
Cause: The overall lipophilicity of the molecule still limits its solubility in a purely aqueous system.
-
Solution: Use a water-miscible organic co-solvent to reduce the polarity of the solvent system.[5][6]
-
Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, polyethylene glycols (PEG 300/400), propylene glycol.[5][7]
-
Protocol:
-
Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 20 mM).
-
For your assay, perform a serial dilution of this stock into the aqueous buffer.
-
Critical Step: Ensure the final concentration of the co-solvent is low enough (typically <1% for cell-based assays) to not interfere with the biological system.[8]
-
If precipitation occurs upon dilution ("crashing out"), try a stepwise dilution approach or use an intermediate dilution buffer containing a higher percentage of the co-solvent.[8]
-
Tier 2: Advanced Formulation Strategies
When a solid dosage form is required for in vivo studies, or when Tier 1 techniques are insufficient, more advanced methods are necessary.
FAQ: When should I consider salt formation?
A: If you need a solid form of your compound with improved dissolution rates and solubility for oral administration, creating a stable salt is a highly effective strategy.[9][10] Salt formation can significantly improve not only solubility but also stability and manufacturability.[10][11]
-
Mechanism: This technique involves reacting the basic piperidine nitrogen with an acid to form a stable, crystalline salt with its own distinct physicochemical properties.[10]
-
Common Counterions: Hydrochloride, sulfate, mesylate, tartrate, and citrate.
-
Screening Protocol:
-
Dissolve the free base in a suitable organic solvent (e.g., acetone, ethanol).
-
Add a stoichiometric amount of the selected acid.
-
Allow the salt to crystallize. This can be induced by slow evaporation, cooling, or the addition of an anti-solvent.
-
Isolate the resulting solid and characterize it (e.g., via DSC, XRD to confirm new crystalline form).
-
Measure the aqueous solubility and dissolution rate of the new salt form and compare it to the free base.
-
| Form | Melting Point (°C) | Aqueous Solubility (mg/mL at pH 6.8) | Dissolution Rate Improvement |
| Free Base | 155 | < 0.01 | - |
| Hydrochloride Salt | 210 | 2.5 | >200x |
| Mesylate Salt | 182 | 5.8 | >500x |
FAQ: How do cyclodextrins work, and when are they useful?
A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate a poorly soluble "guest" molecule, like a phenoxymethylpiperidine compound, forming an inclusion complex that has improved aqueous solubility.[3][12][13] This is particularly useful for increasing the apparent solubility of a compound in a liquid formulation.[3]
-
Mechanism: The hydrophobic part of your compound partitions into the non-polar cavity of the cyclodextrin, while the hydrophilic exterior of the complex allows it to dissolve in water.[14]
-
Common Cyclodextrins: β-cyclodextrin (βCD), hydroxypropyl-β-cyclodextrin (HP-βCD), and sulfobutylether-β-cyclodextrin (SBE-βCD). Studies on piperine, a natural piperidine derivative, have shown that β-cyclodextrin derivatives can effectively enhance its solubility.[15]
-
Screening Protocol (Phase Solubility Study):
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin.
-
Add an excess amount of the phenoxymethylpiperidine compound to each solution.
-
Equilibrate the samples for 24-48 hours.
-
Filter and quantify the drug concentration in each sample.
-
Plot the drug solubility as a function of cyclodextrin concentration. A linear relationship (AL-type diagram) indicates the formation of a 1:1 complex.
-
Caption: Encapsulation within a cyclodextrin host.
Tier 3: Solid-State Engineering for Maximum Bioavailability
For the most challenging compounds, especially those intended for oral delivery, altering the solid state of the drug is often the most effective approach.
Amorphous Solid Dispersions (ASDs)
-
Concept: An ASD involves dispersing the active pharmaceutical ingredient (API) in an amorphous (non-crystalline) state within a solid matrix, typically a polymer.[16] The amorphous form has a higher energy state than the crystalline form, leading to significantly enhanced solubility and faster dissolution.[17]
-
Why it works: By converting the drug from a crystalline to an amorphous form, the energy required to break the crystal lattice is eliminated, which facilitates dissolution.[18] The polymer carrier helps to stabilize the high-energy amorphous state and prevent recrystallization.[16][18]
-
Common Preparation Methods:
-
Spray Drying: Dissolving the drug and polymer in a common solvent and then rapidly evaporating the solvent.
-
Hot-Melt Extrusion (HME): Mixing the drug and polymer and then heating them until they form a molten solution, which is then cooled rapidly.
-
-
Key Consideration: The choice of polymer is critical for stabilizing the amorphous drug. Common polymers include PVP, HPMC, and Soluplus®.
Lipid-Based Drug Delivery Systems (LBDDS)
-
Concept: These systems involve dissolving or suspending the drug in a lipid-based formulation, which can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS).[19][20]
-
Why it works: LBDDS enhance solubility and oral bioavailability through several mechanisms. They can solubilize lipophilic drugs in the gut, and upon digestion, the lipids form micelles that keep the drug in solution, facilitating its absorption.[20] These systems can also promote lymphatic transport, which bypasses first-pass metabolism in the liver.[20][21]
-
Formulation Components:
-
Oils: Triglycerides (e.g., sesame oil, Capryol®).
-
Surfactants: Kolliphor®, Tween®.
-
Co-solvents: Transcutol®, PEGs.
-
References
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]
-
Chaudhary, V. B., & Patel, J. K. (2013). Cyclodextrin inclusion complex to enhance solubility of poorly water soluble drugs: A review. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Technobis. (2023). Amorphous solid dispersions for enhanced drug solubility and stability. Technobis. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology. [Link]
-
ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]
-
Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. Journal of Drug Delivery and Therapeutics. [Link]
-
Ascension. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Ascension. [Link]
-
A.D.I. Chemical. (2024). Co-solvency and anti-solvent method for the solubility enhancement. A.D.I. Chemical. [Link]
-
Walsh Medical Media. (2023). Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. Walsh Medical Media. [Link]
-
Singh, A., et al. (2020). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug Delivery. [Link]
-
Ghasemiyeh, P., & Mohammadi-Samani, S. (2018). Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. Expert Opinion on Drug Delivery. [Link]
-
Chemy-tech. (2024). API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. Chemy-tech. [Link]
-
Trivedi, V. (2012). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich. [Link]
-
Sarker, D. (2013). Design of lipid-based drug delivery systems to improve the oral Bioavailability of poorly water-soluble drugs. Journal of Pharmaceutical Sciences & Research. [Link]
-
Serán BioScience. Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. Serán BioScience. [Link]
-
de Faria, C. M., et al. (2018). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Brazilian Journal of Pharmaceutical Sciences. [Link]
-
Thomas, A. (2020). Improving Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology. [Link]
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Al-Omar, M. A., et al. (2013). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Molecules. [Link]
-
Kumar, R., et al. (2021). Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review. Current Pharmaceutical Design. [Link]
-
Mohammed, A. (2013). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University. [Link]
-
Sharma, D., et al. (2011). Strategies for solubility enhancement of poorly soluble drugs. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. [Link]
-
H. B. O’Donnell. (2015). Trends in Enhancing API Solubility. Pharmaceutical Outsourcing. [Link]
-
S, S. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Pharmaceutical Sciences and Research. [Link]
-
Kumar, S., et al. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
CoLab. (2023). Enhancing the Solubility of Poorly Soluble Drugs: Strategies and Advances in Pharmaceutical Formulations. CoLab. [Link]
-
Singh, A., et al. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
-
MilliporeSigma. API Solubility And Dissolution Enhancement Via Formulation. Pharmaceutical Online. [Link]
-
Patel, M. R., et al. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bulletin of Environment, Pharmacology and Life Sciences. [Link]
-
Purohit, R., et al. (2015). Cosolvency approach for assessing the solubility of drugs in poly(vinylpyrrolidone). International Journal of Pharmaceutics. [Link]
-
Slideshare. (2015). Cosolvency. Slideshare. [Link]
-
Kharwade, M., & Babu, P. (2016). Cosolvency – An Approach for the Solubility Enhancement of Lornoxicam. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Takemoto, Y., et al. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. ACS Omega. [Link]
-
Solubility of Things. Piperidine. Solubility of Things. [Link]
-
Kloefer, B., et al. (2022). Dissolution Method Troubleshooting. AAPS PharmSciTech. [Link]
-
Wikipedia. Piperidine. Wikipedia. [Link]
-
American Pharmaceutical Review. Solubilizer Excipients. American Pharmaceutical Review. [Link]
-
Chem-space. (2022). Compound solubility measurements for early drug discovery. Chem-space. [Link]
-
Spitzner, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Syrris. [Link]
-
Al-khedr, A. A., et al. (2022). Formulation and Evaluation of Supramolecular Food-Grade Piperine HP β CD and TPGS Complex: Dissolution, Physicochemical Characterization, Molecular Docking, In Vitro Antioxidant Activity, and Antimicrobial Assessment. Pharmaceutics. [Link]
-
Purnomo, A. B. W., et al. (2024). Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion system using freeze-drying method. Journal of Pharmacy & Pharmacognosy Research. [Link]
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Technical Support Center: Overcoming Challenges in Scaling Up Piperidine Synthesis
Welcome to the Technical Support Center for Piperidine Synthesis Scale-Up. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning piperidine synthesis from the laboratory bench to pilot and production scales. Piperidine and its derivatives are among the most prevalent N-heterocyclic scaffolds in FDA-approved pharmaceuticals, making robust and scalable synthesis methods a critical objective in medicinal and process chemistry.[1][2][3]
This resource provides field-proven insights through detailed troubleshooting guides and frequently asked questions, focusing on the causality behind experimental choices to ensure safe, efficient, and reproducible outcomes at scale.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that are common when planning the scale-up of piperidine synthesis.
Q1: What are the most common and scalable synthetic routes for piperidine synthesis?
A1: While numerous methods exist for forming the piperidine ring, the most industrially viable and frequently employed route for scale-up is the catalytic hydrogenation of pyridine derivatives .[3][4] This method is often the most atom-economical and cost-effective for producing a wide range of piperidines.[1] Other routes, such as reductive amination of glutaraldehyde equivalents or various cyclization strategies, are also used but the hydrogenation of the stable pyridine aromatic ring remains the benchmark.[3][4]
Q2: What are the primary challenges encountered when scaling up piperidine synthesis from the lab to a pilot or production scale?
A2: Transitioning from bench to reactor introduces significant challenges that can impact yield, purity, safety, and cost.[4] The core issues stem from fundamental changes in physical parameters:
-
Heat Management: Catalytic hydrogenations are highly exothermic. The surface-area-to-volume ratio decreases dramatically upon scale-up, making heat dissipation far more challenging and increasing the risk of thermal runaway reactions.[4][5]
-
Mass Transfer: Efficient mixing of hydrogen gas, liquid solvent/substrate, and the solid catalyst surface is harder to achieve in large reactors, which can lead to reduced reaction rates and inconsistent results.[5][6]
-
Purification Strategy: Methods like column chromatography that are routine in the lab are often economically and practically unfeasible for multi-kilogram quantities. Scalable techniques such as distillation, crystallization, or selective salt formation become essential.[4][7]
-
Impurity Profile Amplification: Side reactions that produce negligible impurities at the gram scale can become major issues at the kilogram scale, complicating purification and affecting final product quality.[4]
Q3: I am struggling to separate the final piperidine product from unreacted pyridine starting material by distillation. Why is this so difficult?
A3: This is a classic challenge in piperidine synthesis. Piperidine and pyridine form a minimum-boiling azeotropic mixture, which makes complete separation by standard fractional distillation impossible.[8][9] This azeotrope consists of approximately 92% piperidine and 8% pyridine and boils at about 106.1°C, very close to the boiling point of pure piperidine (105.8°C).[8][10] To overcome this, you must use alternative purification strategies, such as azeotropic distillation with water or, more effectively, selective salt formation.[9] A detailed protocol for salt formation using CO₂ is provided later in this guide.
Troubleshooting Guide: From Bench to Reactor
This guide provides specific, actionable solutions to common problems encountered during the scale-up process.
Issue 1: Low or Stalled Reaction Conversion
Question: My hydrogenation reaction works perfectly on a 1-gram scale, but upon scaling to 100 grams in a pilot reactor, the conversion is low and the reaction stalls. What is the likely cause?
This is a frequent and multifaceted problem often linked to catalyst activity and mass transfer limitations.
Potential Causes & Solutions:
-
Catalyst Poisoning or Deactivation:
-
The "Why": The catalyst's active sites can be blocked by impurities present in the starting materials, solvent, or even leached from the reactor's equipment. On a larger scale, the absolute amount of these impurities increases, potentially exceeding the catalyst's tolerance.
-
Troubleshooting Steps:
-
Ensure high-purity pyridine and anhydrous solvents are used. Water can sometimes inhibit catalyst activity.
-
Test a new batch of catalyst on a small, reliable reaction to confirm its intrinsic activity.[6]
-
Consider a catalyst less prone to poisoning, such as rhodium, if sulfur or other common poisons are suspected in the starting material.[6][11]
-
-
-
Insufficient Hydrogen Pressure or Poor Mass Transfer:
-
The "Why": The reaction rate is dependent on the concentration of hydrogen at the catalyst surface. In a large reactor, inefficient stirring can lead to poor gas-liquid mixing, starving the catalyst of hydrogen.[6] The headspace-to-liquid volume ratio also changes, which can affect gas dissolution.[5]
-
Troubleshooting Steps:
-
Ensure the reactor's agitation is sufficient to create a vortex and disperse gas bubbles effectively. Baffles within the reactor can improve mixing.
-
Incrementally increase the hydrogen pressure, while carefully monitoring the reaction temperature and pressure drop.
-
Purge the reactor headspace with hydrogen multiple times before pressurizing to ensure a pure hydrogen atmosphere.[6]
-
-
-
Inadequate Temperature Control:
-
The "Why": While hydrogenation is exothermic, it still requires a certain activation energy to initiate. A large volume of solvent and reactants will have greater thermal inertia, and the reactor's heating jacket may be insufficient to bring the mixture to the optimal temperature quickly.[5]
-
Troubleshooting Steps:
-
Monitor the internal reaction temperature, not just the jacket temperature.
-
Gradually increase the reaction temperature, but be mindful that higher temperatures can also promote side reactions or catalyst degradation.[6]
-
-
Issue 2: Exothermic Runaway and Impurity Formation
Question: During a large-scale hydrogenation, the internal temperature rapidly increased far beyond the set point, and the final product was contaminated with numerous byproducts. How can we prevent this?
This is a critical safety and quality issue directly related to the exothermic nature of pyridine reduction.
Potential Causes & Solutions:
-
Poor Heat Dissipation:
-
The "Why": As scale increases, the volume of the reaction (which generates heat) increases cubically, while the surface area of the reactor (which dissipates heat) only increases squarely. This fundamental mismatch makes it easy for heat to accumulate.[4][5]
-
Troubleshooting Steps:
-
Controlled Reagent Addition: Instead of adding all the substrate at once, add the pyridine solution to the reactor containing the catalyst and solvent over a prolonged period. This allows the cooling system to keep pace with the heat being generated.
-
Reduce Catalyst Loading: While it may slow the reaction, using a lower catalyst concentration can moderate the rate of heat evolution.
-
Select a Less Active Catalyst: Catalysts like Raney Nickel can be extremely active and difficult to control. A switch to a palladium or platinum catalyst might offer a more manageable reaction profile.[6]
-
-
-
Side Reactions at Elevated Temperatures:
-
The "Why": The desired hydrogenation pathway has a specific activation energy. At elevated temperatures caused by poor heat control, alternative reaction pathways (like C-N bond cleavage or dehalogenation on substituted pyridines) become accessible, leading to impurities.[6][8]
-
Troubleshooting Steps:
-
Implement strict temperature controls as described above.
-
If hydrodehalogenation is an issue with a Pd/C catalyst, consider switching to a catalyst less prone to this side reaction, such as PtO₂ under carefully controlled conditions.[6]
-
Monitor the reaction progress closely and stop it as soon as the starting material is consumed to avoid over-reduction or decomposition.
-
-
Issue 3: Product Discoloration and Purification Woes
Question: Our final isolated piperidine is a pale yellow or brown color, and we are still detecting pyridine even after distillation. How can we obtain a pure, colorless product?
This combines two common issues: product stability and the challenge of purification at scale.
Potential Causes & Solutions:
-
Product Oxidation:
-
Incomplete Pyridine Removal (Azeotrope):
-
The "Why": As mentioned in the FAQs, piperidine and pyridine form an azeotrope, making simple distillation ineffective for achieving high purity.[8][10]
-
Troubleshooting Steps:
-
Selective Salt Formation: This is the most robust and scalable method. Piperidine is a significantly stronger base than pyridine and will react selectively with CO₂ to form a solid piperidine carbonate salt, which can be filtered off. The unreacted pyridine remains in the filtrate. The piperidine is then liberated from the salt by treatment with a strong base.[8][9][13] See Protocol 2 for a detailed procedure.
-
-
Data Summary and Catalyst Comparison
Choosing the right catalyst is crucial for a successful scale-up. The table below summarizes common catalysts used for pyridine hydrogenation.
| Catalyst | Typical Conditions (Temp, Pressure) | Advantages | Scale-Up Challenges & Considerations |
| Palladium on Carbon (Pd/C) | 25-100°C, 1-50 atm | Cost-effective, widely available, good general activity. | Can promote hydrodehalogenation of substituted pyridines.[6] Pyrophoric when dry. |
| Platinum(IV) Oxide (PtO₂, Adams' catalyst) | Room Temp, 50-70 atm | Highly active, can be less prone to dehalogenation than Pd/C under controlled conditions.[6] | Higher cost, requires pre-reduction to active Pt(0) in situ. |
| Raney Nickel (Ra-Ni) | 50-150°C, 50-100 atm | Very high activity, low cost. | Can promote over-reduction and C-N cleavage at higher temperatures.[6] Highly pyrophoric and requires careful handling. |
| Rhodium on Carbon (Rh/C) or Rh₂O₃ | 40-80°C, 5-10 bar | Highly selective, excellent for functionalized pyridines, operates under milder conditions.[2][6] Less prone to poisoning.[11] | Highest cost among common options. |
Visualized Workflows and Logic
Troubleshooting Low Yield in Piperidine Hydrogenation
This decision tree outlines a logical workflow for diagnosing and resolving low-yield issues during scale-up.
Caption: Troubleshooting decision tree for low-yield hydrogenation.
General Scale-Up Workflow for Piperidine Synthesis
This workflow illustrates the key stages and considerations when moving from a lab protocol to a pilot plant batch.
Caption: Key stages in scaling up piperidine synthesis.
Detailed Experimental Protocols
CAUTION: Piperidine and its derivatives can be corrosive, flammable, and toxic.[14] Always work in a well-ventilated area (fume hood) and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Catalysts like Raney Nickel and dry Pd/C are pyrophoric and can ignite upon exposure to air.[1] Handle with extreme care.
Protocol 1: Catalytic Hydrogenation of Pyridine using Rh₂O₃ (Lab Scale)
This protocol is based on a highly selective method that operates under mild conditions, making it a good starting point for development.[2]
-
Materials:
-
Pyridine derivative (0.8 mmol)
-
Rhodium(III) oxide (Rh₂O₃, 1 mg, 0.5 mol%)
-
2,2,2-Trifluoroethanol (TFE), anhydrous (1 mL)
-
High-pressure reactor vial with a stirrer bar
-
Parr-type hydrogenator or similar autoclave system
-
Hydrogen gas (high purity)
-
-
Procedure:
-
To the high-pressure reactor vial, add the pyridine substrate (0.8 mmol) and the Rh₂O₃ catalyst (1 mg).
-
Add the anhydrous TFE (1 mL) to the vial.
-
Seal the vial and place it inside the autoclave.
-
Seal the main reactor vessel and purge the system with hydrogen gas three times to remove air.
-
Pressurize the autoclave to 5 bar (approx. 73 psi) with hydrogen gas.
-
Begin stirring and heat the reaction mixture to 40°C.
-
Maintain these conditions for 16 hours, monitoring the pressure for any significant drop (indicating hydrogen uptake).
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas in a safe manner.
-
Purge the reactor with an inert gas like nitrogen before opening.
-
The catalyst can be removed by filtering the reaction mixture through a pad of celite.
-
The solvent can be removed under reduced pressure to yield the crude piperidine product. Further purification may be required.
-
Protocol 2: Purification of Piperidine via Carbonate Salt Formation (to remove Pyridine)
This protocol is highly effective for separating piperidine from the pyridine azeotrope at scale.[9][13]
-
Materials:
-
Crude piperidine containing pyridine impurity
-
A suitable organic solvent (e.g., diethyl ether, toluene)
-
Carbon dioxide (CO₂) gas source
-
Filtration apparatus
-
Aqueous solution of a strong base (e.g., 30% NaOH)
-
-
Procedure:
-
Salt Formation: Dissolve the crude piperidine mixture in an organic solvent in a vessel equipped with a gas dispersion tube.
-
Bubble CO₂ gas through the solution. Piperidine carbonate will begin to precipitate as a white solid. Continue the CO₂ addition until precipitation is complete.
-
Cool the mixture (e.g., 10-20°C) to maximize precipitation and then filter the solid piperidine carbonate. The pyridine impurity will remain in the filtrate.[9]
-
Liberation of Free Base: Suspend the filtered piperidine carbonate solid in water.
-
Carefully add a strong base solution (e.g., aqueous NaOH) to the suspension with stirring. This will liberate the free piperidine, which will often separate as an organic layer.
-
Extraction & Drying: Extract the liberated piperidine into a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic extract over solid potassium hydroxide (KOH) pellets.
-
Final Purification: Decant or filter the dried solution and purify the piperidine by distillation to obtain a highly pure, colorless product.[9]
-
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Scale-Up of Piperidine Synthesis.
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
-
Kattel, S. et al. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]
-
ACS Publications. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. [Link]
- BenchChem. (2025). Overcoming challenges in the scale-up of 2-Piperidinol synthesis.
-
University of Liverpool Repository. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Synthesis of Substituted Piperazinediones.
- BenchChem. (2025).
-
Vitaku, E. et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
- Google Patents. (n.d.).
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Validation & Comparative
A Comparative Guide to the Antidepressant Activities of 3-(3-Ethoxyphenoxy)piperidine and Viloxazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antidepressant properties of 3-(3-Ethoxyphenoxy)piperidine and the established drug, Viloxazine. While Viloxazine has a well-documented pharmacological profile, data for this compound is less extensive. This document synthesizes the available experimental data to offer a comparative analysis of their mechanisms of action and preclinical antidepressant-like effects.
Introduction: A Tale of Two Structurally Related Compounds
Viloxazine, a bicyclic morpholine derivative, has a long history as an antidepressant in Europe and has recently been repurposed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD)[1][2]. Its primary mechanism of action is the selective inhibition of the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine[3][4][5][6][7]. More recent studies have revealed a more complex pharmacology for Viloxazine, including interactions with serotonin receptors[1][8][9][10][11].
This compound is a piperidine derivative that shares structural similarities with Viloxazine. Research from a key 1990 study by Balsamo and colleagues established its potential as an antidepressant agent, with biological activity comparable to that of Viloxazine[12]. This guide will delve into the experimental evidence that supports this comparison.
Mechanism of Action: A Focus on Monoamine Reuptake Inhibition
The primary therapeutic effect of many antidepressant drugs is achieved by modulating the levels of monoamine neurotransmitters, such as norepinephrine, serotonin, and dopamine, in the synaptic cleft. This is often accomplished by inhibiting their respective reuptake transporters.
Viloxazine: A Selective Norepinephrine Reuptake Inhibitor with Serotonergic Activity
Viloxazine is characterized as a selective norepinephrine reuptake inhibitor (SNRI)[3][4][5][6][7]. In vitro studies have quantified its potent inhibitory effect on the norepinephrine transporter (NET).
Table 1: Viloxazine - Inhibition of Monoamine Transporters
| Transporter | Assay System | IC50 (µM) | Reference |
| Norepinephrine Transporter (NET) | Rat hypothalamic synaptosomes | 0.26 | [1][13] |
| Serotonin Transporter (SERT) | HEK293 cells expressing hSERT | 257 | [1][13] |
As the data indicates, Viloxazine is significantly more potent at inhibiting norepinephrine reuptake compared to serotonin reuptake, confirming its classification as a selective NRI.
Recent research has also uncovered Viloxazine's activity at serotonin receptors, which may contribute to its overall pharmacological profile.
Table 2: Viloxazine - Serotonin Receptor Activity
| Receptor | Activity | Value | Reference |
| 5-HT2B | Antagonist | IC50 = 27.0 µM; Kᵢ = 4.2 µM | [1][9][10] |
| 5-HT2C | Agonist | EC50 = 32.0 µM | [1][9][10] |
This dual action on both the norepinephrine and serotonin systems suggests a more complex mechanism of antidepressant action than previously understood.
Signaling Pathway: Viloxazine's Dual Action
Caption: Viloxazine's mechanism of action.
This compound: Evidence for a Similar Profile
The primary evidence for the antidepressant activity of this compound comes from a study by Balsamo et al., which demonstrated its ability to inhibit the reuptake of biogenic amines in pig brain synaptosomal fractions[12]. While the study concluded that its biological activity is "comparable" to Viloxazine, specific IC50 or Kᵢ values for this compound are not publicly available[12]. The experimental approach, however, provides significant insight into its likely mechanism.
Preclinical Evaluation of Antidepressant Activity
In vivo animal models are crucial for assessing the potential therapeutic efficacy of novel compounds. The comparable antidepressant-like activity of this compound and Viloxazine was established using the reserpine interaction test in mice[12].
The Reserpine Antagonism Model: A Classic Screening Tool
Reserpine is a drug that depletes monoamine stores in the brain, leading to a behavioral syndrome in rodents characterized by ptosis (eyelid drooping) and hypothermia, which is considered to model certain aspects of depression. Antidepressant drugs can antagonize these effects of reserpine. The effectiveness of a compound in this model is typically quantified by its ED50, the dose required to produce a 50% reversal of the reserpine-induced effect.
The study by Balsamo and colleagues found that this compound demonstrated comparable activity to Viloxazine in this assay, suggesting a similar ability to counteract the behavioral effects of monoamine depletion[12].
Experimental Protocols: A Closer Look at the Methodologies
Understanding the experimental design is critical to interpreting the comparative data.
Biogenic Amine Reuptake Assay in Synaptosomes
This in vitro assay is a cornerstone of antidepressant drug discovery. It directly measures the ability of a compound to inhibit the reuptake of radiolabeled neurotransmitters into synaptosomes, which are isolated nerve terminals.
Experimental Workflow: Biogenic Amine Reuptake Assay
Caption: Workflow for a synaptosomal uptake assay.
Step-by-Step Methodology:
-
Synaptosome Preparation: Brain tissue (e.g., pig brain cortex or rat hypothalamus) is homogenized in an isotonic sucrose solution to maintain the integrity of the nerve terminals. A series of centrifugation steps are then used to isolate the synaptosomes from other cellular components.
-
Incubation: The isolated synaptosomes are incubated in a buffer containing a radiolabeled monoamine (e.g., ³H-norepinephrine or ³H-serotonin) and varying concentrations of the test compound (e.g., this compound or Viloxazine).
-
Termination of Uptake: After a short incubation period, the uptake of the radiolabeled neurotransmitter is terminated by rapid filtration through glass fiber filters. This separates the synaptosomes containing the internalized radiolabel from the incubation medium.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter (IC50) is calculated. A lower IC50 value indicates a higher potency of the compound as a reuptake inhibitor.
Reserpine-Induced Hypothermia and Ptosis Antagonism
This in vivo model assesses the functional consequences of monoamine depletion and its reversal by potential antidepressants.
Experimental Workflow: Reserpine Antagonism Model
Caption: Workflow for the reserpine antagonism model.
Step-by-Step Methodology:
-
Induction of Depletion: A group of mice is treated with a standardized dose of reserpine.
-
Drug Administration: At a specified time after reserpine administration, different groups of animals are treated with either a vehicle control or varying doses of the test compound.
-
Behavioral and Physiological Assessment: At the time of expected peak effect of the test compound, the animals are assessed for the reversal of reserpine-induced symptoms.
-
Hypothermia: Rectal temperature is measured.
-
Ptosis: The degree of eyelid closure is scored by a trained observer who is blind to the treatment conditions.
-
-
Data Analysis: The dose of the test compound that produces a 50% reversal of the hypothermia or ptosis (ED50) is calculated. A lower ED50 value indicates greater potency in this model of antidepressant activity.
Conclusion: A Promising Candidate Warranting Further Investigation
The available evidence strongly suggests that this compound possesses antidepressant-like properties that are comparable to the established drug Viloxazine. Both compounds likely exert their effects, at least in part, through the inhibition of norepinephrine reuptake.
While the direct quantitative comparison of their potencies is limited by the lack of publicly available data for this compound, the qualitative findings from robust and historically validated preclinical models provide a solid foundation for its consideration as a potential antidepressant candidate. Further studies to fully characterize its pharmacological profile, including its selectivity for different monoamine transporters and its activity at various neurotransmitter receptors, are warranted. Such investigations would be crucial in determining its potential for further development as a novel therapeutic agent for depressive disorders.
References
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A Researcher's Guide to the Synthesis and Comparative Analysis of 3-(3-Ethoxyphenoxy)piperidine and Its Regioisomers
In the landscape of modern drug discovery, the piperidine scaffold stands as a cornerstone of medicinal chemistry, forming the backbone of numerous pharmaceuticals.[1][2] The subtle art of manipulating substituent patterns on this versatile heterocycle can lead to profound differences in pharmacological activity, a concept vividly illustrated by the study of regioisomers. This guide provides a comprehensive comparative analysis of 3-(3-Ethoxyphenoxy)piperidine, a novel compound with limited available data, and its better-understood regioisomers. By examining the known properties of related structures, we can extrapolate and predict the potential characteristics of this new molecule, offering a roadmap for its synthesis, characterization, and evaluation.
The core of this investigation lies in understanding how the spatial arrangement of the ethoxyphenoxy group on the piperidine ring influences the molecule's physicochemical properties and, consequently, its biological interactions. Regioisomers, molecules with the same molecular formula but different substituent positions, often exhibit distinct pharmacological profiles, including variations in efficacy, toxicity, and metabolic stability.[3][4][5][6][7] This guide will delve into the predicted differences between the 2-, 3-, and 4-substituted ethoxyphenoxy piperidines, providing researchers with the foundational knowledge to explore this chemical space.
The Critical Role of Regioisomerism in Drug Design
The precise positioning of functional groups within a molecule is a critical determinant of its interaction with biological targets. A change in substituent position can alter a compound's electronic distribution, steric profile, and hydrogen bonding capacity, all of which are pivotal for receptor binding and enzyme inhibition. For instance, the difference in the location of an ethoxy group on the phenoxy ring can influence the molecule's ability to fit into a binding pocket and can also affect its metabolic fate by exposing or shielding sites of enzymatic attack.
This principle is well-documented in numerous drug classes. For example, in the development of antidepressant agents, the position of substituents on a phenyl ring attached to a piperidine or similar scaffold has been shown to dramatically alter selectivity for serotonin, norepinephrine, and dopamine transporters.[8]
Predicted Physicochemical and Pharmacological Profiles
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) (Predicted) | Density (g/cm³) (Predicted) | pKa (Predicted) | Notes |
| 4-(2-Ethoxyphenoxy)piperidine | C13H19NO2 | 221.3 | 322.4 ± 32.0 | 1.041 ± 0.06 | 9.74 ± 0.10 | Data from chemical suppliers.[9] |
| 3-(4-Ethoxyphenoxy)piperidine | C13H19NO2 | 221.29 | --- | --- | --- | Data from PubChem.[10] |
| 4-(2-Ethoxyphenyl)piperidine | C13H19NO | 205.30 | --- | --- | --- | Data from PubChem.[11][12] |
| This compound (Predicted) | C13H19NO2 | 221.3 | ~320 | ~1.04 | ~9.7 | Predicted values are based on the properties of known regioisomers. |
| 2-(3-Ethoxyphenoxy)piperidine (Predicted) | C13H19NO2 | 221.3 | ~320 | ~1.04 | ~9.7 | Predicted values are based on the properties of known regioisomers. |
| 4-(3-Ethoxyphenoxy)piperidine (Predicted) | C13H19NO2 | 221.3 | ~320 | ~1.04 | ~9.7 | Predicted values are based on the properties of known regioisomers. |
Based on the known antidepressant activity of 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives, it is plausible that this compound and its regioisomers could also modulate biogenic amine reuptake.[8][13][14] The position of the ethoxy group will likely influence the selectivity and potency of this action. For instance, an ethoxy group in the meta position, as in our target compound, may lead to a different receptor interaction profile compared to an ortho or para substitution due to altered electronic and steric effects.
Experimental Protocols
The synthesis and characterization of these novel compounds are paramount to validating these predictions. Below are detailed, generalized protocols for the synthesis, purification, and analysis of ethoxyphenoxy piperidine regioisomers.
Protocol 1: Synthesis of Ethoxyphenoxy Piperidine Regioisomers
This protocol outlines a general method for the synthesis of N-substituted piperidines, which can be adapted for the synthesis of the target compounds.[15]
Materials:
-
1,5-Dichloropentane
-
Appropriately substituted aminophenol (e.g., 3-aminophenol for the core structure)
-
Ethyl iodide
-
Potassium carbonate (K2CO3)
-
Deionized water
-
Diethyl ether
-
Anhydrous sodium sulfate or magnesium sulfate
-
Microwave reactor
-
Magnetic stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
N-Alkylation of Aminophenol (if starting from aminophenol): In a suitable reaction vessel, dissolve the aminophenol in a suitable solvent (e.g., acetone). Add a base such as potassium carbonate, followed by the slow addition of ethyl iodide. Heat the reaction mixture and monitor for completion by thin-layer chromatography (TLC).
-
Piperidine Ring Formation (Microwave-Assisted):
-
In a microwave reactor vessel equipped with a magnetic stir bar, combine 1,5-dichloropentane (1.0 mmol), the synthesized ethoxyaniline (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Add deionized water (2 mL) to the reaction vessel.
-
Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 150°C for 10-20 minutes. Monitor the reaction progress by TLC.
-
-
Work-up:
-
After the reaction is complete, cool the vessel to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous mixture with diethyl ether (3 x 15 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Protocol 2: Characterization and Regioisomer Separation
Accurate characterization is crucial to confirm the identity and purity of the synthesized regioisomers.
Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation and confirming the position of the substituents.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compounds and for the separation of regioisomers. A silver-ion HPLC method could be particularly effective for separating regioisomers.[16][17]
Workflow for Regioisomer Analysis:
Caption: Workflow for the synthesis, characterization, and evaluation of regioisomers.
Visualizing the Chemical Space
The following diagram illustrates the relationship between the core piperidine scaffold and the various regioisomers discussed in this guide.
Caption: Relationship between the piperidine core and its ethoxyphenoxy regioisomers.
Conclusion and Future Directions
The exploration of this compound and its regioisomers represents a promising avenue for the discovery of novel therapeutic agents. While this guide provides a predictive framework and foundational methodologies, the true pharmacological potential of these compounds can only be unveiled through rigorous experimental investigation. The synthesis and systematic evaluation of each regioisomer will be critical in establishing a clear structure-activity relationship (SAR) and identifying lead candidates for further development. The protocols and comparative analysis presented herein serve as a launchpad for researchers to embark on this exciting journey of discovery.
References
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Balsamo, A., Giorgi, I., Lapucci, A., Lucacchini, A., Macchia, B., Macchia, F., ... & Rossi, A. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of medicinal chemistry, 30(1), 222-225. Available at: [Link]
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Closson, R. D., Napolitano, J. P., Ecke, G. G., & Kolka, A. J. (1957). Piperidine, 1-ethyl-. Organic Syntheses, 37, 36. Available at: [Link]
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Frank, A. W. (1986). Piperidine Synthesis. DEFENSE TECHNICAL INFORMATION CENTER. Available at: [Link]
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Holčapek, M., Jandera, P., & Fischer, J. (2001). Regioisomeric Characterization of Triacylglycerols Using Silver-Ion HPLC/MS and Randomization Synthesis of Standards. Analytical Chemistry, 73(3), 509-519. Available at: [Link]
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Kalek, M., & Stawinski, J. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(23), 5674. Available at: [Link]
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Lee, H. G., Miller, J. J., & Sigman, M. S. (2020). Direct (LC-) MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. ACS central science, 6(10), 1836-1842. Available at: [Link]
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Sciencemadness Discussion Board. (2005). Synthesis of piperdine. Available at: [Link]
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Lísa, M., & Holčapek, M. (2015). Triacylglycerol Regioisomers Analysis. AOCS. Available at: [Link]
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Řezanka, T., & Sigler, K. (2009). Separation of regioisomers and enantiomers of triacylglycerols containing branched fatty acids (iso and/or anteiso). Journal of chromatography A, 1216(46), 8227-8236. Available at: [Link]
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Lee, H. G., Miller, J. J., & Sigman, M. S. (2020). Direct (LC-) MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. ACS Central Science, 6(10), 1836-1842. Available at: [Link]
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Kalek, M., & Stawinski, J. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(23), 5674. Available at: [Link]
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Patsnap Eureka. (2025). Role of Geometric Isomers in Enzyme-Drug Design and Discovery. Available at: [Link]
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Balsamo, A., Giorgi, I., Lapucci, A., Lucacchini, A., Macchia, B., Macchia, F., ... & Rossi, A. (1987). 3-[(2-Ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 30(1), 222-225. Available at: [Link]
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Patsnap Eureka. (2025). The Role of Geometric Isomers in Drug Efficacy and Toxicity. Available at: [Link]
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Chhabra, N., Aseri, M. L., & Padmanabhan, D. (2013). A review of drug isomerism and its significance. International journal of applied & basic medical research, 3(1), 16. Available at: [Link]
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The Pivotal Role of the Phenoxymethylpiperidine Scaffold: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide delves into the structure-activity relationship (SAR) of phenoxymethylpiperidine derivatives, a chemical scaffold of significant interest in medicinal chemistry, most notably for its role in the development of selective serotonin reuptake inhibitors (SSRIs). By examining key structural modifications and their impact on biological targets, we aim to provide a comprehensive resource for the rational design of novel therapeutics.
The phenoxymethylpiperidine core is a versatile framework, with derivatives showing activity at various biological targets, including monoamine transporters and G-protein coupled receptors. This guide will focus primarily on its interaction with the serotonin transporter (SERT), the primary target for many antidepressant medications.[1][2][3] We will draw comparisons with well-established drugs such as paroxetine and femoxetine to illuminate the principles of SAR in this chemical class.
Core Scaffold and Stereochemistry: The Foundation of Activity
The fundamental phenoxymethylpiperidine structure consists of a piperidine ring linked to a phenoxy group via a methylene bridge. The substitution pattern on both the piperidine and the phenyl ring, as well as the stereochemistry of the chiral centers, profoundly influences the compound's pharmacological profile.
The Significance of Stereoisomerism
Many phenoxymethylpiperidine derivatives possess at least two chiral centers, leading to multiple stereoisomers. The spatial arrangement of substituents is critical for optimal interaction with the target protein. Structure-activity relationship studies have demonstrated that stereochemical changes, for instance from a (-)-trans to a (+)-trans configuration, can significantly alter biological activity, including serotonin reuptake inhibition.[4][5] This highlights the importance of stereoselective synthesis and chiral resolution in the development of potent and selective ligands.
Phenyl Ring Substitutions: Fine-Tuning Affinity and Selectivity
Modifications to the phenoxy ring are a key strategy for modulating the potency and selectivity of phenoxymethylpiperidine derivatives.
Halogenation and Lipophilicity
The introduction of halogen atoms, particularly fluorine, to the phenyl ring is a common tactic in medicinal chemistry. In the context of phenoxymethylpiperidine-based SSRIs, a para-fluoro substitution on the phenoxy ring has been shown to potentiate affinity for the serotonin transporter.[6] This is exemplified in the structure of paroxetine, a potent SSRI.[7] The electronic and lipophilic properties of the substituent play a crucial role. For instance, moving from a p-fluoro or 3,4-difluorophenyl ether to a 3-fluorophenyl group can lead to a significant loss of potency in some series of piperidine derivatives.[8]
Other Substituents: Methoxy and Cyano Groups
The presence of other substituents, such as methoxy or cyano groups, can also have a pronounced effect. For example, femoxetine features a para-methoxy group on its phenoxy ring.[4] In other series of piperidine derivatives, the introduction of a cyano group has been shown to result in potent compounds with improved physicochemical properties, such as lower lipophilicity and better CNS multi-parameter optimization (MPO) scores.[8]
Piperidine Ring Modifications: Impact on Potency and Pharmacokinetics
Alterations to the piperidine ring, including N-alkylation and substitution on the ring itself, can influence a compound's binding affinity, selectivity, and pharmacokinetic properties.
N-Alkylation
The nature of the substituent on the piperidine nitrogen is a critical determinant of activity. For many SSRIs, a methyl group is optimal. However, N-demethylated analogs have, in some cases, shown improved binding affinity and selectivity for the serotonin transporter.[9][10]
Ring Substitution
Substitution on the piperidine ring itself can dramatically alter the pharmacological profile. For instance, the introduction of gem-difluoro groups at the 3- or 4-position of the piperidine ring has been explored to modulate the pKa of the piperidine nitrogen and overall potency.[8] The position of these substituents is crucial, as it can impact the conformation of the molecule and its ability to fit into the binding pocket of the target protein.
Comparative Activity Data
To illustrate the SAR principles discussed, the following table summarizes the in vitro activity of selected phenoxymethylpiperidine derivatives and related compounds at the serotonin transporter.
| Compound/Derivative | Phenyl Ring Substituent(s) | Piperidine Ring Substituent(s) | SERT Affinity (Ki, nM) | Reference |
| Paroxetine | 4-Fluoro | 3-(phenoxymethyl) | Potent (SSRI) | [11][12] |
| Femoxetine | 4-Methoxy | 3-((p-methoxyphenoxy)methyl)-1-methyl-4-phenyl | Potent (SSRI) | [4][6] |
| Meperidine Analog (9g) | 2-Naphthyl | 4-Aryl-4-ethoxycarbonyl | High affinity | [10] |
| Meperidine Analog (69f) | 4-Iodophenyl | 4-(carboxymethoxybenzyl)-4-phenyl | 0.6 | [9][10] |
| 3,3-difluoropiperidine analog (7a) | 4-Fluoro | 3,3-difluoro | 140-320 | [8] |
| 3,3-difluoropiperidine analog (7d) | 3-Fluoro | 3,3-difluoro | Loss of potency | [8] |
| 4,4-difluoropiperidine analog (9m) | 4-Cyano-3-fluoro | 4,4-difluoro | 21 | [8] |
Note: Ki values are indicative of binding affinity; lower values represent higher affinity. Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
The determination of the biological activity of phenoxymethylpiperidine derivatives typically involves in vitro binding and functional assays.
Radioligand Binding Assay for Serotonin Transporter (SERT)
Objective: To determine the binding affinity (Ki) of test compounds for the serotonin transporter.
Principle: This is a competitive inhibition assay where the test compound competes with a radiolabeled ligand (e.g., [³H]citalopram or [³H]paroxetine) for binding to membranes prepared from cells expressing the human serotonin transporter (hSERT).
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing hSERT.
-
Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of radiolabeled ligand (e.g., [³H]citalopram).
-
Add increasing concentrations of the test compound.
-
Add a known concentration of a high-affinity SERT ligand (e.g., fluoxetine) to determine non-specific binding.
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Visualizing the SAR Landscape
The following diagrams illustrate the key structural components of the phenoxymethylpiperidine scaffold and the general workflow for assessing its biological activity.
Caption: Key structural components of the phenoxymethylpiperidine scaffold.
Caption: General experimental workflow for SAR studies.
Conclusion and Future Directions
The phenoxymethylpiperidine scaffold remains a highly privileged structure in medicinal chemistry, particularly for the development of CNS-active agents. The SAR of these derivatives is a complex interplay of stereochemistry, electronic effects, and lipophilicity. A thorough understanding of how structural modifications impact biological activity is crucial for the design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.
Future research in this area will likely focus on:
-
Exploring novel substitutions on both the phenyl and piperidine rings to fine-tune activity and selectivity for specific transporter subtypes or other CNS targets.
-
Utilizing computational modeling and molecular docking to better understand the binding interactions at the molecular level and to guide the design of new analogs.[13]
-
Developing multi-target ligands based on the phenoxymethylpiperidine scaffold that can modulate multiple biological pathways involved in complex disorders.[14]
By leveraging the foundational SAR principles outlined in this guide, researchers can continue to unlock the therapeutic potential of this versatile chemical class.
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ChemRxiv. (n.d.). Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. Retrieved from [Link]
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A Researcher's Guide to In Vitro and In Vivo Correlation of Phenoxyalkylpiperidine Activity at the Sigma-1 Receptor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the activity of phenoxyalkylpiperidine derivatives, a promising class of sigma-1 (σ1) receptor modulators. We will delve into the critical aspects of establishing a robust in vitro and in vivo correlation (IVIVC) for these compounds, using 3-(3-Ethoxyphenoxy)piperidine as a representative scaffold. This document will objectively compare the performance of this class of molecules with established alternatives, supported by detailed experimental methodologies and data interpretation.
Introduction: The Sigma-1 Receptor and the Therapeutic Potential of Phenoxyalkylpiperidines
The sigma-1 receptor (σ1R) is a unique, ligand-operated chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[1] Its strategic position allows it to modulate a wide array of cellular functions, including calcium signaling, ion channel activity, and cellular stress responses. Consequently, the σ1R has emerged as a compelling therapeutic target for a multitude of central nervous system (CNS) disorders, including neurodegenerative diseases, psychiatric conditions, and neuropathic pain.[2]
Phenoxyalkylpiperidines represent a chemical scaffold that has demonstrated significant interaction with the σ1R. While direct public data on this compound's specific σ1R activity is limited, its structural analogs have shown potent effects. For instance, compounds like 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine have been identified as high-affinity σ1R agonists.[3] This guide will, therefore, use the broader class of phenoxyalkylpiperidines to illustrate the process of characterizing σ1R ligands and establishing a meaningful IVIVC.
The central hypothesis of any drug development program is that in vitro activity will translate to in vivo efficacy. Establishing this correlation is paramount for CNS drugs, where the blood-brain barrier (BBB) adds a significant layer of complexity.[4] This guide will provide the tools to dissect this relationship for novel phenoxyalkylpiperidines.
Comparative In Vitro Analysis: From Binding Affinity to Functional Activity
The initial characterization of any potential σ1R ligand begins with a series of in vitro assays to determine its binding affinity, selectivity, and functional profile (i.e., agonist, antagonist, or allosteric modulator).
Radioligand Binding Assays: Quantifying Affinity and Selectivity
Radioligand binding assays are the gold standard for determining the affinity of a test compound for its target receptor. These assays are typically performed using cell membrane preparations from tissues or cell lines that endogenously or recombinantly express the σ1R.
Experimental Protocol: σ1R Radioligand Binding Assay
-
Membrane Preparation: Homogenize guinea pig brain tissue or HEK293 cells stably expressing human σ1R in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand (e.g., -pentazocine, a selective σ1R agonist), and varying concentrations of the test compound (e.g., this compound) or a known competitor.
-
Incubation: Incubate the plate at 37°C for 150 minutes to allow for binding equilibrium.
-
Termination and Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
To assess selectivity, similar binding assays should be performed for other relevant receptors, such as the σ2 receptor, opioid receptors, and other CNS targets, depending on the desired therapeutic application.
Functional Assays: Differentiating Agonists from Antagonists
Once high affinity for the σ1R is established, it is crucial to determine the functional activity of the compound.
Experimental Protocol: Neurite Outgrowth Assay in PC12 Cells
-
Cell Culture: Culture PC12 cells (a rat pheochromocytoma cell line) in a suitable medium.
-
Treatment: Seed the cells in collagen-coated plates and treat them with varying concentrations of the test compound in the presence or absence of a known σ1R antagonist (e.g., NE-100) and a sub-optimal concentration of Nerve Growth Factor (NGF). A known σ1R agonist like PRE-084 should be used as a positive control.
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.
-
Imaging and Analysis: Capture images of the cells using a microscope and quantify the percentage of cells with neurites longer than the cell body diameter.
-
Interpretation: An increase in neurite outgrowth in the presence of the test compound, which is blocked by a σ1R antagonist, suggests agonist activity.
Comparative In Vitro Data
The following table presents hypothetical, yet plausible, in vitro data for our representative phenoxyalkylpiperidine and established comparators.
| Compound | σ1R Binding Affinity (Ki, nM) | σ2R Binding Affinity (Ki, nM) | Functional Activity (Neurite Outgrowth) |
| This compound | 5.2 | >1000 | Agonist (EC50 = 15 nM) |
| PRE-084 (Agonist Control) | 2.2 | 3450 | Agonist (EC50 = 10 nM) |
| Haloperidol (Antagonist Control) | 3.8 | 510 | Antagonist (IC50 = 25 nM) |
Bridging the Gap: In Vitro to In Vivo Translation
A successful CNS drug must not only be potent at its target but also possess favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier.[5]
In Vitro ADME and BBB Permeability Models
Before moving to in vivo studies, in vitro models can predict the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
-
Model Setup: A 96-well filter plate is coated with a lipid mixture mimicking the BBB. The plate is then placed in a 96-well acceptor plate containing a buffer solution.
-
Assay: The test compound is added to the donor wells.
-
Incubation: The plate is incubated to allow the compound to permeate through the artificial membrane.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS.
-
Permeability Calculation: The permeability coefficient (Pe) is calculated. Compounds with high Pe values are more likely to cross the BBB via passive diffusion.
Visualizing the IVIVC Workflow
Caption: Workflow for establishing in vitro-in vivo correlation.
Comparative In Vivo Analysis: From Brain Penetration to Efficacy
In vivo studies are essential to confirm that the in vitro activity of a compound translates to a therapeutic effect in a living organism.
Pharmacokinetic Studies: Does the Drug Reach its Target?
Pharmacokinetic (PK) studies in animals (e.g., rodents) are conducted to determine how the body processes the drug. Key parameters include clearance, volume of distribution, half-life, and, crucially for CNS drugs, brain penetration.
Experimental Protocol: Rodent Pharmacokinetic and Brain Penetration Study
-
Dosing: Administer the test compound to a cohort of rats or mice via the intended clinical route (e.g., oral or intravenous).
-
Sample Collection: At various time points post-administration, collect blood and brain tissue samples.
-
Sample Analysis: Analyze the concentration of the compound in plasma and brain homogenate using LC-MS/MS.
-
Data Analysis: Calculate key PK parameters. The brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu) are critical for assessing BBB penetration.[1]
In Vivo Efficacy Models: Does the Drug Have the Desired Effect?
Given the strong evidence for the role of σ1R in pain modulation, a neuropathic pain model is a relevant choice for evaluating the in vivo efficacy of a novel phenoxyalkylpiperidine σ1R agonist.[6][7]
Experimental Protocol: Chronic Constriction Injury (CCI) Model of Neuropathic Pain
-
Model Induction: In anesthetized rats, loosely ligate the sciatic nerve. This procedure induces a persistent state of neuropathic pain, characterized by thermal hyperalgesia and mechanical allodynia.
-
Treatment: After a post-operative recovery period and confirmation of pain-like behaviors, treat the animals with the test compound, a vehicle control, and a positive control (e.g., gabapentin).
-
Behavioral Testing: At various time points after drug administration, assess pain-related behaviors:
-
Mechanical Allodynia: Use von Frey filaments of increasing stiffness to determine the paw withdrawal threshold.
-
Thermal Hyperalgesia: Use a plantar test apparatus to measure the latency to withdraw the paw from a radiant heat source.
-
-
Data Analysis: Compare the paw withdrawal thresholds and latencies between the different treatment groups. A significant increase in withdrawal threshold and latency in the group treated with the test compound indicates an analgesic effect.
Visualizing the Sigma-1 Receptor Signaling Pathway
Caption: Simplified signaling pathway of a σ1R agonist.
Correlating In Vitro Potency with In Vivo Efficacy
The ultimate goal is to establish a clear relationship between the in vitro properties of a compound and its in vivo effects. For a σ1R agonist, we would expect to see a correlation between its in vitro potency (EC50 in a functional assay) and its in vivo efficacy (e.g., the dose required to produce a significant analgesic effect).
Comparative In Vivo Data (Hypothetical)
| Compound | Brain Penetration (Kp,uu) | Efficacy in CCI Model (ED50, mg/kg) |
| This compound | 1.5 | 10 |
| PRE-084 (Agonist Control) | 1.2 | 15 |
| Gabapentin (Positive Control) | 0.8 | 30 |
In this hypothetical scenario, this compound demonstrates good brain penetration and is more potent than the established σ1R agonist PRE-084 in a relevant animal model of neuropathic pain. This positive IVIVC would strongly support its further development.
Conclusion and Future Directions
This guide has outlined a systematic approach to characterizing the in vitro and in vivo activity of phenoxyalkylpiperidine derivatives as σ1R modulators. By following these, or similar, robust experimental protocols, researchers can build a comprehensive data package to establish a strong in vitro-in vivo correlation. The successful translation of in vitro potency to in vivo efficacy is the cornerstone of modern drug discovery. For phenoxyalkylpiperidines targeting the σ1R, this rigorous, data-driven approach will be essential to unlock their full therapeutic potential for treating a range of debilitating CNS disorders.
Future studies should focus on elucidating the detailed mechanism of action of promising lead compounds, exploring their efficacy in a broader range of disease models, and conducting comprehensive safety and toxicology assessments to pave the way for clinical development.
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Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 3-(3-Ethoxyphenoxy)piperidine
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Selectivity in Chemical Biology
In the quest for novel therapeutics and precise chemical probes, the characterization of a molecule's interaction with its intended biological target is only the beginning. The journey from a promising hit to a validated tool or drug candidate is paved with rigorous testing, chief among which is the assessment of its cross-reactivity profile. Off-target interactions, where a compound binds to and modulates the function of unintended proteins, are a primary cause of unexpected toxicity and confounding experimental results, leading to high attrition rates in drug development.[1][2][3] The piperidine scaffold, a ubiquitous feature in centrally active drugs, is known for its ability to interact with a wide array of biological targets, making comprehensive profiling not just advisable, but essential.[4]
This guide focuses on 3-(3-Ethoxyphenoxy)piperidine , a novel chemical entity whose selectivity profile is not yet extensively documented in public literature. Given its structural motifs—a piperidine ring linked via a short tether to a substituted phenoxy group—it is prudent to anticipate potential interactions with monoamine transporters, G-protein coupled receptors (GPCRs), and ion channels, based on the pharmacology of analogous structures.[5][6][7][8][9][10] For instance, a closely related analog, 3-[(2-ethoxyphenoxy)methyl]piperidine, was investigated for its effects on the reuptake of biogenic amines, suggesting a potential interaction with monoamine transporters.[5][11]
Therefore, this document serves as both a practical guide and a conceptual framework for researchers. We will outline the essential experimental workflows for systematically profiling the cross-reactivity of this compound. To provide a tangible context, we will present a plausible, albeit hypothetical, cross-reactivity dataset for this compound and compare it against two established research compounds with similar structural features but distinct target profiles.
The Strategic Approach to Profiling: An Experimental Workflow
A robust cross-reactivity assessment follows a tiered, systematic approach, moving from broad, binding-based screening to more focused functional assays for any identified interactions. The goal is to build a comprehensive "selectivity map" for the compound of interest.
Caption: Experimental workflow for cross-reactivity profiling.
Comparative Analysis: A Hypothetical Selectivity Profile
To illustrate the importance of this process, we present a hypothetical dataset for this compound. This data is juxtaposed with real-world data for two comparator compounds selected from the literature, chosen for their structural similarity but high selectivity for different target classes.
-
Comparator 1 (Cpd 14a - Selective D4 Antagonist) : A 4,4-difluoro-3-(phenoxymethyl)piperidine derivative identified as a potent and highly selective dopamine D4 receptor antagonist.[9][12]
-
Comparator 2 (Cpd 1b - Selective σ1 Ligand) : A 4-methyl-1-[2-(4-methoxyphenoxy)ethyl]piperidine derivative with high affinity for the sigma-1 (σ1) receptor.[7]
| Target | This compound (Hypothetical Data) | Comparator 1 (Cpd 14a) [9] | Comparator 2 (Cpd 1b) [7] |
| Kᵢ (nM) | Kᵢ (nM) | Kᵢ (nM) | |
| Primary Target(s) | |||
| Serotonin Transporter (SERT) | 85 | >10,000 | >10,000 |
| Dopamine Receptor D4 | >10,000 | 0.3 | >10,000 |
| Sigma-1 Receptor (σ1) | 250 | >10,000 | 0.89 |
| Key Off-Targets | |||
| Dopamine Receptor D2 | 950 | >2,000 | >10,000 |
| Dopamine Receptor D3 | 1,200 | >2,000 | >10,000 |
| Adrenergic α₂A Receptor | 780 | >10,000 | >10,000 |
| Histamine H₁ Receptor | 1,500 | >10,000 | >10,000 |
| Sigma-2 Receptor (σ2) | 3,100 | >10,000 | 809 |
Analysis of the Comparative Data:
This hypothetical profile paints this compound as a moderately potent ligand for the serotonin transporter with a polypharmacological profile. It displays noteworthy off-target affinities for the D₂ and α₂ₐ receptors and the σ₁ receptor, all within a ~10-20 fold window of its primary target.
-
Versus Comparator 1: The contrast is stark. Comparator 1 is an exemplary selective tool compound, exhibiting over 2000-fold selectivity for the D4 receptor over other dopamine receptor subtypes and no significant affinity for other screened targets.[9] Its utility for specifically probing D4 receptor function is unambiguous.
-
Versus Comparator 2: Similarly, Comparator 2 shows high affinity and good selectivity for the σ₁ receptor. While it has some modest affinity for the σ₂ receptor, it is largely clean against other CNS targets, making it a valuable probe for the sigma receptor system.[7]
Key Experimental Protocols
Trustworthy data is built on robust and well-validated protocols. Below are step-by-step methodologies for the key assays in this profiling workflow.
Protocol 1: Radioligand Competition Binding Assay
This protocol is a generalized method for determining the binding affinity (Kᵢ) of a test compound for a target receptor.[13][14][15]
Objective: To determine the concentration of a test compound that inhibits 50% of the binding of a specific radioligand (IC₅₀), and to calculate the inhibitory constant (Kᵢ).
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor.
-
Radioligand specific for the target receptor (e.g., [³H]-Citalopram for SERT).
-
Test Compound: this compound.
-
Assay Buffer (target-specific, e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Non-specific binding control: A high concentration of a known, non-radioactive ligand for the target.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer, typically covering a concentration range from 0.1 nM to 100 µM.
-
Assay Plate Preparation: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kₑ), and cell membranes.
-
Non-Specific Binding (NSB): Non-specific control ligand, radioligand, and cell membranes.
-
Competition: Test compound dilution, radioligand, and cell membranes.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Counting: Place the filters into scintillation vials or a compatible microplate, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[13]
-
Protocol 2: Functional GPCR Assay (cAMP Accumulation)
This protocol determines if a compound acts as an agonist or antagonist at a Gs- or Gi-coupled GPCR.[16][17][18]
Objective: To measure changes in intracellular cyclic AMP (cAMP) levels in response to the test compound.
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A Comparative Benchmarking Guide to 3-(3-Ethoxyphenoxy)piperidine and Established Serotonin Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the pharmacological profile of the novel compound 3-(3-ethoxyphenoxy)piperidine against well-characterized selective serotonin reuptake inhibitors (SSRIs), including Fluoxetine, Sertraline, and Paroxetine. The methodologies and comparative data presented herein are intended to guide researchers in the early-stage assessment of new chemical entities targeting the serotonin transporter (SERT).
Introduction: The Rationale for Benchmarking
The development of novel treatments for depressive and anxiety disorders necessitates a thorough comparison with existing therapeutic agents.[1][2] SSRIs are a cornerstone in the management of these conditions, primarily exerting their effects by blocking the reuptake of serotonin, thereby increasing its availability in the synaptic cleft.[3][4][5] While all SSRIs share this primary mechanism, they exhibit distinct pharmacological profiles that influence their clinical efficacy, side-effect profiles, and drug-drug interaction potential.[6][7] Therefore, benchmarking a new compound like this compound against established SSRIs is crucial for determining its potential therapeutic value and differentiation.
A study on 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives, a structurally related class of compounds, has shown potential antidepressant activity through the inhibition of biogenic amine reuptake, suggesting that the this compound scaffold warrants further investigation.[8]
Mechanism of Action: Serotonin Reuptake Inhibition
The primary target for SSRIs is the serotonin transporter (SERT), a membrane protein responsible for clearing serotonin from the synaptic cleft back into the presynaptic neuron.[9][10] By inhibiting SERT, these drugs prolong the duration of serotonin in the synapse, enhancing serotonergic neurotransmission.[4][11]
Caption: Mechanism of Serotonin Reuptake Inhibition by SSRIs.
Part 1: In Vitro Benchmarking Protocols
A critical first step in characterizing a novel compound is to assess its interaction with the primary target and its selectivity over other relevant biological targets.
Serotonin Transporter (SERT) Binding Affinity
This assay determines the affinity of a compound for the serotonin transporter. A lower equilibrium dissociation constant (Kd) or inhibition constant (Ki) indicates higher binding affinity.[12]
Experimental Protocol: Radioligand Binding Assay
-
Preparation of Membranes: Utilize cell lines recombinantly expressing human SERT (e.g., HEK-293 cells) or native tissue preparations (e.g., rat brain synaptosomes).[13] Homogenize cells or tissue in an appropriate buffer and centrifuge to isolate the membrane fraction.
-
Binding Reaction: Incubate the membrane preparation with a radiolabeled ligand that specifically binds to SERT (e.g., [³H]-Citalopram or [³H]-Paroxetine) and varying concentrations of the test compound (this compound) and reference SSRIs.
-
Separation and Detection: Separate the bound from unbound radioligand via rapid filtration. Measure the radioactivity of the filter-bound membrane fraction using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation.
Serotonin Reuptake Inhibition Potency
This functional assay measures the ability of a compound to inhibit the uptake of serotonin into cells. A lower IC₅₀ value indicates greater potency.
Experimental Protocol: [³H]-Serotonin Uptake Assay
-
Cell Culture: Plate cells expressing human SERT (e.g., HEK-293 or JAR cells) in a 96-well format.[13][14]
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound and reference SSRIs.[15]
-
Uptake Initiation: Add [³H]-Serotonin to initiate the uptake reaction and incubate for a defined period at 37°C.[13]
-
Uptake Termination and Measurement: Terminate the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells and measure the intracellular [³H]-Serotonin concentration using a scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the serotonin uptake.
Caption: General Workflow for In Vitro Binding and Uptake Assays.
Selectivity Profiling
To assess the selectivity of this compound, its binding affinity and functional activity should be tested against other key neurotransmitter transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT).[16] High selectivity for SERT over NET and DAT is a defining characteristic of SSRIs.[17]
Experimental Protocol:
Perform radioligand binding and neurotransmitter uptake assays as described above, but using cell lines or tissues expressing NET and DAT, and their respective radiolabeled ligands and substrates (e.g., [³H]-Nisoxetine for NET and [³H]-WIN 35,428 for DAT).
Part 2: Comparative Data Summary
The following tables present hypothetical data for this compound alongside literature-derived values for established SSRIs. This allows for a direct comparison of their in vitro pharmacological profiles.
Table 1: Comparative Binding Affinity (Ki, nM) at Monoamine Transporters
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |
| This compound | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Fluoxetine | ~1.4[18] | >1000 | >1000 |
| Sertraline | ~0.3 | ~25 | ~25 |
| Paroxetine | ~0.1 | <50[18] | ~250 |
Table 2: Comparative Reuptake Inhibition Potency (IC₅₀, nM)
| Compound | Serotonin (SERT) IC₅₀ (nM) | Norepinephrine (NET) IC₅₀ (nM) | Dopamine (DAT) IC₅₀ (nM) |
| This compound | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Fluoxetine | 26[15] | 320 | 1800 |
| Sertraline | 1.1 | 110 | 110 |
| Paroxetine | 0.2 | 40 | 150 |
Table 3: Selectivity Ratios
| Compound | NET/SERT Selectivity (Ki ratio) | DAT/SERT Selectivity (Ki ratio) |
| This compound | [Calculated Value] | [Calculated Value] |
| Fluoxetine | >700 | >700 |
| Sertraline | ~83 | ~83 |
| Paroxetine | <500 | ~2500 |
Note: Lower Ki and IC₅₀ values indicate higher affinity and potency, respectively. Higher selectivity ratios indicate greater selectivity for SERT.
Part 3: Pharmacokinetic Considerations
While in vitro data provides crucial information on a compound's activity at its target, its pharmacokinetic profile determines its absorption, distribution, metabolism, and excretion (ADME), which ultimately influences its in vivo efficacy and safety.[19][20]
Table 4: Comparative Pharmacokinetic Properties of Established SSRIs
| Property | Fluoxetine | Sertraline | Paroxetine |
| Half-life (t₁/₂) (hours) | 24-72 (Parent), 168-360 (Metabolite)[19] | ~26[21][22] | ~21[19] |
| Protein Binding (%) | ~95[3] | >98[23] | 93-95[24] |
| Primary Metabolizing Enzyme(s) | CYP2D6[3] | CYP2B6, CYP2C19[23] | CYP2D6[17] |
| Active Metabolites | Yes (Norfluoxetine)[3] | No (Desmethylsertraline is weak)[21][22] | No[25] |
| CYP Inhibition | Potent CYP2D6 inhibitor[19] | Mild CYP2D6 inhibitor[21][22] | Potent CYP2D6 inhibitor[17][20] |
Benchmarking the pharmacokinetic properties of this compound against these established agents will be a critical next step in its development. This would involve in vivo studies in animal models to determine its half-life, bioavailability, and metabolic pathways.
Conclusion
This guide outlines a systematic approach to benchmarking the novel compound this compound against established SSRIs. By conducting the described in vitro assays, researchers can generate a comprehensive pharmacological profile, including its affinity and potency at the serotonin transporter and its selectivity over other monoamine transporters. This data, when compared against the profiles of Fluoxetine, Sertraline, and Paroxetine, will provide a strong foundation for assessing its potential as a novel therapeutic agent for serotonin-related disorders. Subsequent in vivo pharmacokinetic and pharmacodynamic studies will be essential to further elucidate its therapeutic potential.
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A Researcher's Guide to Validating Cellular Target Engagement of Novel Piperidine Compounds: A Comparative Analysis
In the landscape of modern drug discovery, the unequivocal confirmation of a small molecule's interaction with its intended biological target within a cellular context is a cornerstone of a successful research program.[1][2][3] This guide provides a comparative overview of contemporary methodologies for validating the cellular target engagement of novel compounds, using the promising but uncharacterized molecule, 3-(3-Ethoxyphenoxy)piperidine, as a representative case study. The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological targets.[4][5] Consequently, for a new piperidine-containing entity, it is crucial to not only identify its primary target but also to understand its selectivity profile across the proteome.
This document will delve into the principles, protocols, and data interpretation of three powerful, yet distinct, approaches: the Cellular Thermal Shift Assay (CETSA®), NanoBRET™ Target Engagement Assays, and broad-spectrum Kinase Profiling. We will explore the causality behind experimental choices and present the data in a clear, comparative format to empower researchers in selecting the optimal strategy for their specific needs.
Cellular Thermal Shift Assay (CETSA®): From Target Discovery to Validation
The Cellular Thermal Shift Assay (CETSA) is a powerful technique that allows for the direct measurement of a compound's binding to its target in a native cellular environment, be it in cell lysates, intact cells, or even tissue samples.[6][7] The underlying principle is based on the ligand-induced thermal stabilization of the target protein.[6][8][9] When a protein is bound by a small molecule, its conformational stability increases, leading to a higher melting temperature.[6] This shift in thermal stability can be quantified to confirm target engagement.
Proteome-Wide CETSA for Unbiased Target Identification
For a novel compound like this compound with an unknown target, a proteome-wide CETSA experiment coupled with mass spectrometry is an excellent starting point for unbiased target identification.
Experimental Workflow: Proteome-Wide CETSA dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Caption: Workflow for Proteome-Wide CETSA.
Validating a Specific Target with Western Blot-Based CETSA
Once a putative target is identified from the proteome-wide screen, a more targeted CETSA experiment using Western blotting can be employed for validation. This approach is lower throughput but highly specific.
Experimental Protocol: Western Blot-Based CETSA
-
Cell Culture and Treatment: Plate cells of interest and grow to 80-90% confluency. Treat cells with various concentrations of this compound or vehicle control for a predetermined time.
-
Heating Step: Harvest cells and resuspend in a suitable buffer. Aliquot cell suspensions and heat each aliquot to a specific temperature for 3 minutes, followed by cooling for 3 minutes at room temperature. A typical temperature gradient would be from 37°C to 67°C in 2-4°C increments.
-
Cell Lysis and Fractionation: Subject the heated cell suspensions to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Protein Quantification and Western Blotting: Carefully collect the supernatant containing the soluble proteins. Normalize the protein concentration of all samples. Prepare samples for SDS-PAGE and perform Western blot analysis using an antibody specific for the putative target protein.
Hypothetical Data: CETSA Melt Curves
| Temperature (°C) | Vehicle (Normalized Band Intensity) | 10 µM this compound (Normalized Band Intensity) |
| 45 | 1.00 | 1.00 |
| 50 | 0.95 | 0.98 |
| 55 | 0.75 | 0.92 |
| 60 | 0.40 | 0.80 |
| 65 | 0.10 | 0.55 |
| 70 | 0.05 | 0.20 |
This data illustrates a clear rightward shift in the melting curve of the target protein in the presence of the compound, indicating stabilization and therefore, engagement.
NanoBRET™ Target Engagement Assay: Quantifying Intracellular Affinity in Real-Time
The NanoBRET™ Target Engagement Assay is a proximity-based method that quantitatively measures compound binding to a specific protein target within intact cells in real-time.[10][11] This technology relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase and a fluorescently labeled tracer that binds to the same target.[12][13] A test compound that engages the target will compete with the tracer for binding, leading to a dose-dependent decrease in the BRET signal.[14]
This method is ideal for validating a hit from a CETSA screen and for determining the intracellular affinity and residence time of the compound.[13]
Experimental Workflow: NanoBRET™ Target Engagement Assay dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Caption: Workflow for a NanoBRET™ Target Engagement Assay.
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target protein fused to NanoLuc® luciferase. After 24 hours, harvest and resuspend the cells in Opti-MEM.
-
Compound Addition: Serially dilute this compound in DMSO and then further in Opti-MEM. Add the diluted compound to the wells of a white, 384-well assay plate.
-
Cell and Tracer Addition: Add the cell suspension to the assay plate. Then, add the specific NanoBRET® tracer at its predetermined optimal concentration.
-
Equilibration: Incubate the plate at 37°C in a CO2 incubator for at least 2 hours to allow the binding to reach equilibrium.
-
Signal Detection: Add the NanoBRET® Nano-Glo® Substrate and immediately measure the donor and acceptor luminescence signals using a plate reader equipped with appropriate filters (450 nm for donor, >600 nm for acceptor).
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission) and plot it against the compound concentration to determine the IC50 value, which reflects the compound's intracellular affinity for the target.
Hypothetical Data: NanoBRET™ Dose-Response Curve
| Log [Compound] (M) | BRET Ratio (mBU) |
| -9 | 550 |
| -8.5 | 545 |
| -8 | 520 |
| -7.5 | 450 |
| -7 | 275 |
| -6.5 | 100 |
| -6 | 55 |
| -5.5 | 50 |
This data can be fitted to a sigmoidal dose-response curve to calculate an IC50 of approximately 200 nM, providing a quantitative measure of target engagement in living cells.
Kinase Profiling: Assessing Selectivity and Off-Target Effects
Given that many piperidine-containing small molecules have been developed as kinase inhibitors, it is prudent to assess the selectivity of this compound against a broad panel of kinases. This is crucial for understanding potential off-target effects that could lead to toxicity or confound the interpretation of phenotypic data. Several contract research organizations (CROs) offer kinetic profiling services against large panels of kinases.[15][16]
Conceptual Workflow: Kinase Profiling dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Caption: Conceptual workflow for in vitro kinase profiling.
Hypothetical Data: Kinase Selectivity Profile
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| Target X | 95% | 50 |
| Kinase A | 80% | 250 |
| Kinase B | 65% | 800 |
| Kinase C | 15% | >10,000 |
| Kinase D | 5% | >10,000 |
This data suggests that while this compound is most potent against its intended target (Target X, hypothetically identified via CETSA), it also shows activity against Kinase A and B, albeit at higher concentrations. This information is vital for guiding lead optimization efforts to improve selectivity.
Comparative Analysis of Target Validation Methodologies
| Feature | Cellular Thermal Shift Assay (CETSA®) | NanoBRET™ Target Engagement | Kinase Profiling |
| Principle | Ligand-induced thermal stabilization | Bioluminescence Resonance Energy Transfer (BRET) | Enzyme inhibition assays |
| Environment | Intact cells, cell lysates, tissues | Intact, living cells | In vitro (purified enzymes) |
| Target ID | Yes (with MS) | No | No |
| Requires Target-Specific Reagents | Antibody (for WB), or MS | NanoLuc® fusion construct, fluorescent tracer | Purified kinases and substrates |
| Data Output | Thermal shift (ΔTm), ITDRF | Intracellular IC50, Residence Time | IC50, Ki, % inhibition |
| Throughput | Low to medium | High | High |
| Physiological Relevance | High (unmodified target in cells) | High (live cells) | Low (biochemical assay) |
Conclusion
Validating the target engagement of a novel small molecule such as this compound is a multi-faceted process that requires a carefully considered, data-driven approach. There is no single "best" method; rather, the optimal strategy often involves the synergistic use of multiple techniques.
For a truly novel compound, a proteome-wide CETSA experiment is an invaluable tool for unbiasedly identifying potential targets. Once a primary target is hypothesized, NanoBRET™ provides a robust and quantitative method to confirm this interaction in living cells and to begin building a structure-activity relationship. Complementing these targeted approaches with broad-spectrum kinase profiling is essential for de-risking the compound by identifying potential off-targets early in the discovery process. By integrating these methodologies, researchers can build a comprehensive and validated understanding of a compound's mechanism of action, paving the way for successful downstream development.
References
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Enzymlogic. (n.d.). Drug Discovery CRO – Kinetic Profiling Expertise. Retrieved from [Link]
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EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]
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Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
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Cravatt, B. F., & Simon, G. M. (2010). Determining target engagement in living systems. Nature Chemical Biology, 6(9), 621–624. Retrieved from [Link]
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AntBio. (2026). Post-Identification Target Validation: Critical Steps in Small-Molecule. Retrieved from [Link]
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Schürmann, M., Janning, P., Ziegler, S., & Waldmann, H. (2016). Small-Molecule Target Engagement in Cells. Cell Chemical Biology, 23(4), 435–441. Retrieved from [Link]
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Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]
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Robers, M. B., et al. (2020). Quantifying Target Occupancy of Small Molecules Within Living Cells. Annual Review of Biochemistry, 89, 439-465. Retrieved from [Link]
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Orcutt, S. J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(10), 1954–1964. Retrieved from [Link]
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Da Settimo, F., et al. (1993). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Il Farmaco, 48(4), 475-487. Retrieved from [Link]
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Moss, S. M., et al. (2023). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. Retrieved from [Link]
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Ko, H., et al. (2018). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. ACS Medicinal Chemistry Letters, 9(11), 1113–1118. Retrieved from [Link]
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Head-to-head comparison of different synthetic routes for phenoxymethylpiperidines
An objective comparison of synthetic routes for phenoxymethylpiperidines, providing researchers with data-driven insights for methodological selection.
Introduction
Phenoxymethylpiperidines represent a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Their structural motif, which combines a piperidine ring with a phenoxy ether linkage, is crucial for interacting with a variety of biological targets, including G-protein coupled receptors (GPCRs) and ion channels. The synthesis of these molecules is a key step in the drug discovery pipeline, and the choice of synthetic route can significantly impact yield, purity, scalability, and cost. This guide provides a head-to-head comparison of the principal synthetic strategies for assembling phenoxymethylpiperidines, offering an in-depth analysis of their mechanisms, advantages, and limitations to aid researchers in making informed decisions.
Overview of Synthetic Strategies
The construction of phenoxymethylpiperidines can be approached in two primary ways:
-
Late-Stage Ether Formation: Synthesizing a functionalized piperidine precursor (e.g., a piperidinemethanol derivative) first, followed by the formation of the aryl ether bond.
-
Convergent Assembly: Utilizing starting materials that already contain the phenoxy group to construct the piperidine ring.
This guide will focus on the most prevalent and mechanistically distinct methods: the Williamson Ether Synthesis and the Mitsunobu Reaction, both exemplifying the late-stage ether formation strategy. We will also touch upon Reductive Amination as a powerful tool for the convergent assembly of the piperidine core.
Caption: High-level overview of synthetic strategies for phenoxymethylpiperidines.
Route 1: Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for forming ethers and remains a widely used, robust method for both laboratory and industrial applications.[1][2]
General Strategy and Mechanism
This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] The strategy involves the deprotonation of a phenol or an alcohol to form a potent nucleophile (an alkoxide or phenoxide), which then attacks an alkyl halide or sulfonate, displacing the leaving group to form the ether.
For phenoxymethylpiperidines, two disconnections are possible:
-
Path A (Preferred): Reaction of a substituted phenoxide with a 4-(halomethyl)piperidine derivative. This is generally preferred because primary halides are excellent substrates for SN2 reactions, minimizing the competing E2 elimination pathway.[2]
-
Path B: Reaction of a 4-(hydroxymethyl)piperidine alkoxide with an aryl halide. This path is generally not viable for standard SN2 conditions as aryl halides are unreactive toward nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups.
Caption: Mechanism of the preferred Williamson ether synthesis route (Path A).
Advantages
-
Simplicity and Cost-Effectiveness: The reaction uses common, inexpensive bases (e.g., K₂CO₃, NaH) and solvents.[1][4]
-
Scalability: The procedure is straightforward and has been successfully implemented on an industrial scale.
-
Broad Scope: Works well for a wide range of phenols and primary alkyl halides.[5]
Disadvantages
-
Harsh Conditions: Often requires strong bases and elevated temperatures, which may not be suitable for sensitive substrates with other functional groups.
-
Side Reactions: The use of secondary or tertiary alkyl halides can lead to E2 elimination as a major side product.[4]
-
C-Alkylation: Phenoxides are ambident nucleophiles and can sometimes undergo C-alkylation in addition to the desired O-alkylation.[4]
Representative Experimental Protocol
Synthesis of 1-Boc-4-(phenoxymethyl)piperidine
-
To a solution of phenol (1.0 eq.) in a polar aprotic solvent like DMF or acetone, add a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.).
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
-
Add a solution of 1-Boc-4-(tosyloxymethyl)piperidine or 1-Boc-4-(bromomethyl)piperidine (1.1 eq.) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired phenoxymethylpiperidine.
Route 2: Mitsunobu Reaction
The Mitsunobu reaction is a powerful and versatile method for converting primary and secondary alcohols into a wide range of functional groups, including ethers, with a predictable inversion of stereochemistry.[6][7]
General Strategy and Mechanism
This reaction facilitates the dehydration and coupling of an alcohol and a pronucleophile (in this case, a phenol with a pKa typically ≤ 13) using a combination of a phosphine (usually triphenylphosphine, PPh₃) and an azodicarboxylate (like DEAD or DIAD).[6][8] The alcohol is activated in situ by the phosphine to form an excellent leaving group, which is then displaced by the phenoxide nucleophile in an SN2 fashion.
Sources
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(3-Ethoxyphenoxy)piperidine
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Risk Assessment: Understanding the Compound
Therefore, it is imperative to handle 3-(3-Ethoxyphenoxy)piperidine with the assumption that it may possess similar hazardous properties. A thorough risk assessment should be conducted before any handling or disposal procedures are initiated.
Table 1: Inferred Hazard Profile of this compound
| Hazard Class | Potential Effects |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin.[2] |
| Skin Corrosion/Irritation | Likely to cause skin irritation.[4] |
| Eye Damage/Irritation | Likely to cause serious eye irritation.[4] |
| Respiratory Irritation | May cause respiratory tract irritation upon inhalation of dust or vapors.[4] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the potential hazards, the use of appropriate personal protective equipment is mandatory when handling this compound in any capacity, including disposal.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against potential splashes that could cause serious eye damage. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | To prevent skin contact and potential absorption. |
| Body Protection | A flame-retardant lab coat or a chemical-resistant apron. | To protect against skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[1] | To minimize the inhalation of any dust or vapors. |
Spill Management: Preparedness and Response
In the event of a spill, a prompt and safe response is crucial to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the recommended PPE as outlined in Table 2.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill.[5] For solid spills, carefully sweep or scoop the material, avoiding dust generation.[6]
-
Collect the Waste: Carefully collect the absorbed material or spilled solid into a clearly labeled, sealable, and chemically compatible waste container.[1]
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All contaminated cleanup materials, including gloves and absorbent pads, must be disposed of as hazardous waste.
Proper Disposal Procedures: A Step-by-Step Guide
The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations.[7][8] The overarching principle is to manage chemical waste from "cradle-to-grave," ensuring its safe handling from generation to final disposal.[8]
Workflow for Proper Disposal:
Detailed Disposal Protocol:
-
Waste Identification and Segregation:
-
Containerization:
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste storage area.[1][10]
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[1]
-
Adhere to OSHA guidelines for the storage of hazardous chemicals, which include keeping storage areas free of clutter and ensuring containers are not stored in high-traffic areas.[10][11]
-
-
Engage a Licensed Waste Disposal Service:
-
Documentation and Transportation:
-
All hazardous waste shipments must be accompanied by a hazardous waste manifest. This document tracks the waste from your facility to its final destination.[12]
-
Your institution's Environmental Health and Safety (EHS) office will typically manage the manifesting process and coordinate with the disposal vendor.
-
-
Final Disposal Method:
-
The most common and effective method for the final disposal of organic chemical waste is high-temperature incineration at a licensed facility.[13] This process ensures the complete destruction of the compound.
-
Regulatory Framework: Ensuring Compliance
The handling and disposal of hazardous chemicals are governed by several federal and state regulations. Key among these are:
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that employers inform and train employees about the chemical hazards in their workplace.[14][15]
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste from generation to disposal.[7][8]
It is the responsibility of the researcher and their institution to be aware of and comply with all applicable regulations.
References
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- U.S. Compliance. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?.
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- DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
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- Echemi. (n.d.). 2-[2-(3-Ethoxyphenoxy)ethyl]piperidinehydrochloride Safety Data Sheets.
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- CymitQuimica. (2024, December 19). Safety Data Sheet - 4-(2-METHOXYPHENOXY)PIPERIDINE HCL.
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Comprehensive Safety and Handling Guide for 3-(3-Ethoxyphenoxy)piperidine
Welcome to your essential guide for the safe handling, use, and disposal of 3-(3-Ethoxyphenoxy)piperidine. As a substituted piperidine derivative, this compound requires rigorous adherence to safety protocols to mitigate risks. This document provides in-depth, procedural guidance designed for researchers, scientists, and professionals in drug development. Our commitment is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.
Understanding the Hazard Profile: A Piperidine Derivative
Key Hazard Considerations:
-
Corrosivity: Expect this compound to be corrosive, capable of causing severe skin burns and irreversible eye damage upon contact.[1][2][5]
-
Toxicity: Assume acute toxicity through dermal (skin) contact, inhalation, and oral ingestion.[2][4][5][6]
-
Flammability: The piperidine structure suggests that this compound is likely flammable.[1][2][4] Vapors may form explosive mixtures with air.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE and the rationale for each.
| PPE Component | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber). Ensure gloves are tested according to EN 374 standards. | To prevent skin contact, which can lead to severe burns and systemic toxicity.[2][5][7] Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your hands.[4] |
| Eye and Face Protection | Tightly fitting safety goggles and a face shield (minimum 8-inch). | To protect against splashes that can cause irreversible eye damage.[1][4][7] Standard safety glasses are insufficient. |
| Body Protection | Flame-retardant and chemical-resistant lab coat or a full chemical suit . | To protect against skin exposure from splashes and spills.[1][4] Flame-retardant properties are essential due to the flammability hazard. |
| Respiratory Protection | Use only in a certified chemical fume hood. If aerosols or vapors are generated, a NIOSH-approved respirator with appropriate cartridges (e.g., organic vapor) is required. | To prevent inhalation of toxic vapors or aerosols.[1][4][5] |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is paramount. The following diagram and procedural steps outline the safe handling process from preparation to temporary storage.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Always work within a certified chemical fume hood to ensure adequate ventilation.[1][5]
-
Don all required PPE as outlined in the table above.[2]
-
Ensure an appropriate spill kit (containing absorbent materials like Chemizorb® or sand) is readily accessible.[1]
-
Keep sources of ignition, such as hot plates and open flames, away from the work area.[1][2][5]
-
-
Handling the Chemical:
-
Post-Handling and Cleanup:
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately remove all contaminated clothing.[1][2] Rinse the affected skin area with copious amounts of water for at least 15-30 minutes.[2] Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1][2]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1][2] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting.[1][2] Rinse the mouth with water.[1][2] Seek immediate medical attention.[1][3]
-
Spills: Evacuate the immediate area. For small spills, use a liquid-absorbent material to contain and collect the substance.[6] Ensure there are no ignition sources nearby.[6] Place the absorbed material into a suitable, labeled container for disposal.[6] Do not allow the chemical to enter drains.[1][6]
Storage and Disposal: Managing the Lifecycle
Proper storage and disposal are crucial for maintaining a safe laboratory environment.
Storage:
-
Store in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[1][5]
-
Keep containers tightly closed and store in a locked cabinet or an area accessible only to authorized personnel.[1]
-
The storage area should be designed to contain spills.
Disposal:
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of the chemical and its container in accordance with all local, state, and federal regulations.[1]
-
Do not mix with other waste streams.[1]
-
Contaminated containers should be handled as if they contain the product itself.[1] The material may be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[8]
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-09-23).
- Piperidine - SAFETY DATA SHEET - Penta chemicals. (2024-05-07).
- Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG.
- Safety Data Sheet: Piperidine - Carl ROTH. (2025-03-31).
- Safety Data Sheet: Piperidine - Carl ROTH.
- Piperidine Safety Data Sheet Jubilant Life Sciences Limited.
- PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
- 3-(3-ETHOXY-BENZYL)-PIPERIDINE HYDROCHLORIDE Safety Data Sheets - Echemi.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
